molecular formula C14H25NO11 B8509790 N-acetyllactosamine

N-acetyllactosamine

Cat. No.: B8509790
M. Wt: 383.35 g/mol
InChI Key: KFEUJDWYNGMDBV-LODBTCKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyllactosamine is a beta-D-galactopyranosyl-(1->4)-N-acetyl-D-glucosamine having beta-configuration at the reducing end anomeric centre.
This compound contains a this compound motif and is often attached to a R aglycon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1

InChI Key

KFEUJDWYNGMDBV-LODBTCKLSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

N-Acetyllactosamine: A Core Glycan Building Block in Cellular Communication and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit, composed of N-acetylglucosamine (GlcNAc) and galactose (Gal), that forms the backbone of many complex glycans on the surface of vertebrate cells.[1] These structures, present on N-glycans, O-glycans, and glycolipids, are pivotal in a vast array of biological processes, ranging from cellular recognition and signaling to immune responses and pathogenesis.[2] The precise arrangement and modification of LacNAc units dictate their three-dimensional structure and, consequently, their functional roles. This technical guide provides a comprehensive overview of the biological functions, physicochemical properties, and key experimental methodologies related to this compound, tailored for professionals in research and drug development.

Physicochemical Properties of this compound

This compound is a white, crystalline solid with a molecular weight of 383.35 g/mol .[3][4] It is soluble in water and exists as a β-D-galactopyranosyl-(1→4)-N-acetyl-D-glucosamine structure.[5] Further details of its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₅NO₁₁[3][4]
Molecular Weight 383.35 g/mol [3][4]
Appearance White to light yellow crystalline powder[3]
Solubility Water: 10 mg/mL, clear, colorless[5]
Melting Point 191-192 °C[5]
Optical Activity +28°[5]
pKa 12.85 ± 0.20 (Predicted)[5]

Core Biological Functions and Significance

The biological importance of this compound lies in its role as a fundamental building block for more complex glycan structures and as a recognition motif for a variety of glycan-binding proteins (lectins).

Ligand for Galectins and Selectins

Galectins: This family of lectins is defined by its affinity for β-galactosides, with this compound being a primary ligand.[6] The interaction between galectins and LacNAc-containing glycans mediates a multitude of cellular processes, including cell adhesion, signaling, and apoptosis. For instance, galectin-3 binds with high affinity to glycans with repeating [-3Galβ1-4GlcNAcβ1-]n, or poly-N-acetyllactosamine (poly-LacNAc), sequences.[7] The affinity of galectins for N-glycans can be enhanced by the branching of these structures. The binding affinities of various galectins for LacNAc and related structures are presented in the table below.

GalectinLigandDissociation Constant (Kd)Reference
Human Galectin-1Galβ4GlcNAcβ3Galβ4Glc-BSA~23 µM[8][9]
Human Galectin-1Poly-N-acetyllactosamine-BSA11.9 ± 2.9 µM to 20.9 ± 5.1 µM[8][9]
Human Galectin-3Methyl lactoside91.0 µM[10][11]
Human Galectin-33′-O-sulfated propargylated LacNAc14.7 µM[10]
Human Galectin-3Neo-glycoproteins with LacdiNAc-LacNAc tetrasaccharide0.05 µM[1]
Human Galectin-3Asialofetuin (containing LacNAc)Micromolar range[7]

Selectins: These cell adhesion molecules play a crucial role in the inflammatory response by mediating the tethering and rolling of leukocytes on endothelial cells.[12] Selectins recognize sialylated and fucosylated forms of this compound, such as the sialyl Lewis X (sLex) antigen. P-selectin, for example, binds with high affinity to P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on neutrophils, which displays complex, sialylated, and fucosylated O-linked poly-N-acetyllactosamine chains.

Role in Cancer and Immunology

Alterations in the expression of LacNAc and its derivatives are frequently associated with cancer development and metastasis. Tumor cells often exhibit increased branching of N-glycans and higher levels of poly-N-acetyllactosamine, which can enhance their interaction with galectins, promoting tumor cell adhesion, survival, and immune evasion.[13]

In the immune system, LacNAc-containing glycans on the surface of immune cells are critical for regulating their function. For example, the interaction of galectin-1 with LacNAc on T cells can induce apoptosis or anergy, thereby modulating the immune response.

Biosynthesis of this compound

The synthesis of this compound is a key step in the biosynthesis of complex N- and O-glycans. This process is catalyzed by a family of enzymes called β-1,4-galactosyltransferases (β4Gal-Ts), which transfer galactose from a UDP-galactose donor to a terminal N-acetylglucosamine residue on a growing glycan chain. The apparent Km values of human β-1,4-galactosyltransferase for different acceptors are shown below.

AcceptorApparent KmReference
Agalacto-poly-N-acetyllactosamine170 µM[14]
Lacto-N-triose II190 µM[14]
Lacto-N-triaosylceramide830 µM[14]

The biosynthesis of poly-N-acetyllactosamine chains involves the alternating action of β-1,3-N-acetylglucosaminyltransferases and β-1,4-galactosyltransferases.

This compound Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_Gal UDP-Galactose B4GALT β-1,4-Galactosyltransferase (β4Gal-T) Glycan_Acceptor Glycan Acceptor (Terminal GlcNAc) GlcNAc_Glycan GlcNAc-Glycan GlcNAc_Glycan->B4GALT Acceptor UDP_Gal->B4GALT Donor LacNAc_Glycan This compound-Glycan (Galβ1-4GlcNAc-R) UDP_1 UDP UDP_2 UDP B4GALT->LacNAc_Glycan Product B4GALT->UDP_1 Byproduct

Caption: Biosynthesis of this compound.

Experimental Methodologies

A variety of experimental techniques are employed to study the synthesis, structure, and function of this compound.

Enzymatic Synthesis of this compound

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the acceptor (e.g., p-nitrophenyl-β-N-acetylglucosaminide), the donor (e.g., UDP-galactose), a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and divalent cations (e.g., 10 mM MnCl₂).[15]

  • Enzyme Addition: Add purified recombinant β-1,4-galactosyltransferase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-24 hours).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 0.1 M EDTA) or by heat inactivation.

  • Product Purification: Purify the synthesized this compound derivative using techniques such as high-performance liquid chromatography (HPLC) or solid-phase extraction.[16]

  • Analysis: Confirm the identity and purity of the product by mass spectrometry and/or NMR spectroscopy.

Enzymatic Synthesis of LacNAc Workflow Start Start Reaction_Setup Prepare Reaction Mixture: - Acceptor (GlcNAc-R) - Donor (UDP-Gal) - Buffer, MnCl₂ Start->Reaction_Setup Add_Enzyme Add β-1,4-Galactosyltransferase Reaction_Setup->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate Terminate Reaction (e.g., EDTA or heat) Incubate->Terminate Purify Purify Product (HPLC or SPE) Terminate->Purify Analyze Analyze Product (MS and/or NMR) Purify->Analyze End End Analyze->End Mass Spectrometry Analysis of N-Glycans Start Start: Glycoprotein Sample Glycan_Release Release N-Glycans (PNGase F digestion) Start->Glycan_Release Purification Purify Released Glycans (SPE) Glycan_Release->Purification Derivatization Permethylation (Optional) Purification->Derivatization MALDI_Prep Prepare MALDI Plate (Mix with matrix) Derivatization->MALDI_Prep MS_Analysis MALDI-TOF MS/MS Analysis MALDI_Prep->MS_Analysis Data_Analysis Data Analysis: - Determine m/z - Deduce Composition - Structural Elucidation (MS/MS) MS_Analysis->Data_Analysis End End: Glycan Profile Data_Analysis->End Glycan Microarray Workflow Start Start Fabrication Fabricate Microarray: - Print amine-glycans on  NHS-activated slide Start->Fabrication Blocking Block Slide Surface Fabrication->Blocking Incubation Incubate with Fluorescently Labeled Protein Blocking->Incubation Washing Wash to Remove Unbound Protein Incubation->Washing Scanning Scan with Fluorescence Scanner Washing->Scanning Data_Analysis Analyze Data: - Quantify fluorescence - Determine binding specificity Scanning->Data_Analysis End End Data_Analysis->End

References

The Central Role of N-acetyllactosamine in Cellular Recognition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit, composed of galactose and N-acetylglucosamine, that serves as a critical building block for the complex glycans adorning cell surfaces.[1][2] These structures are not mere decorations; they are pivotal information carriers in a vast array of biological processes. The presentation of LacNAc, particularly in its polymeric form (poly-N-acetyllactosamine), creates specific recognition motifs for a host of endogenous lectins, thereby mediating cell-cell and cell-matrix interactions, signal transduction, and immune responses. Aberrant expression of LacNAc-containing structures is a hallmark of various pathological states, most notably cancer, where it drives tumor progression and metastasis.[3][4] This guide provides an in-depth examination of LacNAc's role in cellular recognition, details the experimental protocols used to study these interactions, and presents quantitative binding data to inform research and therapeutic development.

This compound: The Recognition Motif

This compound exists as a core component of N-linked and O-linked glycans, as well as glycolipids.[1] It is synthesized in the Golgi apparatus where β4-galactosyltransferases add galactose to terminal N-acetylglucosamine (GlcNAc) residues on glycan branches.[5] The resulting Galβ1,4GlcNAc structure is known as a Type 2 LacNAc, the most common form in vertebrates. These units can be further elongated by glycosyltransferases to form linear or branched poly-N-acetyllactosamine chains.[1][6] This multivalency is key, as it dramatically increases the avidity of interactions with glycan-binding proteins (GBPs), or lectins.

The biological significance of LacNAc is realized through its interaction with specific lectins, which decode the glycan information to trigger downstream cellular events. The most prominent and well-studied of these are the galectins and selectins.

Key Lectin Families Recognizing LacNAc

Galectins: Orchestrators of the Glycan Lattice

Galectins are a family of β-galactoside-binding proteins defined by a conserved carbohydrate recognition domain (CRD).[5][7] They are crucial mediators of cell adhesion, signaling, and inflammation.

  • Galectin-1: This proto-type galectin exists as a homodimer. It binds preferentially to terminal, non-reducing LacNAc units.[8][9] While its affinity for a single LacNAc unit is relatively modest, its binding is significantly enhanced by the presence of long-chain poly-N-acetyllactosamine structures, demonstrating the importance of multivalency.[8][9]

  • Galectin-3: A unique chimera-type galectin, Gal-3 has a C-terminal CRD and a long N-terminal tail that mediates oligomerization.[10] This structure allows Gal-3 to cross-link multiple glycoproteins on the cell surface, forming a dynamic "galectin-glycoprotein lattice."[5] This lattice can trap and cluster key receptors like the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-β (TGF-β) receptor, modulating their signaling output and surface residency time.[5] Gal-3 shows high specificity for poly-LacNAc chains and can recognize internal LacNAc epitopes, making it a potent modulator of cellular behavior.[11] Its overexpression is strongly linked to tumor progression and metastasis.[3][11]

  • Galectin-9: This tandem-repeat galectin contains two distinct CRDs. Structural studies have revealed that galectin-9 can recognize internal LacNAc units within a poly-N-acetyllactosamine chain, contributing to its high avidity for these structures.[7][12]

Selectins: Mediators of Leukocyte Adhesion

Selectins are a family of C-type lectins that mediate cell adhesion in the vascular system, most notably the initial tethering and rolling of leukocytes on endothelial cells during inflammation. Their ligands are not bare LacNAc units but rather fucosylated and sialylated modifications built upon a LacNAc backbone. The most famous of these is the Sialyl Lewis X (sLeX) epitope (Siaα2,3Galβ1,4(Fucα1,3)GlcNAc).[1] Here, LacNAc serves as the essential scaffold for the presentation of the fucose and sialic acid residues that are directly recognized by the selectins.

Role of LacNAc in Cellular Processes and Disease

Signal Transduction via the Galectin Lattice

The galectin-glycoprotein lattice is a major mechanism by which LacNAc structures regulate cell signaling. By cross-linking glycoproteins bearing multiple LacNAc-terminated N-glycans, galectin-3 can stabilize receptors at the cell surface, preventing their internalization and prolonging downstream signaling.[5] This is particularly relevant in cancer, where increased N-glycan branching (catalyzed by enzymes like MGAT5) leads to more LacNAc antennae, enhancing galectin-3 binding and promoting sustained pro-growth signaling from receptors like EGFR.[5]

G EGFR EGFR LacNAc Poly-LacNAc Chains Signaling Sustained Erk Signaling EGFR->Signaling Lattice Galectin-Glycoprotein Lattice Formation LacNAc->Lattice Gal3 Galectin-3 (Pentamer) Gal3->Lattice Stabilization EGFR Stabilization & Clustering Lattice->Stabilization Stabilization->EGFR Response Cell Proliferation, Survival, Migration Signaling->Response

Caption: Galectin-3 mediated receptor lattice signaling pathway.

Cancer Progression and Immune Evasion

A common feature of malignant transformation is the alteration of glycosylation pathways, often resulting in an abundance of branched, poly-LacNAc-rich N-glycans on the cancer cell surface.[5] This altered "glyco-signature" has profound consequences:

  • Metastasis: Increased LacNAc expression enhances galectin-3 binding, which promotes tumor cell aggregation and adhesion to endothelial cells, facilitating extravasation and the formation of distant metastases.[3]

  • Immune Evasion: The dense coat of LacNAc-extended glycans can physically mask ligands on the cancer cell surface, preventing their recognition by immune cells.[13][14] Recent functional genomics studies have shown that the extension of complex N-glycans with poly-LacNAc is a direct mechanism by which cancer cells evade lysis by Natural Killer (NK) cells.[4][13][14]

Cell Adhesion

Beyond signaling, LacNAc-lectin interactions are directly involved in cell adhesion.

  • Tumor Cell Adhesion: Sialylated poly-LacNAc structures on tumor cells have been shown to inhibit their attachment to the extracellular matrix protein laminin.[15]

  • Glial Cell Adhesion: The 3-fucosyl-N-acetyllactosamine epitope (Lewis X) is expressed on astrocytes and oligodendrocytes and is thought to play a role in astrocyte-astrocyte and astrocyte-oligodendrocyte adhesion in the brain.[16]

Quantitative Data on LacNAc-Lectin Interactions

The affinity of lectins for LacNAc structures can be quantified using various biophysical techniques. The dissociation constant (Kd) is a common measure, with lower values indicating higher affinity.

LectinLigandTechniqueApparent Kd (µM)Reference
Human Galectin-1Galβ4GlcNAcβ3Galβ4Glc-BSAELISA-type Assay~23[8]
Human Galectin-1Poly-LacNAc-BSAELISA-type Assay11.9 - 20.9[8]
Human Galectin-33′-O-sulfated LacNAc analogITC14.7[10]
Human Galectin-3Methyl β-D-lactosideITC91[10]
Human Galectin-3Poly-LacNAc Neo-glycoproteinsSPRSub-nanomolar (nM) range[11]

Note: Binding affinities are highly dependent on the experimental setup, particularly the valency of the ligand presentation (e.g., monovalent vs. multivalent on a protein scaffold like BSA).

Experimental Protocols for Studying LacNAc Interactions

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[17][18]

Methodology:

  • Sensor Chip Preparation: Select a sensor chip (e.g., CM5 dextran (B179266) chip). Activate the surface carboxyl groups using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Ligand Immobilization: Inject a solution of the LacNAc-containing glycoprotein (B1211001) or neoglycoprotein (e.g., poly-LacNAc-BSA) over the activated surface. The primary amine groups of the protein will form covalent amide bonds with the chip surface. Aim for a specific immobilization level (measured in Response Units, RU).

  • Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Analyte Binding: Inject a series of concentrations of the purified lectin (analyte) in a suitable running buffer over the immobilized ligand surface. A reference flow cell (without immobilized ligand) should be used for background subtraction.

  • Association/Dissociation: Monitor the change in RU in real-time. The binding phase (association) is followed by a buffer-only flow phase to monitor the dissociation of the complex.

  • Regeneration: Inject a low-pH buffer (e.g., glycine-HCl, pH 2.5) or a high concentration of a competing sugar (e.g., lactose) to remove the bound analyte and regenerate the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[18]

G start Start activate Activate Sensor Chip (EDC/NHS) start->activate immobilize Immobilize LacNAc-Glycoprotein activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject Inject Lectin Analyte (Multiple Concentrations) deactivate->inject measure Measure Association & Dissociation (Sensorgram) inject->measure regenerate Regenerate Surface (e.g., Glycine-HCl) measure->regenerate regenerate->inject Next Concentration analyze Analyze Data (Fit to Binding Model) regenerate->analyze end Determine ka, kd, KD analyze->end

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Glycan Microarray Analysis

This high-throughput technique allows for the screening of a single protein against hundreds of different, structurally defined glycans to map its binding specificity.[6][19]

Methodology:

  • Array Fabrication: Covalently print a library of synthetic or natural glycans, including various LacNAc and poly-LacNAc structures, onto a chemically activated glass slide. Each glycan is spotted at a known location.

  • Blocking: Incubate the slide in a blocking buffer (e.g., BSA-containing buffer) to prevent non-specific protein binding to the slide surface.

  • Lectin Incubation: Incubate the blocked slide with the lectin of interest, which has been pre-labeled with a fluorescent tag (e.g., Cy3, Alexa Fluor 647) or is a fusion protein (e.g., Fc-chimera) that can be detected by a fluorescently labeled secondary antibody.

  • Washing: Perform a series of stringent washes to remove any unbound or weakly interacting lectin.

  • Scanning: Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis: Quantify the fluorescence intensity for each spot. The intensity of the signal is proportional to the amount of lectin bound to a specific glycan, providing a detailed profile of the lectin's binding preferences.

G start Start fabricate Fabricate Glycan Array (Print Glycans on Slide) start->fabricate block Block Slide Surface (e.g., with BSA) fabricate->block incubate Incubate with Fluorescently-Labeled Lectin block->incubate wash Wash to Remove Unbound Lectin incubate->wash scan Scan with Microarray Scanner wash->scan analyze Quantify Fluorescence for Each Spot scan->analyze end Generate Binding Specificity Profile analyze->end

Caption: Workflow for a Glycan Microarray binding experiment.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate, which can be an extracellular matrix protein or a purified lectin, to probe the role of specific glycan-protein interactions.

Methodology:

  • Plate Coating: Coat the wells of a 96-well microplate with the protein of interest (e.g., Galectin-3, Laminin, or Fibronectin) overnight at 4°C. Control wells should be coated with a non-adhesive protein like BSA.

  • Blocking: Wash the wells and block any remaining non-specific binding sites with a BSA solution for 1 hour at 37°C.

  • Cell Labeling: While the plate is blocking, harvest the cells of interest and label them with a fluorescent dye such as Calcein AM. Calcein AM is cell-permeable and non-fluorescent until cleaved by intracellular esterases in live cells, producing a bright green fluorescence.

  • Cell Seeding: Wash the blocked wells and seed the fluorescently labeled cells into each well. If testing inhibitors, pre-incubate the cells with the inhibitor (e.g., free lactose (B1674315) as a competitor for galectin binding) before seeding.

  • Adhesion Incubation: Incubate the plate for a defined period (e.g., 30-90 minutes) at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells multiple times with buffer to remove all non-adherent cells.

  • Quantification: Read the fluorescence of the remaining adherent cells in each well using a microplate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

G start Start coat Coat Microplate Wells (e.g., with Galectin-3) start->coat label_cells Label Cells with Fluorescent Dye (Calcein AM) start->label_cells block Block Non-Specific Sites (BSA) coat->block seed Seed Labeled Cells into Wells block->seed label_cells->seed incubate Incubate to Allow Adhesion seed->incubate wash Wash to Remove Non-Adherent Cells incubate->wash read Read Fluorescence of Adherent Cells wash->read end Quantify Cell Adhesion read->end

References

N-Acetyllactosamine as a Precursor for Glycan Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-acetyllactosamine (LacNAc), a fundamental disaccharide unit composed of galactose and N-acetylglucosamine, serves as a critical building block for the biosynthesis of complex glycans on glycoproteins and glycolipids. The iterative addition of LacNAc units leads to the formation of poly-N-acetyllactosamine (poly-LacNAc) chains, which can be further modified to generate a vast array of glycan structures. These structures play pivotal roles in numerous biological processes, including cell adhesion, signaling, and immune recognition. Aberrant expression of LacNAc and poly-LacNAc is frequently associated with pathological conditions, particularly cancer, making the biosynthetic pathways of these glycans a key area of investigation for diagnostics and therapeutic development. This technical guide provides a comprehensive overview of LacNAc biosynthesis, its role in glycan diversification, the analytical methods for its characterization, and its relevance in disease and drug discovery.

The Core of Glycan Complexity: this compound Biosynthesis

The synthesis of LacNAc and its polymers is a highly regulated process occurring primarily in the Golgi apparatus. It involves the sequential action of two key families of glycosyltransferases: β-1,4-galactosyltransferases (B4GALTs) and β-1,3-N-acetylglucosaminyltransferases (B3GNTs).

The Enzymatic Machinery

The formation of the Galβ1-4GlcNAc linkage, the defining feature of Type 2 LacNAc, is catalyzed by B4GALT1.[1] This enzyme transfers galactose from the donor substrate UDP-galactose to a terminal N-acetylglucosamine (GlcNAc) residue on a growing glycan chain.[2][3] The subsequent addition of a GlcNAc residue in a β1-3 linkage to the galactose of a LacNAc unit is mediated by B3GNTs, with B3GNT2 being a major enzyme responsible for the elongation of poly-LacNAc chains.[4][5] The alternating action of these enzymes results in the formation of linear or branched poly-LacNAc structures.[6]

Biosynthesis of this compound and Polylactosamine Chains

The biosynthesis of LacNAc and its subsequent elongation into poly-LacNAc chains is a fundamental process in the maturation of N-glycans and O-glycans. This pathway involves the coordinated and alternating action of specific glycosyltransferases in the Golgi apparatus.

cluster_step1 cluster_step2 UDP_GlcNAc UDP-GlcNAc B3GNT2 B3GNT2 UDP_GlcNAc->B3GNT2 UDP_Gal UDP-Gal B4GALT1 B4GALT1 UDP_Gal->B4GALT1 N_Glycan_Core N-Glycan Core (with terminal GlcNAc) N_Glycan_Core->B4GALT1 LacNAc_structure N-Glycan with LacNAc LacNAc_structure->B3GNT2 Poly_LacNAc_structure N-Glycan with Poly-LacNAc Poly_LacNAc_structure->B4GALT1 Elongation Cycle UDP1 UDP UDP2 UDP B4GALT1->LacNAc_structure Galβ1-4GlcNAc B4GALT1->UDP1 B3GNT2->Poly_LacNAc_structure GlcNAcβ1-3Gal B3GNT2->UDP2

Biosynthesis of this compound and Polylactosamine.

Quantitative Insights into LacNAc Biosynthesis

The efficiency and specificity of LacNAc and poly-LacNAc synthesis are governed by the kinetic properties of the involved enzymes and the cellular context, which dictates the abundance of these glycan structures.

Kinetic Parameters of Key Glycosyltransferases

The Michaelis-Menten constants (Km) for the key enzymes B4GALT1 and B3GNT2 provide insights into their substrate affinities. Lower Km values indicate higher affinity.

EnzymeSubstrateAcceptorKm (µM)Reference
B4GALT1 UDP-GalN-acetylglucosamine (GlcNAc)~50-100[7]
Agalacto-poly-N-acetyllactosamine170
B3GNT2 UDP-GlcNAcThis compound (LacNAc)216[8]
Lacto-N-neotetraose8990[8][9]
Altered Abundance of LacNAc in Disease

The expression of poly-LacNAc chains is significantly altered in various cancers, often correlating with malignancy and metastatic potential.

Cancer TypeComparisonChange in Poly-LacNAc AbundanceReference
Melanoma Metastatic vs. Primary CellsSignificantly Higher in Metastatic Cells[10]
Gastric Cancer Stage III vs. Adjacent Tissue~6.9-fold increase in relative abundance[11]
Stage II vs. Adjacent Tissue~2.05-fold increase in relative abundance[11]

Signaling Pathways Modulated by LacNAc

LacNAc-containing glycans on the cell surface act as ligands for a class of carbohydrate-binding proteins called galectins. Galectin-3, in particular, plays a crucial role in translating glycan-encoded information into cellular responses.

Galectin-3 Mediated Signaling

Extracellular galectin-3 can cross-link glycoproteins bearing poly-LacNAc chains, forming a galectin-glycoprotein lattice on the cell surface. This lattice modulates the activity of various cell surface receptors, influencing signaling pathways that control cell adhesion, migration, and apoptosis.

Galectin3 Extracellular Galectin-3 Lattice Galectin-Glycoprotein Lattice Galectin3->Lattice PolyLacNAc Poly-LacNAc on Surface Glycoprotein PolyLacNAc->Lattice Receptor Receptor Clustering (e.g., Integrins, EGFR) Lattice->Receptor Signaling Intracellular Signaling Cascades Receptor->Signaling Adhesion Cell Adhesion Migration Cell Migration Apoptosis Apoptosis Signaling->Adhesion Signaling->Migration Signaling->Apoptosis

Galectin-3 signaling pathway initiated by LacNAc binding.

LacNAc in Drug Development

The pivotal role of LacNAc in cancer progression has made its biosynthetic pathway and its interacting partners attractive targets for therapeutic intervention.

Targeting Galectin-3

Given the role of galectin-3 in promoting tumor growth and metastasis, the development of galectin-3 inhibitors is an active area of research.[12][13] These inhibitors, which can be carbohydrate-based or non-carbohydrate small molecules, aim to disrupt the galectin-glycoprotein lattice and thereby inhibit downstream signaling that promotes cancer progression.[14]

LacNAc in Antibody-Drug Conjugates (ADCs)

The unique glycan structures on cancer cells can be exploited for targeted drug delivery. Recent advancements have utilized LacNAc-based substrates for the site-specific conjugation of cytotoxic drugs to antibodies, creating more homogeneous and potentially more effective ADCs.[15][16] This approach leverages the enzymatic machinery of glycoengineering to attach payloads to the antibody's Fc glycan.[17]

Experimental Protocols

The study of LacNAc biosynthesis and its functional consequences relies on a variety of specialized experimental techniques.

Workflow for N-Glycan Analysis from Cultured Cells

A typical workflow for the analysis of N-glycans from cultured cells involves cell lysis, protein denaturation, enzymatic release of N-glycans, glycan purification, labeling, and analysis by mass spectrometry.

start Cultured Cells lysis Cell Lysis and Protein Extraction start->lysis denaturation Protein Denaturation and Reduction lysis->denaturation alkylation Alkylation denaturation->alkylation release N-Glycan Release (PNGase F) alkylation->release purification Glycan Purification (e.g., HILIC SPE) release->purification labeling Fluorescent Labeling (e.g., 2-AB) purification->labeling analysis LC-MS/MS Analysis labeling->analysis end Glycan Profile analysis->end

Experimental workflow for N-glycan analysis.
Detailed Protocol for β-1,4-Galactosyltransferase (B4GALT) Activity Assay (Radioactive Method)

This protocol outlines a method to measure the activity of B4GALT by quantifying the transfer of radiolabeled galactose from UDP-[³H]Galactose to an acceptor substrate.

Materials:

  • Enzyme source (e.g., cell lysate, purified B4GALT)

  • Acceptor substrate (e.g., N-acetylglucosamine, ovalbumin)

  • UDP-[³H]Galactose (radiolabeled donor substrate)

  • Reaction buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂)

  • Stop solution (e.g., 20 mM EDTA)

  • Dowex-1 anion exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of the acceptor substrate, and the enzyme source.

  • Initiation: Start the reaction by adding UDP-[³H]Galactose to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Separation: Apply the reaction mixture to a Dowex-1 column to separate the radiolabeled product (galactosylated acceptor) from the unreacted UDP-[³H]Galactose. The negatively charged UDP-[³H]Galactose will bind to the resin, while the neutral or less charged product will flow through.

  • Elution and Quantification: Elute the product from the column with water. Mix the eluate with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time, normalized to the amount of protein in the enzyme source.

Lectin Blotting for Polylactosamine Detection

This method utilizes the specificity of certain lectins for poly-LacNAc chains to detect their presence on glycoproteins separated by SDS-PAGE.

Materials:

  • Protein sample (cell lysate, purified glycoprotein)

  • SDS-PAGE reagents and equipment

  • Electroblotting system and PVDF membrane

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Biotinylated Datura stramonium agglutinin (DSA) or other poly-LacNAc specific lectin

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Separate the protein sample by SDS-PAGE.[18]

  • Electroblotting: Transfer the separated proteins to a PVDF membrane.[19]

  • Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.[18]

  • Lectin Incubation: Incubate the membrane with biotinylated DSA (typically 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature.[20]

  • Washing: Wash the membrane several times with TBST to remove unbound lectin.[18]

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[19]

  • Washing: Repeat the washing steps to remove unbound conjugate.[18]

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[20]

Conclusion

This compound is a fundamental precursor in the biosynthesis of a diverse array of complex glycans that are integral to cellular function and organismal health. The enzymes that synthesize and extend LacNAc chains are critical regulators of the glycan landscape. The altered expression of LacNAc-containing structures in diseases like cancer underscores their importance as biomarkers and therapeutic targets. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate roles of this compound in biology and to leverage this knowledge for the development of novel diagnostics and therapeutics.

References

An In-depth Technical Guide to the Structure and Diversity of Poly-N-acetyllactosamine Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, biosynthesis, and functional diversity of poly-N-acetyllactosamine (poly-LacNAc) chains. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the fields of glycobiology, oncology, immunology, and cell signaling. This document details the intricate enzymatic pathways governing poly-LacNAc synthesis, presents quantitative data on enzyme kinetics and glycan-protein interactions, and outlines detailed protocols for the experimental analysis of these crucial glycans.

Core Structure and Biosynthesis of Poly-N-acetyllactosamine

Poly-N-acetyllactosamine is a linear glycan polymer composed of repeating disaccharide units of N-acetyllactosamine (LacNAc), which consists of N-acetylglucosamine (GlcNAc) and galactose (Gal).[1][2] These units are linked via a β(1,3) linkage between GlcNAc and Gal, and a β(1,4) linkage between Gal and the subsequent GlcNAc, forming the characteristic [-3Galβ1-4GlcNAcβ1-]n backbone.[2] Poly-LacNAc chains are found as extensions on N-glycans, O-glycans, and glycolipids, where they serve as scaffolds for a variety of terminal glycan epitopes.[2][3]

The biosynthesis of poly-LacNAc is a highly regulated process that occurs in the Golgi apparatus and involves the sequential action of two main types of glycosyltransferases:

  • β-1,3-N-acetylglucosaminyltransferases (β3GNTs): These enzymes, with β3GNT2 being a key player, catalyze the addition of GlcNAc to a terminal galactose residue.[4]

  • β-1,4-galactosyltransferases (β4GalTs): This family of enzymes, particularly β4Gal-TI, transfers galactose to a terminal GlcNAc residue.[3]

The initiation of poly-LacNAc chain synthesis occurs preferentially on complex multi-antennary N-glycans.[5] The concerted and alternating action of β3GNTs and β4GalTs leads to the elongation of the poly-LacNAc chain.

Branching of Poly-N-acetyllactosamine: The I-antigen

The linear poly-LacNAc chain, also known as the i-antigen, can be further modified to form a branched structure called the I-antigen.[2][6] This branching is catalyzed by the I-branching enzyme , a β-1,6-N-acetylglucosaminyltransferase encoded by the GCNT2 gene.[2][7] GCNT2 transfers a GlcNAc residue to the C6 position of an internal galactose residue within the poly-LacNAc chain.[2] This branched structure can then be further elongated with additional LacNAc units. The conversion from the fetal i-antigen to the adult I-antigen is a developmentally regulated process.[7]

Quantitative Data on Poly-LacNAc Biosynthesis and Interactions

The precise regulation of poly-LacNAc synthesis and its interactions with glycan-binding proteins are crucial for its biological functions. The following tables summarize key quantitative data related to the enzymes and binding partners of poly-LacNAc.

Table 1: Kinetic Parameters of Key Enzymes in Poly-LacNAc Biosynthesis
EnzymeSubstrateKm / KDkcatOrganismReference
Human B3GNT2 UDP-GlcNAc216 ± 36 µM (KUDP-GlcNAc)35.8 ± 0.7 min⁻¹Human
LacNAc8.99 ± 1.75 mM (KLacNAc)Human
UDP-GlcNAc~140 µM (KD)Human
UDP~260 µM (KD)Human
Table 2: Binding Affinities of Lectins to Poly-LacNAc Structures
LectinLigandKd (Apparent)MethodReference
Galectin-3 LacdiNAc-LacNAc-BSA30 - 700 nMELISA[8]
Poly-LacNAc based neoglycoproteinsSub-nanomolarSurface Plasmon Resonance[8]

Note: Quantitative binding data for a wide range of lectins to specific poly-LacNAc structures is an active area of research. The affinities can vary significantly based on the length, branching, and terminal modifications of the poly-LacNAc chain.

Biological Functions and Diversity of Poly-LacNAc

The structural diversity of poly-LacNAc chains, arising from variations in length, branching, and terminal modifications, underpins their involvement in a wide array of biological processes.

Role in Cell Adhesion and Signaling

Poly-LacNAc chains act as ligands for various glycan-binding proteins, including galectins and selectins. These interactions are critical for cell-cell and cell-matrix adhesion, thereby influencing processes such as immune cell trafficking and inflammation. The extended nature of poly-LacNAc chains allows them to present terminal epitopes at a distance from the cell surface, facilitating recognition by binding partners.[2]

Involvement in Cancer Progression

Aberrant glycosylation, including altered expression of poly-LacNAc, is a hallmark of cancer. Increased levels of poly-LacNAc and I-branched structures are associated with tumor progression and metastasis in various cancers, including melanoma and breast cancer.[9] These altered glycan structures can modulate the activity of cell surface receptors and mediate interactions with lectins in the tumor microenvironment, thereby promoting cancer cell survival and invasion.

Function in the Immune System

Poly-LacNAc structures on the surface of immune cells play a crucial role in immune recognition and regulation. For instance, poly-LacNAc on the T200 glycoprotein (B1211001) on natural killer (NK) cells is involved in their binding to target cells.[10] The expression of I-branched glycans synthesized by GCNT2 can influence the susceptibility of cancer cells to NK cell-mediated killing.

Experimental Protocols for the Analysis of Poly-LacNAc

The study of poly-LacNAc requires specialized techniques to isolate, characterize, and quantify these complex glycans. The following sections provide detailed methodologies for key experiments.

Lectin Blotting for the Detection of Poly-LacNAc

Lectin blotting is a widely used technique to detect the presence of specific glycan structures on glycoproteins.

Protocol:

  • Protein Separation: Separate glycoproteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 3% BSA in TBST) for 1 hour at room temperature.

  • Lectin Incubation: Incubate the membrane with a biotinylated lectin specific for poly-LacNAc (e.g., Lycopersicon esculentum (tomato) lectin (LEL) or Datura stramonium agglutinin (DSA)) at a concentration of 1-5 µg/mL in blocking solution for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound lectin.

  • Streptavidin-HRP Incubation: Incubate the membrane with horseradish peroxidase (HRP)-conjugated streptavidin (diluted in blocking solution) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Detect the HRP signal using a chemiluminescent substrate and image the blot.

Mass Spectrometry for Structural Analysis of Poly-LacNAc

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of glycans, including the determination of chain length, branching, and modifications.

Protocol:

  • Glycan Release: Release N-glycans from glycoproteins by enzymatic digestion with PNGase F.

  • Purification: Purify the released glycans using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon).

  • Permethylation: Chemically derivatize the glycans by permethylation to improve their ionization efficiency and stability in the mass spectrometer.

  • Mass Spectrometry Analysis: Analyze the permethylated glycans using MALDI-TOF MS or LC-ESI-MS.

    • MALDI-TOF MS: Provides a rapid profile of the glycan population, allowing for the determination of molecular weights and relative abundances of different glycan structures.

    • LC-ESI-MS/MS: Couples liquid chromatography with tandem mass spectrometry to separate isomeric glycan structures and obtain fragmentation data for detailed structural elucidation, including linkage analysis.

  • Data Analysis: Interpret the MS and MS/MS spectra to determine the composition, sequence, and branching pattern of the poly-LacNAc chains.

Glycan Array for Analyzing Poly-LacNAc Interactions

Glycan arrays are high-throughput platforms used to screen the binding specificity of proteins to a large number of different glycan structures.

Protocol:

  • Array Fabrication: Immobilize a library of synthetic or natural poly-LacNAc structures of varying lengths and branching patterns onto a solid support (e.g., a glass slide).

  • Protein Incubation: Incubate the glycan array with a fluorescently labeled protein of interest (e.g., a lectin, antibody, or receptor).

  • Washing: Wash the array to remove unbound protein.

  • Scanning: Scan the array using a fluorescence microarray scanner to detect the binding of the protein to each glycan spot.

  • Data Analysis: Quantify the fluorescence intensity for each spot to determine the binding affinity of the protein to the different poly-LacNAc structures.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the poly-LacNAc biosynthesis pathway and a typical experimental workflow for its analysis.

PolyLacNAc_Biosynthesis cluster_N_glycan N-Glycan Precursor cluster_Elongation Linear Chain Elongation (i-antigen) cluster_Branching Branching (I-antigen) N_glycan Complex N-Glycan (Terminal Gal) B3GNT2 β3GNT2 N_glycan->B3GNT2 GlcNAc_add Addition of GlcNAc B4GALT1 β4Gal-TI GlcNAc_add->B4GALT1 Gal_add Addition of Gal PolyLacNAc Linear Poly-LacNAc (i-antigen) Gal_add->PolyLacNAc PolyLacNAc->B3GNT2 Elongation Cycle GCNT2 GCNT2 (I-branching enzyme) PolyLacNAc->GCNT2 Branch_GlcNAc_add Addition of GlcNAc (β1,6 linkage) Branched_PolyLacNAc Branched Poly-LacNAc (I-antigen) Branch_GlcNAc_add->Branched_PolyLacNAc B3GNT2->GlcNAc_add B4GALT1->Gal_add GCNT2->Branch_GlcNAc_add

Poly-N-acetyllactosamine Biosynthesis Pathway.

PolyLacNAc_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Interpretation Sample Glycoprotein Sample (Cells, Tissues, etc.) Extraction Protein Extraction and Purification Sample->Extraction LectinBlot Lectin Blotting Extraction->LectinBlot MS Mass Spectrometry Extraction->MS GlycanArray Glycan Array Extraction->GlycanArray For interaction studies Detection Detection of Poly-LacNAc LectinBlot->Detection Structure Structural Characterization MS->Structure Interaction Interaction Profiling GlycanArray->Interaction Detection->Structure Guides further analysis Structure->Interaction Informs array design

Experimental Workflow for Poly-LacNAc Analysis.

References

N-Acetyllactosamine in Human Milk Oligosaccharides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyllactosamine (LacNAc) is a fundamental disaccharide building block of human milk oligosaccharides (HMOs), the third most abundant solid component of human milk after lactose (B1674315) and lipids.[1][2] This technical guide provides a comprehensive overview of the core aspects of LacNAc within HMOs, including its biosynthesis, quantitative prevalence, and biological significance. Detailed experimental protocols for the analysis of LacNAc and associated HMOs are presented, alongside visual representations of key pathways and workflows to support researchers and professionals in drug development.

Introduction to this compound (LacNAc) in HMOs

Human milk oligosaccharides are a complex and diverse group of glycans, with over 200 distinct structures identified.[3][4] These complex sugars are composed of five basic monosaccharides: D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), L-fucose (Fuc), and N-acetylneuraminic acid (Neu5Ac), a type of sialic acid.[5][6] The backbone of all HMOs is a lactose (Galβ1–4Glc) core at the reducing end.[7][8] This core can be elongated by the addition of disaccharide units, primarily lacto-N-biose (LNB; Galβ1-3GlcNAc) and this compound (LacNAc; Galβ1-4GlcNAc).[2][9]

LacNAc units can be repeated, forming poly-N-acetyllactosamine chains, and can be further modified with fucose and sialic acid residues, leading to the vast structural diversity of HMOs.[1] These structural variations are critical to the biological functions of HMOs, which include shaping the infant gut microbiota, preventing pathogen adhesion, and modulating the immune system.[1]

Biosynthesis of LacNAc-Containing HMOs

The synthesis of LacNAc-containing HMOs occurs in the mammary gland through the sequential action of various glycosyltransferases. The process begins with the lactose core, which is elongated by the addition of GlcNAc and Gal residues.

Below is a simplified representation of the enzymatic elongation of the lactose core with LacNAc units and subsequent fucosylation, a common modification.

HMO Biosynthesis with LacNAc Lactose Lactose (Galβ1-4Glc) B3GNT β-1,3-N-Acetylglucosaminyltransferase (adds GlcNAc) Lactose->B3GNT LNnT Lacto-N-neotetraose (LNnT) (Galβ1-4GlcNAcβ1-3Galβ1-4Glc) FUT Fucosyltransferase (adds Fuc) LNnT->FUT Fucosylated_LNnT Fucosylated LNnT (e.g., LNFP I) B4GALT β-1,4-Galactosyltransferase (adds Gal) B3GNT->LNnT + GlcNAc then + Gal (via B4GALT) FUT->Fucosylated_LNnT + Fucose

Biosynthesis of a Type II HMO with a LacNAc unit.

Quantitative Analysis of this compound in Human Milk

The concentration of both free LacNAc and LacNAc within HMO structures varies depending on the lactation stage and the mother's genetic secretor status.[1][10] Advanced analytical techniques are required for accurate quantification.

Concentration of Free this compound

Recent studies have enabled the quantification of unbound LacNAc in human milk, revealing its presence as a free disaccharide.

AnalyteConcentration Range (μg/mL)Lactation StageReference
This compound (LacNAc)6.7 - 31Not specified[11]
Lacto-N-biose (LNB)Decreased from 26 to below detection limitFirst week of lactation[11]
Concentration of Major HMOs Containing LacNAc

The concentration of HMOs changes significantly during lactation. The following table summarizes the concentrations of several key HMOs, including those with LacNAc units, at different time points postpartum.

HMODay 10 (g/L)Day 120 (g/L)Reference
Total HMOs 19.3 ± 2.9 8.53 ± 1.18 [10]
Fucosylated HMOs[10]
    2'-Fucosyllactose (2'FL)--
    Lacto-N-fucopentaose I (LNFP I)--
Non-fucosylated Neutral HMOs[10]
    Lacto-N-tetraose (LNT)--
    Lacto-N-neotetraose (LNnT)--
Sialylated HMOs[10]
    3'-Sialyllactose (3'SL)--
    6'-Sialyllactose (6'SL)--

Specific concentrations for individual HMOs at these time points were not detailed in the provided search results but the overall trend shows a decrease.

Biological Functions of LacNAc-Containing HMOs

The biological activities of HMOs are intrinsically linked to their structures. LacNAc-containing oligosaccharides play a crucial role in the health of breastfed infants.

  • Prebiotic Effect : HMOs, including those with LacNAc, are not digested by the infant and reach the colon intact, where they selectively promote the growth of beneficial bacteria, such as Bifidobacterium longum subsp. infantis.[12][13] This bacterium possesses specific enzymes to cleave and metabolize HMOs.[12]

  • Anti-adhesive Antimicrobial : By mimicking host cell surface glycans, HMOs can act as soluble decoys, inhibiting the binding of pathogenic bacteria and viruses to the intestinal epithelium.[1]

  • Immune Modulation : HMOs and their metabolites can modulate the infant's immune system, influencing the development of the gut-associated lymphoid tissue and systemic immune responses.[14][15][16]

  • Source of N-acetylglucosamine : The enzymatic release of GlcNAc from HMOs by gut bacteria provides a valuable nutrient for the infant.[12]

Below is a diagram illustrating the role of LacNAc-containing HMOs in modulating the gut microbiota.

HMO Gut Microbiota Modulation cluster_0 Infant Gut Lumen HMOs LacNAc-containing HMOs Bifido Bifidobacterium infantis HMOs->Bifido Metabolized by Pathogen Pathogen HMOs->Pathogen Acts as decoy receptor Epithelium Intestinal Epithelium Bifido->Epithelium Promotes gut health Pathogen->Epithelium Adhesion blocked

Modulation of gut microbiota by LacNAc-containing HMOs.

Experimental Protocols for HMO Analysis

The accurate analysis of LacNAc and HMOs requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone method.

HPLC-Tandem Mass Spectrometry (LC-MS/MS) for LacNAc Quantification

This protocol is based on the methodology for the identification and quantification of unbound LacNAc and LNB in human milk.[11][17]

1. Sample Preparation:

  • Size-Exclusion Chromatography: To separate oligosaccharides from larger molecules.
  • Solid-Phase Extraction (SPE): For further purification and concentration of the analytes.
  • Reduction to Alditols: To simplify the chromatographic separation by preventing anomerization.

2. Chromatographic Separation:

  • Chromatography System: High-Performance Liquid Chromatography (HPLC) system.
  • Column: Porous Graphitic Carbon (PGC) column, which provides excellent separation for carbohydrate isomers.[5][11]
  • Mobile Phase: A gradient elution is typically used to separate the highly related structures.
  • Flow Rate: Optimized for the specific column dimensions.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for its high selectivity and sensitivity.
  • Ionization Mode: Electrospray ionization (ESI) is commonly employed.
  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the target analytes (LacNAc and LNB).[11]

4. Validation:

  • The method should be validated according to relevant guidelines (e.g., European Medicines Agency) for precision and accuracy.[11]

Below is a workflow diagram for the LC-MS/MS analysis of free LacNAc in human milk.

LC-MS_MS_Workflow Sample Human Milk Sample SEC Size-Exclusion Chromatography Sample->SEC SPE Solid-Phase Extraction SEC->SPE Reduction Reduction to Alditols SPE->Reduction LC_Separation Porous Graphitic Carbon HPLC Separation Reduction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for the quantification of free LacNAc in human milk.
Analysis of Intact HMOs by LC-MS

For the analysis of larger LacNAc-containing HMOs, similar principles apply, often with modifications to the sample preparation and chromatographic methods.

  • Derivatization: To enhance detection, HMOs can be fluorescently labeled (e.g., with 2-aminobenzamide) or permethylated.[1][18] Permethylation is particularly useful for mass spectrometry as it increases hydrophobicity and stabilizes the molecules.[1]

  • Chromatography: Besides PGC, Hydrophilic Interaction Liquid Chromatography (HILIC) is also widely used for the separation of labeled oligosaccharides.[18][19]

  • Mass Spectrometry: High-resolution mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization-Fourier Transform Ion Cyclotron Resonance (MALDI-FTICR) MS are employed for detailed structural elucidation of complex HMO mixtures.[1]

Conclusion

This compound is a critical component of human milk oligosaccharides, contributing to their structural diversity and multifaceted biological functions. Understanding its biosynthesis, concentration, and role in infant health is paramount for the development of novel infant formulas and therapeutics. The analytical methods detailed in this guide provide a robust framework for researchers to accurately quantify and characterize LacNAc and its parent HMOs, paving the way for further discoveries in this important field.

References

The Role of N-acetyllactosamine in Malignant Transformation and Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit of N- and O-linked glycans that plays a pivotal role in the architecture and function of the cell surface glycome. In the context of oncology, aberrant glycosylation patterns, particularly the increased expression and branching of LacNAc structures, are hallmarks of malignant transformation and metastatic progression. These altered glycans, synthesized by specific glycosyltransferases such as N-acetylglucosaminyltransferase V (MGAT5), serve as ligands for galectins, a family of β-galactoside-binding proteins. The interaction between LacNAc-containing glycans and galectins on the cell surface orchestrates a multitude of pro-tumorigenic events, including sustained growth signaling, enhanced cell motility and invasion, angiogenesis, and evasion of immune surveillance. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound contributes to cancer progression, offering a comprehensive resource for researchers and drug development professionals. We present quantitative data on the expression of key molecules, detailed experimental protocols for their study, and visual representations of the critical signaling pathways involved.

Introduction: The Glycan Revolution in Cancer Biology

The surfaces of mammalian cells are adorned with a dense and complex layer of carbohydrates, collectively known as the glycocalyx. These glycans, covalently attached to proteins and lipids, are not mere decorations but are crucial mediators of cell-cell and cell-matrix interactions, thereby influencing a wide array of physiological and pathological processes. Malignant transformation is consistently associated with profound changes in the cellular glycome. One of the most significant alterations is the increased synthesis of β1,6-GlcNAc branched N-glycans, which are often elongated with poly-N-acetyllactosamine chains.[1][2] These structures create a high-density display of LacNAc units, which are preferentially recognized by galectins.[3] This guide will delve into the core molecular machinery that drives LacNAc-mediated cancer progression, focusing on the enzymatic synthesis of these structures, their interaction with galectins, and the downstream signaling cascades that promote metastasis.

The Synthesis of Pro-Metastatic Glycans: The Role of MGAT5

The enzyme N-acetylglucosaminyltransferase V (MGAT5) is a key architect of the metastatic glycophenotype.[2] Located in the Golgi apparatus, MGAT5 catalyzes the addition of a β1,6-N-acetylglucosamine (GlcNAc) branch to the α-1,6-linked mannose core of N-glycans.[4] This branching is a prerequisite for the subsequent addition of poly-N-acetyllactosamine chains, thereby creating high-affinity ligands for galectins.[3] Upregulation of MGAT5 has been observed in a multitude of cancers and is frequently correlated with poor prognosis.[5][6]

Quantitative Data: MGAT5 Expression in Cancer

The following table summarizes the expression of MGAT5 in various cancer types, highlighting its association with disease progression.

Cancer TypeComparisonFold Change / Expression Levelp-valueReference
Colon AdenocarcinomaTumor vs. Normal TissueSignificantly upregulated in tumor tissue< 0.05[1][7]
Colon AdenocarcinomaHigh vs. Low MGAT5 ExpressionHigh expression correlates with poorer disease-free survival< 0.05[1]
Colorectal CancerTumor vs. Normal TissueSignificantly upregulated mRNA expression in tumorNot specified[3]
Breast CancerMgat5 knockdown in murine modelReduced tumor growth and metastasisNot specified[5]
Gastric CancerHigh vs. Low GnT-V ExpressionHigh expression correlated with unfavorable clinical outcomeNot specified[4]

Galectins: The Readers of the LacNAc Code

Galectins are a family of soluble lectins characterized by their affinity for β-galactosides, particularly this compound.[8] By binding to LacNAc-containing glycoproteins on the cell surface, galectins can cross-link these receptors, forming a "galectin lattice."[9] This lattice modulates the residency time and signaling activity of key receptors, including growth factor receptors like the epidermal growth factor receptor (EGFR).[4][6]

Quantitative Data: Galectin Expression in Cancer

The expression of galectins is also dysregulated in cancer, with specific family members playing distinct roles in different tumor types.

| Cancer Type | Galectin | Comparison | Expression Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | | Papillary Thyroid Carcinoma | Galectin-3 | Cases with vs. without lymph node metastases | Overexpression less frequent in cases with metastases | 0.001 |[10] | | Papillary Thyroid Carcinoma | Galectin-3 | Primary lesion vs. metastatic foci in lymph nodes | Lower degree of overexpression in metastatic foci | 0.001 |[10] | | Gastric Cancer | Galectin-3 | Primary tumor vs. metastatic lymph nodes | Significantly stronger expression in metastatic lymph nodes | < 0.05 |[11] | | Gastric Cancer | Galectin-3 | Poorly differentiated adenocarcinoma (primary vs. metastatic) | Stronger expression in metastatic lymph nodes | < 0.05 |[11] | | Non-Small Cell Lung Cancer | Galectin-3 | Tumor vs. surrounding healthy tissue | No significant difference in mRNA expression | 0.4959 |[12] |

Signaling Pathways Driven by LacNAc-Galectin Interactions

The binding of galectins to LacNAc-decorated receptors on the cancer cell surface triggers a cascade of downstream signaling events that promote malignant phenotypes.

MGAT5- and Galectin-Mediated Growth Factor Receptor Signaling

Increased β1,6-GlcNAc branching by MGAT5 enhances the clustering of growth factor receptors, such as EGFR, within the galectin lattice. This stabilizes the receptors on the cell surface, prolongs their signaling, and promotes cell proliferation and survival.[4][6]

MGAT5_EGFR_Signaling cluster_membrane Cell Membrane cluster_golgi Golgi cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Galectin3 Galectin-3 Galectin3->EGFR Cross-links & Stabilizes LacNAc Poly-LacNAc (on EGFR) LacNAc->Galectin3 Binds MGAT5 MGAT5 MGAT5->LacNAc Synthesizes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

MGAT5 enhances EGFR signaling through galectin-3 lattice formation.
LacNAc-Mediated Immune Evasion

The dense glycan shield created by increased LacNAc structures can mask ligands for activating receptors on immune cells, such as Natural Killer (NK) cells. This allows cancer cells to evade immune surveillance and destruction.[8][13] The accumulation of complex N-glycans with poly-LacNAc extensions can disrupt the binding of NK cell receptors to their ligands on the tumor cell surface.[14]

Immune_Evasion cluster_cancer Cancer Cell cluster_nk NK Cell Tumor_Ligand Activating Ligand (e.g., MICA/B) NK_Receptor Activating Receptor (e.g., NKG2D) Tumor_Ligand->NK_Receptor Activates Poly_LacNAc Poly-LacNAc Poly_LacNAc->NK_Receptor Masks Ligand Binding NK_Receptor->Tumor_Ligand Binds to Lysis Tumor Cell Lysis NK_Receptor->Lysis Initiates

Poly-LacNAc chains on cancer cells mask activating ligands, inhibiting NK cell-mediated lysis.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of this compound in cancer.

Lectin Histochemistry for Detecting LacNAc Structures

Lectin histochemistry is a valuable technique for visualizing the distribution of specific glycan structures in tissue sections.

Objective: To detect the presence and localization of this compound-containing glycans in cancer tissues.

Principle: Biotinylated lectins with specificity for LacNAc, such as Phaseolus vulgaris leucoagglutinin (L-PHA) for β1,6-branched N-glycans, are incubated with tissue sections. The bound lectin is then visualized using an avidin-biotin-enzyme complex and a chromogenic substrate.

Workflow Diagram:

Lectin_Histochemistry_Workflow start Start: Paraffin-embedded tissue section deparaffinize Deparaffinize and Rehydrate start->deparaffinize antigen_retrieval Antigen Retrieval (optional) deparaffinize->antigen_retrieval blocking Block Endogenous Peroxidase and Non-specific Binding antigen_retrieval->blocking lectin_incubation Incubate with Biotinylated Lectin blocking->lectin_incubation wash1 Wash lectin_incubation->wash1 abc_incubation Incubate with Avidin-Biotin-Enzyme Complex wash1->abc_incubation wash2 Wash abc_incubation->wash2 substrate Add Chromogenic Substrate wash2->substrate counterstain Counterstain (e.g., Hematoxylin) substrate->counterstain dehydrate_mount Dehydrate and Mount counterstain->dehydrate_mount visualize Visualize under Microscope dehydrate_mount->visualize

Workflow for lectin histochemistry.

Detailed Protocol:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 min each) and a final wash in distilled water.[15]

  • Antigen Retrieval (if necessary): For some tissues, heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0) may be required.[15]

  • Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Wash with PBS.

    • Incubate with a blocking solution (e.g., Carbo-Free™ Blocking Solution) for 30 minutes to prevent non-specific binding.[15]

  • Lectin Incubation: Apply biotinylated lectin (e.g., L-PHA at 5-20 µg/mL in PBS) and incubate for 30-60 minutes at room temperature.[15]

  • Washing: Wash slides three times with PBS containing 0.05% Tween 20 (PBST).

  • Enzyme Complex Incubation: Apply a pre-formed avidin-biotin-enzyme complex (e.g., VECTASTAIN® Elite® ABC-HRP) and incubate for 30 minutes.[15]

  • Washing: Repeat the washing step as in step 5.

  • Detection: Add a suitable chromogenic substrate (e.g., DAB) and incubate until the desired color intensity is reached.

  • Counterstaining: Briefly stain with a nuclear counterstain like hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

Mass Spectrometry for N-Glycan Analysis

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization and quantification of N-glycans.

Objective: To identify and quantify the N-glycan profiles of glycoproteins from cancer cells or tissues.

Principle: N-glycans are enzymatically released from glycoproteins, derivatized (e.g., permethylation), and then analyzed by MALDI-TOF or LC-MS/MS to determine their mass and fragmentation patterns, allowing for structural elucidation.

Workflow Diagram:

MS_Workflow start Start: Protein sample from cells or tissue denature Denature, Reduce, and Alkylate Proteins start->denature release Enzymatic Release of N-glycans (PNGase F) denature->release purify Purify Released Glycans release->purify derivatize Derivatization (e.g., Permethylation) purify->derivatize ms_analysis Mass Spectrometry Analysis (MALDI-TOF or LC-MS/MS) derivatize->ms_analysis data_analysis Data Analysis and Structural Annotation ms_analysis->data_analysis

Workflow for N-glycan analysis by mass spectrometry.

Detailed Protocol Outline:

  • Sample Preparation: Proteins are denatured, reduced, and alkylated to ensure efficient enzymatic cleavage of N-glycans.

  • N-glycan Release: Incubation with Peptide-N-Glycosidase F (PNGase F) specifically cleaves the bond between asparagine and the innermost GlcNAc of N-linked glycans.[16]

  • Purification: Released glycans are separated from proteins and other contaminants using techniques like solid-phase extraction.

  • Derivatization: Permethylation is a common derivatization method that improves the stability and ionization efficiency of glycans for MS analysis.

  • Mass Spectrometry: Samples are analyzed by MALDI-TOF MS for rapid profiling or by LC-MS/MS for in-depth structural analysis and isomer separation.[17]

  • Data Analysis: The resulting spectra are interpreted using specialized software and databases to identify and quantify the different N-glycan structures.

CRISPR-Cas9 Screening for Glycosylation-Related Genes

CRISPR-Cas9-based genetic screens are a powerful approach to identify genes involved in specific cellular processes, including those that mediate cancer cell interactions with the immune system.

Objective: To identify glycosyltransferases and other genes that, when knocked out, alter the sensitivity of cancer cells to NK cell-mediated lysis.

Principle: A library of single-guide RNAs (sgRNAs) targeting all known glycosylation-related genes is introduced into a population of cancer cells expressing Cas9. The cells are then co-cultured with NK cells. Cells that survive the NK cell attack are enriched, and the sgRNAs they contain are identified by deep sequencing, revealing genes whose disruption confers resistance.

Workflow Diagram:

CRISPR_Screen_Workflow start Start: Cas9-expressing cancer cell line transduce Transduce with sgRNA Library start->transduce select Select for Transduced Cells transduce->select coculture Co-culture with NK Cells (Selection Pressure) select->coculture isolate Isolate Genomic DNA from Surviving Cells coculture->isolate amplify PCR Amplify sgRNA Sequences isolate->amplify sequence Next-Generation Sequencing amplify->sequence analyze Identify Enriched sgRNAs and Target Genes sequence->analyze

Workflow for a CRISPR-Cas9 screen to identify genes involved in NK cell evasion.

Detailed Protocol Outline:

  • Library Design and Preparation: A pooled sgRNA library targeting genes involved in glycosylation is synthesized and cloned into a lentiviral vector.[2]

  • Cell Line Preparation: The target cancer cell line is engineered to stably express the Cas9 nuclease.

  • Lentiviral Transduction: The sgRNA library is packaged into lentiviral particles and used to transduce the Cas9-expressing cells at a low multiplicity of infection to ensure that most cells receive only one sgRNA.[18]

  • Selection: Transduced cells are selected using an appropriate antibiotic marker.

  • Functional Assay: The population of cells with gene knockouts is co-cultured with activated NK cells.

  • Sample Collection and Sequencing: Genomic DNA is extracted from the surviving cancer cells. The sgRNA-encoding regions are amplified by PCR and subjected to next-generation sequencing.

  • Data Analysis: The frequency of each sgRNA in the surviving population is compared to its frequency in the initial population to identify sgRNAs that are significantly enriched, pointing to genes whose knockout confers a survival advantage.[2]

Therapeutic Targeting of this compound Pathways

The critical role of LacNAc-mediated signaling in cancer progression makes it an attractive target for therapeutic intervention. Strategies being explored include:

  • Inhibition of Glycosyltransferases: Targeting enzymes like MGAT5 to prevent the synthesis of pro-metastatic glycans.

  • Galectin Inhibitors: Developing small molecules or antibodies that block the interaction between galectins and LacNAc on cancer cells, thereby disrupting the galectin lattice and downstream signaling.

  • Glycan-directed Immunotherapies: Engineering immune cells (e.g., CAR-T cells) to recognize and target cancer-specific glycan structures.

Conclusion and Future Perspectives

The aberrant expression of this compound-containing glycans is a central mechanism driving malignant transformation and metastasis. The interplay between the synthetic machinery, such as MGAT5, and the glycan-binding proteins, particularly galectins, creates a pro-tumorigenic signaling nexus that promotes cell proliferation, invasion, and immune evasion. A deeper understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel and effective anti-cancer therapies. Future research will likely focus on the development of more specific and potent inhibitors of glycosyltransferases and galectins, as well as the exploration of glycan-based biomarkers for early cancer detection and patient stratification. The continued elucidation of the cancer glycome holds immense promise for ushering in a new era of precision oncology.

References

N-Acetyllactosamine: A Comprehensive Technical Guide to its Discovery, Characterization, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit composed of N-acetylglucosamine (GlcNAc) and galactose (Gal) residues.[1] This seemingly simple carbohydrate structure plays a profound role in a multitude of biological processes, ranging from cellular recognition and adhesion to signaling and immune responses. Its presence as a core component of N- and O-linked glycans on cell surface glycoproteins and glycolipids underscores its importance in health and disease.[1][2] This technical guide provides an in-depth exploration of the discovery, characterization, and biological significance of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Discovery and Structure

The journey of this compound's discovery is intertwined with the broader history of glycobiology. Early research in the mid-20th century focused on elucidating the carbohydrate components of glycoproteins, leading to the identification of this crucial disaccharide. Structurally, this compound exists in two primary isomeric forms, Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc), which differ in the linkage between the galactose and N-acetylglucosamine units. These subtle structural variations have significant implications for their biological functions and recognition by glycan-binding proteins. Furthermore, LacNAc units can be reiterated to form linear or branched poly-N-acetyllactosamine chains, creating a scaffold for a diverse array of terminal modifications that fine-tune cellular interactions.[3]

Biosynthesis of this compound

The synthesis of this compound is a complex and highly regulated process that occurs within the Golgi apparatus. It involves the sequential action of specific glycosyltransferases, namely β-1,3-N-acetylglucosaminyltransferases and β-1,4-galactosyltransferases, which catalyze the alternating addition of N-acetylglucosamine and galactose residues to growing glycan chains.[2] The availability of nucleotide sugar donors, UDP-GlcNAc and UDP-Gal, is a critical factor influencing the biosynthesis and elongation of poly-N-acetyllactosamine chains.[2]

Below is a simplified representation of the core biosynthetic pathway for a Type 2 this compound unit on an N-glycan.

Biosynthesis UDP_GlcNAc UDP-GlcNAc GlcNAc_T GlcNAc Transferase UDP_GlcNAc->GlcNAc_T UDP_Gal UDP-Gal Gal_T Galactosyl- transferase UDP_Gal->Gal_T N_Glycan N-Glycan Precursor (Man_xGlcNAc_2) N_Glycan->GlcNAc_T Intermediate GlcNAc-N-Glycan GlcNAc_T->Intermediate LacNAc_Glycan LacNAc-N-Glycan (Gal-GlcNAc-N-Glycan) Gal_T->LacNAc_Glycan Intermediate->Gal_T

Caption: this compound Biosynthesis Pathway.

Biological Significance and Signaling Pathways

This compound plays a pivotal role in mediating a wide range of cellular interactions and signaling events. Its exposure on the cell surface allows it to serve as a recognition motif for a variety of glycan-binding proteins, known as lectins.

Galectin-3 Signaling

One of the most well-characterized roles of LacNAc is its interaction with Galectin-3, a β-galactoside-binding lectin.[4] Galectin-3 can recognize and bind to LacNAc units on cell surface glycoproteins, leading to the formation of a galectin-glycoprotein lattice. This lattice can modulate the clustering, localization, and signaling activity of various receptors, thereby influencing processes such as cell adhesion, proliferation, and apoptosis.[5] In cancer, aberrant glycosylation leading to increased cell surface LacNAc can enhance Galectin-3-mediated signaling, promoting tumor progression and metastasis.[3]

Galectin3_Signaling cluster_cell Cell Membrane Receptor Receptor (e.g., EGFR, Integrin) LacNAc Poly-N-acetyllactosamine Receptor->LacNAc Signaling Downstream Signaling (Proliferation, Adhesion, Apoptosis) Receptor->Signaling Activates/Inhibits Lattice Galectin-Glycoprotein Lattice LacNAc->Lattice Gal3 Galectin-3 (pentamer) Gal3->LacNAc Binds Gal3->Lattice Lattice->Receptor Modulates Clustering

References

N-Acetyllactosamine: The Core Unit in Glycan Complexity and Cellular Communication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit, composed of galactose (Gal) and N-acetylglucosamine (GlcNAc), that serves as a primary building block for the antennae of both N-linked and O-linked glycans.[1] Its iterative addition forms poly-N-acetyllactosamine (poly-LacNAc) chains, which act as scaffolds for a vast array of terminal glycan structures, including blood group antigens and selectin ligands like sialyl Lewis X.[2][3] These structures are pivotal in mediating a wide range of biological processes, from cell-cell recognition and adhesion to immune modulation and signal transduction.[2][4] Aberrant expression of LacNAc and poly-LacNAc is a hallmark of various pathological conditions, most notably cancer, where it plays a direct role in tumor progression and metastasis.[2][5] This guide provides a comprehensive overview of LacNAc's biochemistry, its role in cellular signaling, and detailed methodologies for its study and synthesis, offering a critical resource for professionals in glycobiology and drug development.

The Structure and Biosynthesis of this compound

This compound exists primarily as two linkage isomers: Type 1 (Galβ1-3GlcNAc) and the more common Type 2 (Galβ1-4GlcNAc).[6] These units are assembled in the Golgi apparatus. The formation of poly-LacNAc chains is a critical process that extends the reach and complexity of glycan structures. This extension is achieved through the sequential and alternating action of two key glycosyltransferase families:

  • β1,4-Galactosyltransferases (β4Gal-T): These enzymes transfer galactose from a UDP-Gal donor to a terminal GlcNAc residue, forming the core LacNAc disaccharide.[7]

  • β1,3-N-Acetylglucosaminyltransferases (iGnT): This enzyme, also known as the i-extension enzyme, transfers GlcNAc to a terminal galactose of a LacNAc unit, creating the linkage for the next LacNAc repeat.[7][8]

This enzymatic cycle can repeat multiple times, creating linear or branched poly-LacNAc chains. The initiation and elongation of these chains are tightly regulated and occur preferentially on complex, multi-antennary N-glycans.[8][9]

Poly_LacNAc_Biosynthesis cluster_cycle Elongation Cycle substrate UDP-Gal UDP-GlcNAc enzyme_b4galt β1,4-Galactosyltransferase (β4Gal-T) substrate->enzyme_b4galt UDP-Gal enzyme_ignt β1,3-N-Acetylglucosaminyltransferase (iGnT) substrate->enzyme_ignt UDP-GlcNAc glycan_lacnac Glycan-GlcNAc-Gal (LacNAc unit) enzyme_b4galt->glycan_lacnac Forms LacNAc glycan_extended Glycan-GlcNAc-Gal-GlcNAc enzyme_ignt->glycan_extended Extends chain glycan_start N- or O-Glycan Core with terminal GlcNAc glycan_start->enzyme_b4galt glycan_lacnac->enzyme_ignt glycan_extended->enzyme_b4galt Cycle Repeats glycan_poly Poly-N-acetyllactosamine Chain [Gal-GlcNAc]n

Caption: Biosynthesis of Poly-N-acetyllactosamine Chains.

LacNAc as a Constituent of N-Glycans and O-Glycans

LacNAc units are integral to the antennae of complex N-glycans and are also found on O-glycans, particularly those with a Core 2 structure.[7][10]

  • N-Glycans: Following initial processing in the endoplasmic reticulum and early Golgi, the core mannose structure of N-glycans is trimmed and then elaborated with GlcNAc residues by N-acetylglucosaminyltransferases (GnTs). These GlcNAc residues serve as the acceptor sites for galactosylation to form LacNAc units, creating bi-, tri-, and tetra-antennary complex structures.[11] Poly-LacNAc chains are frequently found on these antennae.[3]

  • O-Glycans: Mucin-type O-glycosylation begins with the addition of GalNAc to a serine or threonine residue. The Core 2 structure, formed by the addition of a GlcNAc to the initial GalNAc, is a common substrate for the synthesis of LacNAc and poly-LacNAc chains.[3][7]

While present on both, LacNAc structures are generally more abundant and form longer extensions on N-glycans compared to O-glycans.[2][3]

Glycan_Structures cluster_N Complex N-Glycan cluster_O Core 2 O-Glycan N_Glycan Protein (Asn) Core (Man₃GlcNAc₂) Antenna 1 Antenna 2 N_LacNAc1 LacNAc N_Glycan:A1->N_LacNAc1 N_LacNAc2 LacNAc N_Glycan:A2->N_LacNAc2 O_Glycan Protein (Ser/Thr) Core 2 (Gal-GalNAc-GlcNAc) Branch 1 Branch 2 N_PolyLacNAc Poly-LacNAc N_LacNAc1->N_PolyLacNAc Elongation O_LacNAc LacNAc O_Glycan:B2->O_LacNAc

Caption: LacNAc units on N-Glycan and O-Glycan structures.

Functional Roles in Cell Signaling and Disease

Poly-LacNAc chains function as binding platforms for various glycan-binding proteins (lectins), thereby mediating critical signaling events.

Galectin Binding: Galectins are a family of lectins that preferentially bind to β-galactosides, making LacNAc-containing structures their primary ligands. Galectin-glycan interactions form a lattice on the cell surface that modulates receptor clustering, signaling, and endocytosis.[12] For example, galectin-1 can crosslink T-cell receptors (TCRs), inducing T-cell anergy or apoptosis, a mechanism that tumors can exploit to create an immunosuppressive environment.[5][13] The addition of soluble LacNAc can compete for galectin-3 binding, thereby liberating the TCR and restoring T-cell function.[13]

Cancer and Immunity: The expression of poly-LacNAc is often increased in cancer cells.[2] These chains can be further modified to create tumor-associated antigens like sialyl Lewis X, which are ligands for selectin proteins on endothelial cells and platelets, facilitating metastasis.[2][8] Furthermore, the dense glycan shield created by elongated and branched N-glycans rich in poly-LacNAc can mask surface receptors from recognition by immune cells, such as Natural Killer (NK) cells, allowing cancer cells to evade immune surveillance.[14][15]

Galectin_Signaling cluster_cell T-Cell Surface TCR T-Cell Receptor (TCR) - with Poly-LacNAc Lattice Glycan-Galectin Lattice TCR->Lattice Cross-linking CD8 CD8 CD8->Lattice Sequestration Gal1 Galectin-1 (Dimer) Gal1->TCR Binds to LacNAc Outcome T-Cell Anergy or Apoptosis Lattice->Outcome Leads to

Caption: Galectin-1 signaling in T-Cell immunosuppression.

Quantitative Data

The synthesis and expression of LacNAc can be quantified in various ways. Enzymatic synthesis provides a controlled method for producing LacNAc, with yields varying by the chosen biocatalyst and reaction conditions.

Enzyme Source Substrates (Donor & Acceptor) Key Conditions Yield/Conversion Reference
Bacillus circulans β-galactosidaseo-nitrophenyl-β-D-galactoside (ONPG) + D-GlcNAc20% cyclohexane (B81311) co-solvent50%[16]
Bacillus circulans β-galactosidaseLactose (B1674315) + D-GlcNAc15°C, pH 5.0~70% (Improved 100% over previous reports)[17]
Neisseria meningitidis β1,4-galactosyltransferase (NmLgtB-B)Lactose + pNP-β-GlcNAc37°C, 14 hours, in presence of UDP90% conversion (50% isolated yield)[18][19]
Metabolically Engineered E. coliGlycerol (as carbon source)Whole-cell biosynthesis1.35 g/L total oligosaccharides[20][21][22]

Table 1: Comparison of Selected Enzymatic Synthesis Methods for this compound.

Experimental Protocols

Protocol: Analysis of N-Glycans by Mass Spectrometry

This protocol provides a general workflow for the analysis of N-glycans, including those containing LacNAc, from a glycoprotein (B1211001) sample using mass spectrometry (MS).

Objective: To release, purify, and analyze N-glycans to determine their mass and infer composition.

Methodology:

  • N-Glycan Release:

    • Denature the glycoprotein sample (e.g., 200 µg) by adding 1.33% SDS and incubating at 65°C for 10 minutes.

    • Add a non-ionic detergent like 4% Igepal-CA630 to sequester the SDS.

    • Add Peptide: N-Glycosidase F (PNGase F) enzyme (e.g., 1.2 U) and incubate overnight at 37°C to cleave the N-glycans from the protein backbone.

  • Glycan Labeling and Purification:

    • For fluorescence-based LC methods, label the released glycans with a fluorescent tag such as 2-aminobenzamide (B116534) (2-AB). This involves incubation with the labeling reagent at 65°C for 2 hours.

    • Purify the labeled glycans from excess reagents using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).

  • Mass Spectrometry Analysis (MALDI-TOF):

    • For direct MS analysis, permethylation of the glycans is often performed to increase ionization efficiency.[23]

    • Prepare a matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid, DHB).[24]

    • Mix the purified glycan sample with the matrix solution (e.g., 1 µL sample to 3 µL matrix).[24]

    • Spot 1.5 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).[24]

  • Data Acquisition and Analysis:

    • Acquire mass spectra using a MALDI-TOF or other mass spectrometer (e.g., ESI-QTOF) in positive ion mode.[24]

    • The resulting m/z values correspond to the mass of the glycan plus an adduct ion (e.g., Na+).

    • Use glycoinformatics software to match the observed masses to potential glycan compositions and structures. Tandem MS (MS/MS) can be used to obtain fragmentation data for more detailed structural elucidation.[25][26]

MS_Workflow start Glycoprotein Sample denature 1. Denaturation (SDS, 65°C) start->denature release 2. Enzymatic Release (PNGase F, 37°C) denature->release purify 3. Purification / Labeling (HILIC-SPE / 2-AB) release->purify mix 4. Mix with Matrix (DHB) purify->mix spot 5. Spot on MALDI Plate mix->spot acquire 6. MS Data Acquisition (MALDI-TOF) spot->acquire analyze 7. Data Analysis (Mass Matching, Annotation) acquire->analyze

Caption: Workflow for N-Glycan Analysis by Mass Spectrometry.
Protocol: Detection of LacNAc-Containing Glycoproteins by Lectin Blotting

Objective: To detect glycoproteins bearing LacNAc structures after separation by SDS-PAGE.

Methodology:

  • Electrophoresis and Transfer:

    • Separate the glycoprotein sample by SDS-PAGE.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using standard Western blot procedures.[27][28]

  • Blocking:

    • Rinse the membrane briefly in Tris-buffered saline (TBS).

    • Incubate the membrane in a blocking solution (e.g., 3% BSA in TBST - TBS with 0.5% Tween-20) for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[27][28]

  • Lectin Incubation:

    • Remove the blocking solution.

    • Incubate the membrane for 1-2 hours at room temperature with a biotinylated lectin specific for LacNAc structures (e.g., Erythrina cristagalli agglutinin (ECA) or ricin communis agglutinin I (RCA-I)) diluted in blocking solution (e.g., 1-20 µg/mL).[28][29]

  • Washing:

    • Wash the membrane at least four times for 5 minutes each with TBST to remove unbound lectin.[27][28]

  • Detection:

    • Incubate the membrane with horseradish peroxidase (HRP)-conjugated streptavidin (diluted in blocking solution) for 1 hour at room temperature. This binds to the biotin (B1667282) on the lectin.[28]

    • Wash the membrane again as in step 4.

    • Add a chemiluminescent HRP substrate (e.g., luminol-based reagent) and incubate for 1-5 minutes.[27]

    • Image the resulting chemiluminescence using a digital imager. The bands correspond to glycoproteins containing the target LacNAc epitope.

Lectin_Blotting_Workflow start Protein Sample sds 1. SDS-PAGE Separation start->sds transfer 2. Transfer to Membrane (PVDF) sds->transfer block 3. Blocking (BSA) transfer->block lectin 4. Incubate with Biotinylated Lectin block->lectin wash1 5. Wash (TBST) lectin->wash1 strep 6. Incubate with Streptavidin-HRP wash1->strep wash2 7. Wash (TBST) strep->wash2 detect 8. Add Chemiluminescent Substrate wash2->detect image 9. Image Detection detect->image Chemoenzymatic_Labeling cluster_step1 Step 1: Enzymatic Transfer cluster_step2 Step 2: Click Chemistry Ligation Cell_LacNAc Live Cell with Surface LacNAc Enzyme_Mix Add α(1,3)FucT + GDP-Fucose-Azide Cell_LacNAc->Enzyme_Mix Cell_Azide Cell with Surface Azide Tag Enzyme_Mix->Cell_Azide Click_Mix Add Alkyne- Fluorophore Probe Cell_Azide->Click_Mix Bioorthogonal Reaction Cell_Labeled Fluorescently Labeled Cell Click_Mix->Cell_Labeled Analysis Analysis (Flow Cytometry / Microscopy) Cell_Labeled->Analysis

References

The Biological Significance of N-acetyllactosamine (LacNAc) in Glycoproteins and Glycolipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit, composed of galactose and N-acetylglucosamine (Galβ1-4GlcNAc), that forms the backbone of complex N-glycans, O-glycans, and glycolipids. Its prevalence and the ability to form repeating polymeric structures, known as poly-N-acetyllactosamine (poly-LacNAc), position it as a critical mediator of a vast array of biological processes. Alterations in LacNAc expression and structure are hallmarks of numerous physiological and pathological states, including immune regulation, cell signaling, and cancer progression. This technical guide provides an in-depth exploration of the biosynthesis, biological functions, and analytical methodologies related to LacNAc, offering a comprehensive resource for professionals in biomedical research and drug development.

Introduction to this compound (LacNAc)

Glycosylation is a ubiquitous post-translational modification that profoundly impacts protein function, localization, and stability.[1] At the heart of many complex glycan structures is the disaccharide this compound (LacNAc). This unit can be extended into linear or branched poly-LacNAc chains, which serve as scaffolds for a variety of terminal glycan epitopes, such as blood group antigens and sialyl Lewis X.[2][3] These structures are recognized by a class of endogenous glycan-binding proteins called lectins, initiating cascades of cellular events. The interactions between LacNAc-containing glycans and their binding partners are central to cell-cell recognition, adhesion, signaling, and immune responses.[2][4] Consequently, aberrant expression of LacNAc is frequently associated with diseases like cancer and chronic inflammation.[2][5][6]

Biosynthesis of LacNAc and Poly-LacNAc Chains

The synthesis of LacNAc and its polymeric extensions occurs within the Golgi apparatus through the sequential action of specific glycosyltransferases.

  • Formation of the LacNAc Unit: The core LacNAc structure (Galβ1-4GlcNAc) is synthesized by β1,4-galactosyltransferases (B4GALT), which transfer galactose from a UDP-galactose donor to a terminal N-acetylglucosamine (GlcNAc) residue on a growing glycan chain.[7]

  • Elongation to Poly-LacNAc: The formation of poly-LacNAc chains involves the alternating action of two key enzymes: a β1,3-N-acetylglucosaminyltransferase (β3GnT) and a β1,4-galactosyltransferase (B4GALT).[8][9] This enzymatic process adds repeating LacNAc units, creating extended linear scaffolds that protrude from the cell surface.[3][7]

  • Branching: Poly-LacNAc chains can be further modified by branching, notably through the action of N-acetylglucosaminyltransferase V (MGAT5). This enzyme creates a β1,6-GlcNAc linkage, initiating a new branch in the N-glycan.[1][10] Increased branching is a common feature in cancer and enhances the avidity of galectin binding.[10][11]

G cluster_0 UDP_GlcNAc UDP-GlcNAc B3GnT β1,3-N-Acetylglucosaminyl- transferase (β3GnT) UDP_GlcNAc->B3GnT Donor N_Glycan N-Glycan Core (with terminal GlcNAc) B4GALT β1,4-Galactosyltransferase (B4GALT) N_Glycan->B4GALT Acceptor LacNAc_Glycan Glycan with Terminal LacNAc B4GALT->LacNAc_Glycan Product Poly_LacNAc Growing Poly-LacNAc Chain B4GALT->Poly_LacNAc Elongation Step 2 UDP_Gal UDP-Gal UDP_Gal->B4GALT Donor LacNAc_Glycan->B3GnT Acceptor B3GnT->Poly_LacNAc Elongation Step 1 Poly_LacNAc->B4GALT Acceptor for next cycle

Caption: Biosynthesis of Poly-N-acetyllactosamine (Poly-LacNAc).

Core Biological Functions of LacNAc Structures

Cell Adhesion, Signaling, and the Galectin Lattice

LacNAc and especially poly-LacNAc chains are primary ligands for galectins, a family of β-galactoside-binding proteins.[4][6] Galectins can be secreted into the extracellular space or function within the cytoplasm. Upon binding to multiple LacNAc-containing glycoproteins and glycolipids on the cell surface, multivalent galectins (like galectin-3) cross-link these molecules into a dynamic supramolecular complex known as the "galectin lattice".[10][11]

This lattice plays a crucial role in:

  • Modulating Receptor Function: By clustering receptors like the Epidermal Growth Factor Receptor (EGFR) and integrins, the lattice can prolong their residency time on the cell surface, thereby amplifying and sustaining downstream signaling pathways that regulate cell growth, proliferation, and survival.[10][11][12]

  • Cell Adhesion and Migration: The interaction between galectins and LacNAc on cell surface receptors is critical for cell-matrix adhesion and migration.[12] Dysregulation of this axis is heavily implicated in tumor invasion and metastasis.[2]

G Gal3 Galectin-3 (multivalent) LacNAc1 Poly-LacNAc Gal3->LacNAc1 binds LacNAc2 Poly-LacNAc Gal3->LacNAc2 binds Receptor1 Glycoprotein (B1211001) Receptor 1 (e.g., EGFR) Receptor1->LacNAc1 Receptor2 Glycoprotein Receptor 2 (e.g., Integrin) Receptor2->LacNAc2 Lattice Galectin Lattice Formation LacNAc1->Lattice cross-linking LacNAc2->Lattice cross-linking Signaling Sustained Downstream Signaling (e.g., FAK, AKT) Lattice->Signaling Adhesion Modulated Cell Adhesion & Migration Lattice->Adhesion

Caption: Galectin-3 signaling via LacNAc-containing glycoproteins.

Immune Response and Inflammation

LacNAc-containing glycans are pivotal in regulating the immune system.

  • Leukocyte Trafficking: LacNAc serves as the core structure for sialyl Lewis X (sLex), a terminal glycan epitope that is a primary ligand for selectins. Selectins are adhesion molecules on endothelial cells that mediate the initial tethering and rolling of leukocytes during an inflammatory response, a critical step for their migration into tissues.[11]

  • T-Cell Function: The glycosylation status of T-cell receptors (TCR) influences T-cell activation. The formation of a galectin lattice on the T-cell surface can modulate TCR clustering and signaling thresholds, thereby controlling T-cell fate, including activation and apoptosis.[6][13]

  • Inflammation Modulation: Changes in glycan structures, such as increased LacNAc extensions and branching, are observed during chronic inflammation.[6] These alterations can shift the cellular response towards a pro-inflammatory state, for instance by enhancing galectin-3 binding and subsequent cytokine production.[6]

Role in Cancer Progression and Metastasis

Aberrant glycosylation is a universal feature of cancer.[2] Many of these changes involve the increased expression, branching, and modification of LacNAc structures.

  • Metastasis: Increased levels of branched N-glycans with poly-LacNAc chains enhance the metastatic potential of cancer cells.[2][11] These structures facilitate interactions with selectins on endothelial cells, promoting extravasation, and with galectins in the tumor microenvironment, which supports cell survival and adhesion at secondary sites.[2]

  • Cancer Biomarkers: The altered expression of LacNAc and related structures (like LacdiNAc, GalNAcβ1-4GlcNAc) on glycoproteins makes them promising biomarkers for cancer diagnosis and prognosis.[12][14][15] For example, specific glycoforms of prostate-specific antigen (PSA) can help discriminate between benign and malignant prostate conditions.[12]

Table 1: Differential Expression of LacNAc-Related Structures in Human Cancers

Cancer TypeChange in LacNAc/LacdiNAc ExpressionAssociated GlycoproteinsReference(s)
Prostate Cancer Increased LacdiNAcProstate-Specific Antigen (PSA)[12][14]
Colon Cancer Increased LacdiNAcVarious cell surface proteins[12]
Pancreatic Cancer Increased LacdiNAcMUC1, cell surface proteins[12]
Melanoma Increased LacdiNAc and Type 1 LacNAcIntegrins, various cell surface proteins[2][15]
Breast Cancer Decreased LacdiNAc (in some subtypes)β1-integrin[12][14]
Gastric Cancer Decreased LacdiNAcE-cadherin[12]
Bladder Cancer Higher LacNAc on peripheral T-cells associated with lower stageT-cell surface glycoproteins[16]

Key Experimental Protocols

Mass Spectrometry (MS) for N-Glycan Analysis

MS is a cornerstone technique for detailed structural analysis of glycans.[17][18] The general workflow involves enzymatic release of N-glycans, purification, and analysis by MS.

Protocol: MALDI-TOF MS Analysis of Released N-Glycans

  • N-Glycan Release: a. Denature 50-100 µg of the target glycoprotein in a denaturing buffer (e.g., containing SDS) by heating at 65°C for 10 minutes.[19] b. After cooling, add a non-ionic detergent (e.g., Igepal-CA630 or Triton X-100) to sequester the SDS.[19] c. Add Peptide-N-Glycosidase F (PNGase F) and incubate overnight at 37°C to cleave the N-glycans from the protein backbone.[19]

  • Purification of Released Glycans: a. Purify the released glycans from proteins and detergents using a solid-phase extraction (SPE) cartridge, such as one packed with porous graphitized carbon (PGC) or a C18 resin.

  • Fluorescent Labeling (Optional but recommended for HPLC-based methods): a. Label the reducing end of the purified glycans with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB) for detection in subsequent HPLC steps.[19]

  • MALDI-TOF MS Analysis: a. Prepare the matrix solution. For neutral glycans, 2,5-dihydroxybenzoic acid (2,5-DHB) at 10 mg/mL is commonly used. b. Mix 1 µL of the purified glycan sample with 3 µL of the matrix solution in a microcentrifuge tube. c. Spot approximately 1.5 µL of the mixture onto the MALDI target plate and allow it to air-dry completely (dried-droplet method). d. Acquire the mass spectrum in positive ion mode. The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the individual glycan structures, typically as alkali metal adducts (e.g., [M+Na]⁺). e. The masses can be used to deduce the monosaccharide composition of each glycan. For more detailed structural information, including linkage and branching, tandem MS (MS/MS) is required.[17]

G GP Glycoprotein Sample Denature 1. Denaturation (SDS, Heat) GP->Denature Release 2. PNGase F Digestion Denature->Release Purify 3. Solid-Phase Extraction (Purification) Release->Purify Mix 4. Mix with MALDI Matrix (e.g., DHB) Purify->Mix Spot 5. Spot on Target Plate Mix->Spot Analyze 6. MALDI-TOF MS Analysis Spot->Analyze Data Mass Spectrum (Glycan Profile) Analyze->Data

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of N-acetyllactosamine using β-Galactosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of N-acetyllactosamine (LacNAc), a crucial disaccharide in glycobiology. LacNAc serves as a fundamental building block for complex glycans on glycoproteins and glycolipids, playing a significant role in various biological recognition processes.[1] The enzymatic approach, primarily utilizing the transgalactosylation activity of β-galactosidase, offers a highly regioselective and efficient alternative to complex chemical synthesis.[2][3]

Introduction to Enzymatic Synthesis of this compound

The synthesis of this compound is achieved through the transgalactosylation reaction catalyzed by β-galactosidase. In this reaction, a galactosyl donor, typically lactose (B1674315), provides the galactose moiety, which is then transferred to the acceptor molecule, N-acetylglucosamine (GlcNAc). The enzyme facilitates the formation of a β-(1→4) glycosidic bond, resulting in the desired LacNAc product. A competing hydrolytic reaction, where water acts as the acceptor, can reduce the yield of the desired product.[4]

The choice of β-galactosidase source is critical for maximizing the yield and regioselectivity of the synthesis. β-galactosidase from Bacillus circulans is widely reported to exhibit high regioselectivity for the β-(1→4) linkage, making it a preferred enzyme for LacNAc production.[3][5] Other sources of β-galactosidase include Kluyveromyces lactis, Aspergillus oryzae, and various species of Lactobacillus and Bifidobacterium.[5][6]

Data Presentation: Comparative Analysis of Reaction Parameters

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of this compound.

Table 1: Comparison of β-Galactosidase Sources and Reaction Conditions for this compound Synthesis

Enzyme SourceGalactosyl DonorAcceptor (GlcNAc) ConcentrationDonor/Acceptor RatiopHTemperature (°C)Max. Yield (%)Reference
Bacillus circulansLactoseNot SpecifiedNot Specified5.015High[3]
Bacillus circulanso-nitrophenyl-β-D-galactosideNot SpecifiedOptimizedNot SpecifiedNot Specified35 (in buffer), 50 (in 20% cyclohexane)[7]
Bacillus circulansLactoseHigh Concentration1:1 (mass ratio)6.5Not Specified~17.5[5]
Kluyveromyces lactisLactoseHigh ConcentrationOptimizedNot SpecifiedNot SpecifiedLower than B. circulans[5]

Table 2: Influence of Organic Co-solvents on this compound Yield using Bacillus circulans β-Galactosidase

Organic Co-solvent (20% v/v)Yield (%)
None (Buffer only)35
Cyclohexane50

Data extracted from Franke et al., 2003.[7]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

This protocol is a general guideline based on commonly reported conditions for the synthesis of LacNAc using β-galactosidase from Bacillus circulans.

Materials:

  • β-galactosidase from Bacillus circulans

  • Lactose (Galactosyl Donor)

  • N-acetylglucosamine (GlcNAc) (Galactosyl Acceptor)

  • Sodium phosphate (B84403) buffer or Sodium acetate (B1210297) buffer (pH 5.0-6.5)

  • Deionized water

  • Reaction vessel (e.g., glass vial or flask)

  • Incubator or water bath

  • Heating block or boiling water bath

Procedure:

  • Prepare the reaction mixture:

    • Dissolve lactose and N-acetylglucosamine in the appropriate buffer in the desired molar ratio (e.g., 1:1). The concentrations can be optimized, but starting with high substrate concentrations is often recommended.[5]

  • Enzyme Addition:

    • Add β-galactosidase from Bacillus circulans to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 15-50°C) with gentle agitation for a predetermined period (e.g., 5 to 24 hours).[3][5] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination:

    • To stop the reaction, heat the mixture to 100°C for 5-10 minutes to denature the enzyme.[8]

  • Clarification:

    • Centrifuge the heat-treated reaction mixture to pellet the denatured protein.

    • Carefully collect the supernatant containing this compound and other reaction components.[8]

Protocol 2: Purification of this compound

This protocol outlines a general procedure for the purification of LacNAc from the reaction mixture.

Materials:

  • Supernatant from the enzymatic synthesis reaction

  • Gel filtration chromatography column (e.g., Sephadex G-25)

  • Activated charcoal-Celite column

  • Ethanol (B145695)

  • Deionized water

  • Fraction collector

  • Lyophilizer

Procedure:

  • Initial Purification (Optional):

    • For a crude purification, the supernatant can be subjected to gel filtration chromatography to separate the disaccharide product from monosaccharides and larger oligosaccharides.

  • Charcoal-Celite Chromatography:

    • A more effective purification can be achieved using a charcoal-Celite column.

    • Apply the supernatant to a pre-equilibrated charcoal-Celite column.

    • Wash the column with deionized water to remove unreacted monosaccharides and salts.

    • Elute the this compound using a gradient of ethanol in water (e.g., 5-50% ethanol).

  • Fraction Analysis:

    • Collect fractions and analyze them for the presence of LacNAc using TLC or HPLC.

  • Pooling and Lyophilization:

    • Pool the fractions containing pure this compound.

    • Lyophilize the pooled fractions to obtain the purified LacNAc as a white powder.

Visualizations: Diagrams of Pathways and Workflows

Signaling Context of this compound Precursors

This compound is a key component of complex glycans that are involved in various signaling events. Its monosaccharide precursor, N-acetylglucosamine (GlcNAc), is central to the Hexosamine Biosynthetic Pathway (HBP), which integrates cellular nutrient status with signaling pathways like insulin (B600854) and mTOR signaling through a post-translational modification called O-GlcNAcylation.[9]

cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Signaling Cellular Signaling cluster_LacNAc This compound Formation & Function Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GFAT UDP_GlcNAc UDP-GlcNAc Glucosamine_6P->UDP_GlcNAc Multiple Steps O_GlcNAcylation O-GlcNAcylation UDP_GlcNAc->O_GlcNAcylation OGT GlcNAc GlcNAc UDP_GlcNAc->GlcNAc Insulin_Signaling Insulin Signaling (e.g., IRS-1, Akt) mTOR_Signaling mTOR Signaling O_GlcNAcylation->Insulin_Signaling Modulates O_GlcNAcylation->mTOR_Signaling Modulates Transcription_Factors Transcription Factors (e.g., NFκB, c-myc) O_GlcNAcylation->Transcription_Factors Regulates LacNAc This compound GlcNAc->LacNAc β-Galactosidase + Galactose Glycoproteins_Glycolipids Glycoproteins & Glycolipids LacNAc->Glycoproteins_Glycolipids Incorporation Cell_Recognition Cell-Cell Recognition (e.g., Galectin Binding) Glycoproteins_Glycolipids->Cell_Recognition

Caption: Integration of HBP with cellular signaling and LacNAc function.

Experimental Workflow for Enzymatic Synthesis of this compound

The following diagram illustrates the typical experimental workflow for the synthesis and purification of this compound.

G start Start prepare_reaction Prepare Reaction Mixture (Lactose, GlcNAc, Buffer) start->prepare_reaction add_enzyme Add β-Galactosidase prepare_reaction->add_enzyme incubate Incubate (Controlled Temp. & Time) add_enzyme->incubate terminate_reaction Terminate Reaction (Heat Inactivation) incubate->terminate_reaction centrifuge Centrifuge to Remove Denatured Enzyme terminate_reaction->centrifuge purify Purify this compound (e.g., Chromatography) centrifuge->purify analyze Analyze Purity (HPLC, TLC) purify->analyze lyophilize Lyophilize analyze->lyophilize end Pure this compound lyophilize->end

Caption: Workflow for this compound synthesis and purification.

References

High-Yield Enzymatic Synthesis of N-Acetyllactosamine via Transglycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of complex glycans that play crucial roles in cellular recognition, signaling, and immune responses. Its synthesis is of significant interest for the development of therapeutics, vaccines, and research tools. This document provides a detailed protocol for the high-yield synthesis of LacNAc through the transglycosylation activity of β-galactosidase. This enzymatic approach offers high regioselectivity and yield, utilizing readily available substrates.

Introduction

This compound (Galβ1-4GlcNAc) is a core structural motif in N-linked and O-linked glycans of glycoproteins and glycolipids.[1][2] The biological significance of LacNAc-containing structures, such as their role as ligands for lectins like galectins, underscores the need for efficient synthetic methods.[1][2] Chemical synthesis of oligosaccharides is often complex and requires extensive protecting group chemistry.[3][4][5] In contrast, enzymatic synthesis via transglycosylation offers a highly specific and efficient alternative.[3][5][6][7]

This protocol focuses on the use of β-galactosidase from Bacillus circulans, which is known for its regioselective transglycosylation activity, favoring the formation of the desired β(1→4) linkage.[6][8] The reaction employs lactose (B1674315) as an inexpensive and abundant galactose donor and N-acetylglucosamine (GlcNAc) as the acceptor.[6][9] By optimizing reaction conditions, including temperature, pH, and substrate concentrations, high yields of this compound can be achieved.[6][9] The use of immobilized enzymes can further enhance process stability and allow for enzyme recycling.[7][9][10]

Enzymatic Transglycosylation of this compound

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Lactose Lactose (Gal-β(1→4)-Glc) BGal β-Galactosidase (e.g., from Bacillus circulans) Lactose->BGal Donor Substrate GlcNAc N-Acetylglucosamine (GlcNAc) GlcNAc->BGal Acceptor Substrate LacNAc This compound (Gal-β(1→4)-GlcNAc) BGal->LacNAc Transglycosylation Product Glucose Glucose (Glc) BGal->Glucose Byproduct

Caption: Enzymatic synthesis of this compound via β-galactosidase catalyzed transglycosylation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of this compound.

Table 1: Reaction Conditions and Yields for this compound Synthesis

Enzyme SourceDonor SubstrateAcceptor SubstrateTemperature (°C)pHReaction TimeYield (%)Reference
Bacillus circulansLactoseD-GlcNAc155.0Not specified"Improved 100%" over previous best results[6]
Bacillus circulans (immobilized)LactoseN-acetylglucosamine50Not specified150 min54[9]
Bacillus circulans (immobilized)pNP-β-GalGlcNAcNot specifiedNot specifiedNot specifiedup to 60[10]
Bacillus circulanso-nitrophenyl-β-D-galactosideD-GlcNAcNot specifiedNot specifiedNot specified35 (in buffer)[8]
Bacillus circulanso-nitrophenyl-β-D-galactosideD-GlcNAcNot specifiedNot specifiedNot specified50 (in 20% cyclohexane)[8]
Bifidobacterium bifidumNot specifiedNot specifiedNot specifiedNot specifiedNot specified"Significantly enhanced"[7]

Table 2: Enzyme Immobilization Data

Support MaterialEnzyme LoadingSpecific ActivityActivity Retention (after 10 cycles)Reference
Melamine sponge with porous polymer coating41.2 mg/g support16.5 U/mg protein70%[9]
Custom porous polymerNot specifiedNot specified~85% (after 20 batches)[10]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the transglycosylation activity of β-galactosidase.

Materials and Reagents
  • Enzyme: β-Galactosidase from Bacillus circulans (free or immobilized)

  • Donor Substrate: Lactose monohydrate

  • Acceptor Substrate: N-acetyl-D-glucosamine (GlcNAc)

  • Buffer: 0.1 M Sodium phosphate (B84403) buffer, pH 5.0

  • Quenching Solution: 0.1 M Sodium carbonate or heat inactivation (e.g., boiling for 5-10 minutes)

  • Analytical Standards: this compound

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with an amino-cyano or amide column.

Protocol: Enzymatic Synthesis of this compound

G prep 1. Substrate Preparation Dissolve Lactose and GlcNAc in pH 5.0 buffer. reaction 2. Enzymatic Reaction Add β-galactosidase. Incubate at 15-50°C. prep->reaction monitoring 3. Reaction Monitoring Take aliquots at time intervals. Analyze by HPLC. reaction->monitoring quenching 4. Reaction Quenching Stop the reaction by heating or adding base. monitoring->quenching When optimal yield is reached purification 5. Product Purification Separate LacNAc using gel filtration or preparative HPLC. quenching->purification analysis 6. Product Analysis Confirm purity and structure by HPLC and Mass Spectrometry. purification->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

  • Substrate Solution Preparation:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 5.0.

    • Dissolve lactose (donor) and N-acetylglucosamine (acceptor) in the buffer. The concentrations can be optimized, but a starting point could be in the range of 100-300 mM for both substrates.

  • Enzymatic Reaction:

    • Equilibrate the substrate solution to the desired reaction temperature (e.g., 15°C for higher regioselectivity or 50°C for faster reaction rates).[6][9]

    • Add β-galactosidase from Bacillus circulans to the reaction mixture. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction mixture with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30-60 minutes).

    • Quench the reaction in the aliquots by heat inactivation (boiling for 5 minutes) or by adding a quenching solution.

    • Analyze the composition of the reaction mixture (lactose, GlcNAc, LacNAc, and byproducts) by HPLC.

  • Reaction Termination:

    • Once the optimal yield of this compound is achieved, terminate the entire reaction by heat inactivation or by adjusting the pH to > 8.0 with a suitable base.

    • Centrifuge the reaction mixture to remove any precipitated protein.

  • Product Purification:

    • The product, this compound, can be purified from the reaction mixture using techniques such as gel filtration chromatography or preparative HPLC.

  • Product Characterization:

    • Confirm the identity and purity of the synthesized this compound using analytical HPLC and mass spectrometry.

Conclusion

The enzymatic synthesis of this compound via transglycosylation using β-galactosidase is a robust and high-yield method. It avoids the complexities of chemical synthesis and utilizes inexpensive starting materials. The protocol provided herein, along with the summarized data, offers a solid foundation for researchers and drug development professionals to produce this important disaccharide for their specific applications. Further optimization of reaction parameters and the use of immobilized enzymes can lead to even more efficient and scalable production processes.

References

Detecting N-acetyllactosamine in Tissue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comprehensive application notes and protocols are now available to guide researchers, scientists, and drug development professionals in the precise detection of N-acetyllactosamine (LacNAc) in tissue sections. These detailed guidelines focus on two primary methodologies: lectin histochemistry and immunohistochemistry, providing a structured approach for accurate and reproducible results.

This compound is a fundamental disaccharide unit found in N- and O-linked glycans of glycoproteins and glycolipids. Its expression levels and distribution can vary significantly with cell type, developmental stage, and disease state, making it a crucial biomarker in many biological processes, including cell adhesion, signaling, and cancer progression.

These application notes offer detailed experimental protocols, data presentation tables for easy comparison of quantitative data, and visual diagrams of workflows and the N-glycan biosynthesis pathway to facilitate a deeper understanding of the procedures.

I. Introduction to this compound Detection

The detection of LacNAc in tissue sections provides valuable insights into the glycosylation status of cells and tissues. Two powerful techniques are widely employed for this purpose:

  • Lectin Histochemistry (LHC): This method utilizes lectins, which are carbohydrate-binding proteins, to detect specific glycan structures. Lectins such as Wheat Germ Agglutinin (WGA) and Phaseolus Vulgaris Leucoagglutinin (PHA-L) exhibit affinity for LacNAc residues.

  • Immunohistochemistry (IHC): This technique uses monoclonal or polyclonal antibodies that specifically recognize and bind to LacNAc structures on glycoproteins and glycolipids.

The choice of method depends on the specific research question, the availability of reagents, and the tissue type being investigated.

II. Lectin Histochemistry for this compound Detection

Lectin histochemistry is a widely used method for the localization of carbohydrate structures in tissue sections. The following lectins are commonly used to detect this compound.

A. Recommended Lectins and their Specificities
LectinAbbreviationSpecificityRecommended Starting Concentration (Fluorescent Staining)
Wheat Germ AgglutininWGAN-acetylglucosamine and Sialic Acid residues[1][2]1-10 µg/mL[1][3]
Phaseolus Vulgaris LeucoagglutininPHA-Lβ1,6-N-acetylglucosamine branched N-glycans[4][5]5-20 µg/mL
Tomato LectinTLPoly-N-acetyllactosamine[6]10-20 µg/mL
B. Experimental Protocol: Fluorescent Lectin Staining of Frozen Tissue Sections

This protocol provides a general guideline for fluorescent lectin staining on fixed-frozen tissue sections.[7][8]

Materials:

  • Cryostat sections (5-10 µm) on charged slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Tris-Buffered Saline (TBS): 50 mM Tris, 150 mM NaCl, pH 7.4

  • Wash Buffer (TBS-T): TBS with 0.05% Tween-20

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in TBS

  • Fluorescently-conjugated lectin (e.g., WGA-FITC, PHA-L-Alexa Fluor 594)

  • Antifade mounting medium with DAPI

Procedure:

  • Tissue Preparation:

    • Air dry frozen sections on a slide warmer for 30-60 minutes to improve adhesion.[7]

    • If the tissue was not pre-fixed, incubate sections with 4% PFA for 15 minutes at room temperature.[7]

    • Wash sections three times with TBS for 5 minutes each.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific binding sites.[9]

  • Lectin Incubation:

    • Dilute the fluorescently-conjugated lectin to the desired concentration in TBS.

    • Apply the lectin solution to the sections and incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash sections three times with TBS-T for 5 minutes each, followed by a final wash in TBS.[7]

  • Counterstaining and Mounting:

    • Briefly rinse with distilled water.

    • Mount the coverslip using an antifade mounting medium containing DAPI for nuclear counterstaining.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with appropriate filters.

C. Experimental Protocol: Lectin Staining of Paraffin-Embedded Tissue Sections

This protocol outlines the procedure for lectin staining on formalin-fixed paraffin-embedded (FFPE) tissue sections.[9]

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide in methanol (B129727)

  • Blocking Buffer (1% BSA in TBS)

  • Biotinylated lectin

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (B1166041).

    • Rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval (Optional but Recommended):

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in Antigen Retrieval Solution at 95-100°C for 20-30 minutes.[10][11]

    • Allow slides to cool to room temperature.

  • Endogenous Peroxidase Quenching:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Wash with TBS.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature.[9]

  • Lectin and Detection:

    • Incubate with biotinylated lectin (2-20 µg/ml in TBS) for 1 hour at room temperature.[9]

    • Wash with TBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes.

    • Wash with TBS.

    • Develop with DAB substrate until the desired stain intensity is reached.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount with a permanent mounting medium.

III. Immunohistochemistry for this compound Detection

Immunohistochemistry offers high specificity for detecting LacNAc structures using monoclonal antibodies.

A. Recommended Antibodies
AntibodyIsotypeSpecificityRecommended Starting Dilution (IHC-P)
Anti-N-acetyllactosamine [1B2]IgMTerminal this compound structure[12]1:50 - 1:200
B. Experimental Protocol: Immunohistochemistry on Paraffin-Embedded Sections

This protocol provides a general workflow for IHC staining of LacNAc on FFPE tissues.[13][14]

Materials:

  • FFPE tissue sections on charged slides

  • Deparaffinization and rehydration reagents

  • Antigen Retrieval Solution (e.g., Tris-EDTA, pH 9.0)[11]

  • Blocking Buffer (e.g., 5% normal goat serum in TBS)

  • Primary antibody (anti-N-acetyllactosamine)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization, Rehydration, and Antigen Retrieval:

    • Follow steps 1 and 2 as described in the lectin staining protocol for paraffin sections. HIER with Tris-EDTA buffer at pH 9.0 is often effective for many antibodies.[10][11]

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in antibody diluent.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[14]

  • Secondary Antibody and Detection:

    • Wash slides with TBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with TBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes.

    • Wash with TBS.

    • Develop with DAB substrate.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount.

IV. Visualizing the Process: Workflows and Pathways

To aid in the understanding of the experimental procedures and the biological context of this compound, the following diagrams are provided.

G cluster_LHC Lectin Histochemistry Workflow LHC_start Tissue Section LHC_fix Fixation (e.g., 4% PFA) LHC_start->LHC_fix LHC_block Blocking (e.g., 1% BSA) LHC_fix->LHC_block LHC_lectin Incubation with Fluorescent Lectin LHC_block->LHC_lectin LHC_wash Washing LHC_lectin->LHC_wash LHC_mount Mounting with DAPI LHC_wash->LHC_mount LHC_image Fluorescence Microscopy LHC_mount->LHC_image

Workflow for Fluorescent Lectin Histochemistry.

G cluster_IHC Immunohistochemistry Workflow (FFPE) IHC_start FFPE Tissue Section IHC_deparaffin Deparaffinization & Rehydration IHC_start->IHC_deparaffin IHC_retrieval Antigen Retrieval IHC_deparaffin->IHC_retrieval IHC_block Blocking IHC_retrieval->IHC_block IHC_primary Primary Antibody (anti-LacNAc) IHC_block->IHC_primary IHC_secondary Secondary Antibody IHC_primary->IHC_secondary IHC_detection Detection (e.g., HRP-DAB) IHC_secondary->IHC_detection IHC_counterstain Counterstaining IHC_detection->IHC_counterstain IHC_mount Mounting IHC_counterstain->IHC_mount IHC_image Brightfield Microscopy IHC_mount->IHC_image

Workflow for Immunohistochemistry on FFPE Sections.

N_Glycan_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P Precursor Precursor Oligosaccharide (Glc3Man9GlcNAc2) Dol_P->Precursor Synthesis Protein Nascent Polypeptide Precursor->Protein Transfer by OST Glycoprotein Glycoprotein (High Mannose) Protein->Glycoprotein Trimming Mannose Trimming Glycoprotein->Trimming GlcNAc_add GlcNAc Addition (GlcNAcT-I) Trimming->GlcNAc_add Gal_add Galactose Addition (GalT) GlcNAc_add->Gal_add LacNAc_formation This compound (LacNAc) Formation Gal_add->LacNAc_formation Further_mod Further Modifications (Sialylation, Fucosylation) LacNAc_formation->Further_mod Complex_glycan Complex N-Glycan Further_mod->Complex_glycan

Simplified N-Glycan Biosynthesis Pathway.

V. Troubleshooting

Effective detection of this compound requires careful optimization of the protocols. Common issues and potential solutions are outlined below.

ProblemPotential CauseSuggested Solution
High Background Staining Non-specific binding of lectin/antibody- Increase blocking time or use a different blocking agent (e.g., Carbo-Free™ Blocking Solution for lectins).[9]- Optimize lectin/antibody concentration. - Increase the number and duration of wash steps.
Endogenous enzyme activity (for HRP/AP detection)- Ensure adequate quenching of endogenous peroxidase/phosphatase.
Weak or No Signal Insufficient lectin/antibody concentration- Titrate the lectin/antibody to determine the optimal concentration.
Epitope masking (IHC)- Optimize antigen retrieval method (buffer, pH, time, temperature).[15]
Inappropriate fixation- Test different fixation methods (e.g., acetone, methanol for frozen sections). The choice of fixative can significantly impact lectin binding.[16]
Tissue Sections Detaching Poor slide adhesion- Use positively charged slides. - Ensure sections are properly dried before starting the staining procedure.[7]

VI. Conclusion

The provided application notes and protocols offer a robust framework for the detection and localization of this compound in tissue sections. By carefully selecting the appropriate method and optimizing the experimental conditions, researchers can obtain reliable and meaningful data to advance their understanding of the roles of glycosylation in health and disease. These guidelines are intended to serve as a starting point, and further optimization may be required for specific tissues and applications.

References

Application Notes and Protocols for Chemoenzymatic Labeling of N-acetyllactosamine on Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the specific and efficient labeling of N-acetyllactosamine (LacNAc) on the surface of live cells. This chemoenzymatic method offers a powerful tool for studying glycan dynamics, identifying cell surface biomarkers, and developing targeted therapeutics. The technique combines the high specificity of glycosyltransferases with the efficiency of bioorthogonal click chemistry to visualize and analyze LacNAc-containing glycoconjugates in their native environment.[1][2][3]

Introduction

This compound (LacNAc) is a fundamental disaccharide unit present on a wide array of cell surface glycoproteins and glycolipids.[4] Alterations in LacNAc expression are associated with various physiological and pathological processes, including cell signaling, immune responses, and cancer progression.[2][5] Chemoenzymatic glycan labeling (CeGL) has emerged as a superior method for detecting specific glycan structures like LacNAc, overcoming the limitations of less specific metabolic labeling approaches.[1][2]

This method typically involves a two-step procedure:

  • Enzymatic Modification: A glycosyltransferase is used to transfer a monosaccharide analog bearing a bioorthogonal handle (e.g., an azide (B81097) or alkyne group) onto the terminal LacNAc residues of cell surface glycans. A commonly used enzyme is a mutant α(1,3)-fucosyltransferase (α(1,3)FucT) from Helicobacter pylori, which transfers an azide- or alkyne-modified fucose derivative from a GDP-fucose donor.[4][5]

  • Bioorthogonal Ligation: The introduced chemical reporter is then covalently attached to a probe molecule (e.g., a fluorophore) via a highly specific and biocompatible "click chemistry" reaction.[4][6][7][8] This allows for sensitive and specific detection of the labeled glycans.

Quantitative Data Summary

The following table summarizes quantitative data reported for the chemoenzymatic labeling of LacNAc on live cells. These values can be used as a benchmark for optimizing experimental conditions.

ParameterCell LineValueMethodReference
Labeling Time Lec2 CHO10 minutesFlow Cytometry[4]
Saturation Concentration Human PBMCs20 µM GDP–fucose–ssDNAFlow Cytometry[9]
Blocking Efficiency Human PBMCs>95%Flow Cytometry[9]
Cell Viability A549No significant toxicity observed up to 100 µM of Ac4ManNAz or DBCO-Cy5 over 3 daysCell Counting Kit-8[10]

Experimental Protocols

Protocol 1: General Chemoenzymatic Labeling of LacNAc on Live Cells using α(1,3)-Fucosyltransferase and Click Chemistry

This protocol describes the labeling of cell surface LacNAc using a mutant α(1,3)-fucosyltransferase (α(1,3)FucT-M) to install an azide-modified fucose, followed by copper-free click chemistry with a fluorescent probe.

Materials:

  • Live cells in culture (e.g., Lec2 CHO cells, which have abundant terminal LacNAc)[4]

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or PBS with Ca2+/Mg2+

  • Recombinant α(1,3)-fucosyltransferase, C169S mutant (α(1,3)FucT-M) for enhanced stability[4]

  • GDP-fucose-azide (GDP-FucAz)

  • Fluorescently labeled cyclooctyne (B158145) probe (e.g., DBCO-Fluor 488)

  • Bovine Serum Albumin (BSA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with cold HBSS.

    • Resuspend cells in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Enzymatic Labeling:

    • Prepare the labeling cocktail in HBSS containing:

      • Recombinant α(1,3)FucT-M (final concentration 5-10 µg/mL)

      • GDP-FucAz (final concentration 20-50 µM)

      • 1% BSA

    • Add the labeling cocktail to the cell suspension.

    • Incubate for 10-30 minutes at 37°C with gentle agitation.[4]

    • Wash the cells three times with cold HBSS to remove unreacted reagents.

  • Click Chemistry Reaction (Copper-Free):

    • Resuspend the azide-labeled cells in HBSS.

    • Add the fluorescently labeled cyclooctyne probe (e.g., DBCO-Fluor 488) to a final concentration of 10-20 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with cold HBSS.

  • Analysis:

    • Resuspend the final cell pellet in HBSS or a suitable buffer for analysis.

    • Analyze the labeled cells by flow cytometry or visualize them using fluorescence microscopy.

Protocol 2: Chemoenzymatic Labeling using β-1,4-Galactosyltransferase (β4GalT1)

This protocol provides an alternative method using β-1,4-galactosyltransferase 1 (β4GalT1) to label terminal N-acetylglucosamine (GlcNAc) residues, thereby creating a labeled LacNAc structure.

Materials:

  • Live cells in culture (e.g., cells expressing terminal GlcNAc)

  • Cell culture medium

  • HBSS or PBS with Ca2+/Mg2+

  • Recombinant β-1,4-galactosyltransferase 1 (β4GalT1)[11][12]

  • UDP-Galactose-azide (UDP-GalAz)

  • Fluorescently labeled cyclooctyne probe (e.g., DBCO-Fluor 555)

  • BSA

Procedure:

  • Cell Preparation:

    • Follow the same procedure as in Protocol 1.

  • Enzymatic Labeling:

    • Prepare the labeling cocktail in HBSS containing:

      • Recombinant β4GalT1 (final concentration 10-20 mU/mL)

      • UDP-GalAz (final concentration 50-100 µM)

      • 1% BSA

    • Add the labeling cocktail to the cell suspension.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells three times with cold HBSS.

  • Click Chemistry Reaction (Copper-Free):

    • Follow the same procedure as in Protocol 1, using the appropriate fluorescent probe.

  • Analysis:

    • Analyze the labeled cells by flow cytometry or fluorescence microscopy.

Mandatory Visualizations

Chemoenzymatic_Labeling_Workflow cluster_workflow Experimental Workflow start Live Cells wash1 Wash Cells start->wash1 enzymatic_labeling Enzymatic Labeling with GDP-FucAz + α(1,3)FucT-M wash1->enzymatic_labeling wash2 Wash Cells enzymatic_labeling->wash2 click_reaction Click Chemistry with Fluorescent Probe wash2->click_reaction wash3 Wash Cells click_reaction->wash3 analysis Analysis (Flow Cytometry/ Microscopy) wash3->analysis

Caption: Workflow for chemoenzymatic labeling of LacNAc on live cells.

LacNAc_Labeling_Pathway cluster_pathway Cell Surface Reaction cell_surface Cell Surface Glycan with Terminal LacNAc azide_labeled_cell Azide-Labeled Cell Surface Glycan cell_surface->azide_labeled_cell Enzymatic Transfer enzyme_complex α(1,3)FucT-M + GDP-FucAz enzyme_complex->azide_labeled_cell final_product Fluorescently Labeled LacNAc Glycan azide_labeled_cell->final_product Click Chemistry fluorescent_probe Fluorescent Probe (e.g., DBCO-Fluor 488) fluorescent_probe->final_product

Caption: Signaling pathway of LacNAc labeling on the cell surface.

References

Application Notes and Protocols for Utilizing N-acetyllactosamine in Glycosyltransferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit (Galβ1-4GlcNAc or Galβ1-3GlcNAc) found in a wide array of N- and O-linked glycans on glycoproteins and glycolipids. Its prevalence as a terminal or internal structure makes it a key substrate for numerous glycosyltransferases, the enzymes responsible for the synthesis and modification of glycan chains. The activity of these enzymes is crucial in various biological processes, including cell adhesion, signaling, and immune responses. Consequently, the study of glycosyltransferases using LacNAc as a substrate is vital for understanding disease pathogenesis and for the development of novel therapeutics.

These application notes provide an overview of the principles and methodologies for using this compound in glycosyltransferase assays, targeting enzymes such as fucosyltransferases, galactosyltransferases, and sialyltransferases. Detailed protocols for common assay formats are provided to guide researchers in academic and industrial settings.

Key Glycosyltransferases Utilizing this compound

Several families of glycosyltransferases utilize LacNAc as an acceptor substrate. The specific linkage formed is dependent on the enzyme.

  • Fucosyltransferases (FUTs): These enzymes transfer a fucose residue from a donor substrate, typically GDP-fucose, to the LacNAc acceptor. For instance, α1,3-fucosyltransferases generate the Lewis X epitope.[1]

  • Galactosyltransferases (GalTs): These enzymes add a galactose residue to an acceptor, which can be N-acetylglucosamine (GlcNAc) to form LacNAc, or to an existing LacNAc structure to create poly-N-acetyllactosamine chains.[2][3]

  • Sialyltransferases (STs): These enzymes transfer sialic acid from a CMP-sialic acid donor to the terminal galactose of LacNAc, forming sialylated structures. For example, ST6GAL1 adds sialic acid in an α2,6 linkage.

Assay Formats and Detection Methods

A variety of assay formats can be employed to measure the activity of glycosyltransferases using LacNAc. The choice of method often depends on the required throughput, sensitivity, and available instrumentation.

  • Radiometric Assays: A classic and highly sensitive method involves the use of a radiolabeled donor sugar (e.g., GDP-[14C]-fucose or CMP-[14C]-NeuAc). The transfer of the radiolabeled monosaccharide to the LacNAc acceptor is quantified by separating the product from the unreacted donor, followed by scintillation counting or autoradiography.[4]

  • Fluorescence-Based Assays: These assays often utilize a fluorescently labeled LacNAc acceptor or a coupled enzyme system that generates a fluorescent signal. For instance, a fluorogenically labeled LacNAc precursor can be used, where the action of a glycosidase on the non-glycosylated substrate releases a fluorescent molecule.

  • Chromatographic Methods (HPLC): High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the glycosylated product from the unreacted substrates. This method is highly quantitative and can be used with labeled or unlabeled molecules, with detection by UV absorbance, fluorescence, or mass spectrometry.[5]

  • Mass Spectrometry (MS): MS provides a direct and highly specific method for detecting the product of the glycosyltransferase reaction by its mass-to-charge ratio. This is particularly useful for confirming the identity of the product.[4]

  • Coupled Enzyme Assays: These assays link the glycosyltransferase reaction to a second enzymatic reaction that produces a detectable signal. A common example is a phosphatase-coupled assay where the nucleotide monophosphate byproduct of the glycosyltransferase reaction is converted to a free phosphate (B84403), which is then quantified using a colorimetric reagent like malachite green. This method is versatile and amenable to high-throughput screening.

  • Solid-Phase Assays: In this format, the LacNAc acceptor is immobilized on a solid support, such as a cellulose (B213188) membrane or a microplate.[4] This simplifies the separation of the product from the reaction mixture, as unreacted components can be washed away. Detection can be achieved using radiolabeled donors, fluorescent tags, or antibody-based methods.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for glycosyltransferase assays using this compound as a substrate.

Enzyme FamilyEnzymeAcceptor SubstrateDonor SubstrateKM for LacNAcKM for DonorReference
FucosyltransferaseHuman α1,3-fucosyltransferase IX (HF9 wt)This compoundGDP-β-l-fucose~0.5 mM~0.02 mM[1]
FucosyltransferaseHuman α1,3-fucosyltransferase IX (N62Q mutant)This compoundGDP-β-l-fucose~0.3 mM~0.03 mM[1]
FucosyltransferaseHuman α1,3-fucosyltransferase IX (N101Q mutant)This compoundGDP-β-l-fucose~0.4 mM~0.03 mM[1]
Galactosyltransferaseβ-1,4-Galactosyltransferase IN-acetylglucosamineUDP-Gal0.6 mM48 µM[3]
Galactosyltransferaseβ-1,4-Galactosyltransferase VN-acetylglucosamineUDP-Gal33 mM41 µM[3]
Assay TypeEnzymeSpecific ActivityAssay ConditionsReference
Phosphatase-CoupledST6GAL1Not specifiedCMP-NeuAc as donor, this compound as acceptor. CD73 used to liberate phosphate from CMP.

Experimental Protocols

Protocol 1: Radiometric Fucosyltransferase Assay

This protocol is adapted for measuring the activity of α1,3-fucosyltransferase using a radiolabeled donor substrate.

Materials:

  • Recombinant α1,3-fucosyltransferase

  • This compound (LacNAc)

  • GDP-[14C]-β-l-fucose (radiolabeled donor)

  • GDP-β-l-fucose (unlabeled donor)

  • Reaction Buffer: 50 mM MES, pH 6.5, 25 mM MnCl2, 5 mM ATP, 0.5% Triton X-100

  • Stop Solution: 20 mM EDTA

  • C18 Sep-Pak cartridges

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing 50 mM MES (pH 6.5), 25 mM MnCl2, 5 mM ATP, and 0.5% Triton X-100.

  • Add this compound to the reaction mixture to a final concentration of 1 mM.

  • Add GDP-[14C]-β-l-fucose to a final concentration of 50 µM.

  • Initiate the reaction by adding the α1,3-fucosyltransferase enzyme (e.g., 50 ng). The final reaction volume is typically 25-50 µL.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of Stop Solution (20 mM EDTA).

  • Separate the radiolabeled product from the unreacted GDP-[14C]-fucose using a C18 Sep-Pak cartridge. The product will be retained on the column, while the unreacted donor will flow through.

  • Elute the product from the cartridge with methanol.

  • Add the eluted product to a scintillation vial with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the incorporated radioactivity and the specific activity of the GDP-[14C]-fucose.

Protocol 2: Phosphatase-Coupled Sialyltransferase Assay

This protocol describes a non-radioactive, colorimetric assay for sialyltransferase activity, suitable for high-throughput screening.

Materials:

  • Recombinant sialyltransferase (e.g., ST6GAL1)

  • This compound (LacNAc)

  • CMP-NeuAc (donor substrate)

  • Coupling phosphatase (e.g., CD73, a 5'-nucleotidase)

  • Malachite Green Phosphate Detection Reagent

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MnCl2

  • 96-well microplate

Procedure:

  • Set up the glycosyltransferase reaction in a 96-well plate. To each well, add:

    • Reaction Buffer

    • This compound (e.g., 1 mM final concentration)

    • CMP-NeuAc (at various concentrations for kinetic analysis)

    • Sialyltransferase enzyme

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Add the coupling phosphatase (CD73) to each well to hydrolyze the CMP generated during the sialyltransferase reaction, releasing free phosphate.

  • Incubate for an additional 15-20 minutes at 37°C to allow for complete hydrolysis.

  • Add the Malachite Green Phosphate Detection Reagent to each well. This reagent will form a colored complex with the free phosphate.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at a wavelength of ~620 nm using a microplate reader.

  • Create a standard curve using known concentrations of phosphate to determine the amount of phosphate produced in each reaction.

  • Calculate the sialyltransferase activity based on the amount of phosphate generated over time.

Diagrams

Glycosyltransferase_Assay_Principle cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products LacNAc This compound (Acceptor) GT Glycosyltransferase LacNAc->GT Donor Nucleotide Sugar (e.g., GDP-Fucose) Donor->GT Glycosylated_Product Glycosylated LacNAc (e.g., Lewis X) GT->Glycosylated_Product Byproduct Nucleotide Diphosphate (e.g., GDP) GT->Byproduct

Caption: General principle of a glycosyltransferase assay using LacNAc.

Coupled_Enzyme_Assay_Workflow Start Step 1: Glycosyltransferase Reaction (LacNAc + Donor Sugar -> Product + NDP/NMP) Step2 Step 2: Phosphatase Reaction (NDP/NMP -> Nucleoside + Phosphate) Start->Step2 Generates Substrate Step3 Step 3: Colorimetric Detection (Phosphate + Reagent -> Colored Product) Step2->Step3 Generates Analyte End Measure Absorbance Step3->End

Caption: Workflow for a phosphatase-coupled glycosyltransferase assay.

Applications in Drug Development

The development of inhibitors for glycosyltransferases is a promising area for drug discovery, particularly in oncology and immunology.[6] Assays utilizing this compound are crucial for:

  • High-Throughput Screening (HTS): Identifying small molecule inhibitors of specific glycosyltransferases.

  • Lead Optimization: Characterizing the potency and mechanism of action of lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to an inhibitor affect its activity.

The methodologies described in these notes provide a foundation for robust and reliable measurement of glycosyltransferase activity, facilitating the discovery and development of novel therapeutics targeting this important class of enzymes.

References

Quantitative Analysis of N-Acetyllactosamine in Human Milk Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

AN-0012

Introduction

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit in human milk oligosaccharides (HMOs), playing a crucial role in infant nutrition and development. Accurate quantification of unbound LacNAc in human milk is essential for understanding its physiological functions and for the quality control of infant formula. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of this compound in human milk samples. The methodology is based on the work of Balogh et al. (2015), which utilizes a porous graphitic carbon (PGC) column for the separation of LacNAc from its isomers, ensuring high selectivity and accuracy.[1][2]

This method involves a comprehensive sample preparation procedure including size-exclusion and solid-phase extraction, followed by the reduction of LacNAc to its alditol form to simplify chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity. The method has been validated according to the European Medicines Agency (EMA) guidelines, demonstrating its reliability for high-throughput applications in research and clinical settings.[1]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in human milk is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing human_milk Human Milk Sample Collection sec Size-Exclusion Chromatography (SEC) human_milk->sec spe Solid-Phase Extraction (SPE) sec->spe reduction Reduction to Alditol Form spe->reduction lc_separation Porous Graphitic Carbon (PGC) LC Separation reduction->lc_separation ms_detection Tandem Mass Spectrometry (MRM Detection) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification data_analysis Data Analysis and Reporting quantification->data_analysis

Figure 1: Experimental workflow for this compound quantification.

Detailed Protocols

Sample Preparation

A multi-step sample preparation protocol is employed to remove interferences from the complex human milk matrix.

a. Size-Exclusion Chromatography (SEC)

  • Condition a Bio-Gel P-2 gel column (20 cm × 1 cm) with ultrapure water.

  • Apply 1 mL of thawed human milk sample to the column.

  • Elute the oligosaccharide fraction with ultrapure water at a flow rate of 0.5 mL/min.

  • Collect the fraction corresponding to the retention time of this compound standard.

b. Solid-Phase Extraction (SPE)

  • Condition a graphitized carbon black SPE cartridge (150 mg) with 3 mL of 80% acetonitrile (B52724) in 0.1% trifluoroacetic acid, followed by 3 mL of ultrapure water.

  • Load the collected SEC fraction onto the SPE cartridge.

  • Wash the cartridge with 3 mL of ultrapure water to remove salts and other polar impurities.

  • Elute the this compound with 3 mL of 40% acetonitrile in water.

  • Evaporate the eluate to dryness under a stream of nitrogen.

c. Reduction to Alditol

  • Reconstitute the dried sample in 100 µL of 1 M sodium borohydride (B1222165) (NaBH₄) solution.

  • Incubate the mixture at 60°C for 1 hour to reduce the terminal aldehyde of this compound to an alcohol, forming the alditol.

  • Neutralize the reaction by the dropwise addition of 1 M acetic acid.

  • Evaporate the sample to dryness.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of the prepared samples is performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.

a. Liquid Chromatography (LC) Conditions

ParameterValue
Column Hypercarb Porous Graphitic Carbon (100 mm × 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5-25% B; 10-12 min: 25-95% B; 12-15 min: 95% B; 15.1-20 min: 5% B
Flow Rate 0.2 mL/min
Column Temperature 30°C
Injection Volume 10 µL

b. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transition m/z 384.2 → 222.1 (Quantifier), m/z 384.2 → 162.1 (Qualifier)
Collision Energy Optimized for the specific instrument
Cone Voltage Optimized for the specific instrument

Quantitative Data

The method was validated for linearity, precision, accuracy, and recovery according to EMA guidelines. The results are summarized in the tables below.

Table 1: Linearity of the Method

ParameterValue
Linear Range 0.5 - 50 µg/mL
LLOQ 0.5 µg/mL
ULOQ 50 µg/mL
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy

Concentration (µg/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% Bias)
1.5 (LQC) < 10%< 12%± 15%
25 (MQC) < 8%< 10%± 10%
40 (HQC) < 7%< 9%± 10%

Table 3: Recovery

AnalyteRecovery (%)
This compound 85 - 95%

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human milk. The use of a porous graphitic carbon column allowed for the successful separation of this compound from its structural isomers, which is a significant challenge in the analysis of human milk oligosaccharides.[1] The sample preparation procedure, although multi-stepped, was effective in removing matrix interferences and ensuring the accuracy of the results.

The validation data confirms that the method is linear, precise, accurate, and provides good recovery over the specified concentration range. The concentration of unbound this compound in the analyzed human milk samples was found to be in the range of 6.7–31 µg/mL, which is consistent with the findings of Balogh et al. (2015).[2]

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human milk. The protocol is suitable for researchers, scientists, and drug development professionals who require a reliable and accurate method for the analysis of this important human milk oligosaccharide. The comprehensive sample preparation and the use of a porous graphitic carbon column are key to the success of this method.

Signaling Pathway Diagram

While this compound itself is a building block and not directly involved in a signaling pathway in the traditional sense, its presence is crucial for the synthesis of various complex glycans that are involved in cell signaling and recognition processes. The diagram below illustrates the logical relationship of LacNAc as a precursor to more complex and biologically active glycans.

signaling cluster_synthesis Glycan Biosynthesis cluster_function Biological Functions LacNAc This compound (LacNAc) Poly_LacNAc Poly-LacNAc Chains LacNAc->Poly_LacNAc Fucosylated_Glycans Fucosylated Glycans (e.g., Lewis Antigens) Poly_LacNAc->Fucosylated_Glycans Sialylated_Glycans Sialylated Glycans (e.g., Sialyl-Lewis X) Poly_LacNAc->Sialylated_Glycans Cell_Adhesion Cell Adhesion & Recognition Fucosylated_Glycans->Cell_Adhesion Pathogen_Binding Pathogen Binding Inhibition Fucosylated_Glycans->Pathogen_Binding Immune_Modulation Immune Modulation Sialylated_Glycans->Immune_Modulation Sialylated_Glycans->Pathogen_Binding

References

Application of N-acetyllactosamine in the Development of Antiviral Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyllactosamine (LacNAc), a fundamental disaccharide unit found in complex N- and O-glycans, is emerging as a critical player in the field of virology and antiviral drug development. The intricate interplay between viral surface proteins and host cell surface glycans is a pivotal step in the viral life cycle, often dictating host and tissue tropism. LacNAc and its derivatives serve as recognition motifs for a variety of viral lectins, mediating viral attachment and entry. This central role positions LacNAc-based structures as attractive targets for the development of novel antiviral therapeutics. These can act as competitive inhibitors, blocking viral attachment to host cells, or as modulators of the host immune response. This document provides a comprehensive overview of the application of LacNAc in antiviral research, including quantitative data on its efficacy, detailed experimental protocols, and insights into the signaling pathways involved.

Mechanism of Action

The primary antiviral mechanism of this compound-based compounds is the inhibition of viral entry . Viruses such as influenza, rotavirus, and coronaviruses utilize surface glycoproteins to bind to specific glycan structures on the host cell surface, initiating infection. LacNAc-containing glycans are often key components of these viral receptors.

  • Competitive Inhibition: Soluble LacNAc derivatives or multivalent presentations of LacNAc can act as decoys, binding to the viral lectins and competitively inhibiting their interaction with host cell receptors. This prevents the initial attachment of the virus, a critical step for infection.

  • Modulation of Host Immune Response: The glycosylation state of host proteins, including those involved in immune signaling, can influence the outcome of a viral infection. O-GlcNAcylation, the addition of a single N-acetylglucosamine to serine or threonine residues, of key signaling proteins like MAVS (Mitochondrial Antiviral-Signaling protein) has been shown to be crucial for an effective innate immune response to viral infections[1][2][3][4].

Targeted Viruses and Quantitative Data

This compound and its derivatives have shown activity against a range of viruses. The following table summarizes key quantitative data from published studies.

Compound/DerivativeVirusAssay TypeEfficacy (IC50/EC50/Kd)Reference
N-acetylglucosamine (GlcNAc)Influenza A virus (H1N1)Cytopathic Effect InhibitionEC50: 4 mM[5]
Nano-formulated GlcNAcInfluenza A virus (H1N1)Cytopathic Effect InhibitionEC50: 0.125 mM[5]
Nano-formulated GlcNAcHuman adenovirus type 2Cytopathic Effect InhibitionEC50: 0.125 mM
Poly-LacNAc-PAARotavirus P[6] (strain 116E)Viral Replication InhibitionAbrogation of replication[7]
Sialyl-N-acetyllactosamine polymerInfluenza A virus (H1N1)In vivo protection (mice)Complete prevention of mortality[6]
Recombinant SARS-CoV-2 S ProteinDisialoside (LacNAc-containing)ELISA (kinetic mode)Kd: 10 nM

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to determine the ability of a compound to inhibit the lytic cycle of a virus.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 12-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Test compound (LacNAc derivative) at various concentrations.

  • Infection medium (e.g., DMEM with 2% FBS).

  • Overlay medium (e.g., 2X DMEM mixed with 1.8% agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Cell Preparation: Seed host cells in 12-well plates to achieve a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of the virus stock in infection medium to a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well).

  • Treatment:

    • Pre-treatment: Incubate the cell monolayer with different concentrations of the test compound for 1-2 hours before infection. Wash the cells with PBS before adding the virus.

    • Co-treatment: Mix the virus dilution with different concentrations of the test compound and incubate for 1 hour at 37°C before adding the mixture to the cells.

    • Post-treatment: Infect the cells with the virus for 1 hour, then remove the inoculum, wash with PBS, and add fresh medium containing different concentrations of the test compound.

  • Infection: Add the virus or virus-compound mixture to the cell monolayers and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and gently add 2 mL of the overlay medium to each well. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Fixation and Staining:

    • Carefully remove the overlay medium.

    • Fix the cells with the fixing solution for 30 minutes.

    • Discard the fixing solution and stain the cells with the crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (Number of plaques in treated wells / Number of plaques in untreated control wells)] x 100. The IC50 value is the concentration of the compound that causes a 50% reduction in the number of plaques.

Viral Entry Inhibition Assay

This assay specifically measures the ability of a compound to block the entry of a virus into host cells.

Materials:

  • Host cells (e.g., HEK293T cells expressing the appropriate receptor, like ACE2 for SARS-CoV-2).

  • Pseudotyped viral particles carrying a reporter gene (e.g., luciferase or GFP) and the viral entry protein of interest (e.g., SARS-CoV-2 Spike protein).

  • Test compound (LacNAc derivative).

  • Cell culture medium.

  • Lysis buffer and substrate for the reporter gene (if applicable).

  • Plate reader or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 1 hour at 37°C.

  • Infection: Add the pseudotyped viral particles to each well and incubate for 48-72 hours.

  • Quantification:

    • For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer.

    • For GFP reporter: Measure the GFP fluorescence using a fluorescence plate reader or count GFP-positive cells using a fluorescence microscope.

  • Analysis: The reduction in reporter signal in the presence of the compound compared to the untreated control indicates inhibition of viral entry. Calculate the IC50 value from the dose-response curve.

Hemagglutination Inhibition (HI) Assay

This assay is commonly used for influenza virus to measure the ability of compounds to inhibit the agglutination of red blood cells by the virus.

Materials:

  • Influenza virus stock.

  • Chicken or turkey red blood cells (RBCs), typically a 0.5% suspension.

  • Test compound (LacNAc derivative) at various concentrations.

  • V-bottom 96-well microtiter plate.

  • PBS.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in PBS in the microtiter plate.

  • Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the compound dilutions.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.

  • RBC Addition: Add the 0.5% RBC suspension to each well.

  • Observation: Gently tap the plate to mix and let it stand at room temperature for 30-60 minutes.

  • Reading the Results:

    • Positive Hemagglutination (No Inhibition): A mat or shield of agglutinated RBCs covering the bottom of the well.

    • Negative Hemagglutination (Inhibition): A sharp button of sedimented RBCs at the bottom of the well.

  • Endpoint Determination: The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.

Signaling Pathways

The interaction of viruses with host cells can trigger or modulate various intracellular signaling pathways. This compound and its metabolic precursors can play a significant role in these processes.

MAVS-Mediated Antiviral Innate Immunity

Viral infection can enhance the hexosamine biosynthesis pathway (HBP), leading to increased protein O-GlcNAcylation. O-GlcNAc transferase (OGT) mediates the O-GlcNAcylation of the mitochondrial antiviral-signaling protein (MAVS) on serine 366. This modification is crucial for the K63-linked ubiquitination of MAVS, which in turn activates downstream signaling, leading to the production of type I interferons and an antiviral state[1][2][4].

MAVS_Signaling Virus Viral RNA RIGI_MDA5 RIG-I/MDA5 Virus->RIGI_MDA5 MAVS MAVS RIGI_MDA5->MAVS Ub K63-linked Ubiquitination MAVS->Ub OGT OGT (O-GlcNAc Transferase) OGT->MAVS O-GlcNAcylation (Ser366) HBP Hexosamine Biosynthesis Pathway HBP->OGT TRAFs TRAFs Ub->TRAFs TBK1_IKKe TBK1/IKKε TRAFs->TBK1_IKKe IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 IFN Type I Interferons IRF3_IRF7->IFN

Caption: MAVS O-GlcNAcylation in antiviral signaling.

SARS-CoV-2 Spike Protein and p38 MAPK Pathway

The interaction of the SARS-CoV-2 spike protein with the host cell receptor ACE2 can activate the p38 mitogen-activated protein kinase (MAPK) pathway. This activation has been shown to be hijacked by the virus to promote its replication[8][9]. While the direct role of LacNAc in this specific pathway is still under investigation, the glycosylation of both the spike protein and ACE2 is known to be critical for their interaction. Understanding this signaling cascade provides potential targets for therapeutic intervention.

SARS_CoV_2_p38_MAPK Spike SARS-CoV-2 Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding p38_MAPK p38 MAPK Activation ACE2->p38_MAPK Viral_Replication Enhanced Viral Replication p38_MAPK->Viral_Replication

Caption: SARS-CoV-2-induced p38 MAPK signaling.

Synthesis of this compound-Based Antivirals

The development of LacNAc-based antiviral drugs relies on efficient synthetic strategies to produce these complex carbohydrates and their derivatives. Both chemical and enzymatic methods are employed.

  • Chemical Synthesis: While offering precise control over the final structure, chemical synthesis of oligosaccharides is often a multi-step, complex process involving protection and deprotection steps, which can be challenging to scale up.

  • Enzymatic Synthesis: This approach utilizes glycosyltransferases and glycosidases to build LacNAc and its derivatives. Enzymatic synthesis is often more regioselective and stereoselective than chemical methods and can be performed under milder reaction conditions. The use of β-galactosidases for the synthesis of LacNAc from lactose (B1674315) and N-acetylglucosamine is a common and efficient method[10][11]. Recent advancements in one-pot multienzyme (OPME) systems with NTP regeneration are making the large-scale production of LacNAc more cost-effective[12].

The general workflow for developing a LacNAc-based antiviral can be summarized as follows:

Antiviral_Development_Workflow Target Target Identification (e.g., Viral Lectin) Synthesis Synthesis of LacNAc Derivatives Target->Synthesis Screening In Vitro Screening (e.g., HI, Plaque Assay) Synthesis->Screening Optimization Lead Optimization (SAR studies) Screening->Optimization InVivo In Vivo Efficacy & Toxicology Optimization->InVivo

Caption: LacNAc-based antiviral drug development workflow.

Conclusion

This compound and its derivatives represent a promising and largely untapped resource for the development of novel antiviral therapies. By targeting the initial and essential step of viral attachment and entry, LacNAc-based inhibitors offer a broad-spectrum potential against a variety of viruses. Furthermore, the modulation of host glycosylation pathways provides an alternative strategy to bolster the innate immune response. Continued research into the synthesis of novel LacNAc analogs, coupled with detailed virological and immunological studies, will undoubtedly pave the way for the next generation of glycan-based antiviral drugs.

References

Synthesis and Evaluation of N-acetyllactosamine-based Oligosaccharides as Galectin Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of N-acetyllactosamine (LacNAc)-based oligosaccharides as ligands for galectins. Galectins are a family of β-galactoside-binding proteins that play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cancer progression. The development of specific high-affinity ligands for galectins is a promising strategy for therapeutic intervention.

Introduction

This compound (Galβ1-4GlcNAc) is the fundamental building block of poly-N-acetyllactosamine chains, which are major ligands for galectins. Modifications to the LacNAc structure can significantly enhance binding affinity and selectivity for different galectin subtypes. This document outlines both enzymatic and chemo-enzymatic approaches for the synthesis of LacNAc-based oligosaccharides and provides detailed protocols for characterizing their binding to galectins using state-of-the-art biophysical techniques.

Data Presentation: Galectin Binding Affinities

The following table summarizes the binding affinities of various this compound-based oligosaccharides for different galectins, as determined by various biophysical methods.

LigandGalectin TargetMethodDissociation Constant (Kd) / IC50Reference
This compound (LacNAc)Galectin-3ITCKd = 110 µM (for lactose)[1]
LacNAc-LacNAc TetrasaccharideGalectin-3SPRKd in sub-nanomolar range for LacdiNAc-LacNAc decorated neo-glycoconjugate[2]
3'-azido-N-acetyllactosamine derivativeGalectin-7, Galectin-9NNot SpecifiedKd = 23 µM and 47 µM, respectively, for a 3-pyridylmethylthiourea derivative[3]
3'-amino-N-acetyllactosamine derivative with aromatic amideGalectin-3Binding AssayIC50 = 4.4 µM[4][5]
6-biotinylated Lac(di)NAc-LacNAc tetrasaccharidesGalectin-3Not SpecifiedEnhanced binding compared to unmodified counterparts[6][7][8]
Sulfated LacNAc analogsGalectin-3ITCKd = 38.0 µM and 52.6 µM for different analogs[9]
Lactoside analogs with 3'-O-sulfate groupGalectin-3ITCKd = 47.6 µM and 50.0 µM[9]
Galβ1,4GlcNAcβ1,3Galβ1,4Glc (Tetramer)Galectin-1NMRPrincipal interaction with terminal LacNAc[10][11][12][13]
Linear poly-N-acetyllactosaminesGalectin-1NMRInteraction primarily with terminal LacNAc residues for oligomers up to eight sugars[10][11][12][13]

Experimental Protocols

I. Synthesis of this compound-based Oligosaccharides

This protocol describes the enzymatic synthesis of linear poly-N-acetyllactosamine chains using glycosyltransferases.

Materials:

  • Acceptor oligosaccharide (e.g., GlcNAcβ1,3Galβ1,4Glc)

  • UDP-Galactose (UDP-Gal)

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Bovine milk β1,4-galactosyltransferase (EC 2.4.1.22)

  • Human serum β1,3-N-acetylglucosaminyltransferase (EC 2.4.1.149)

  • Alkaline phosphatase

  • Reaction Buffer (e.g., 50 mM sodium cacodylate, pH 6.5, containing 10 mM MnCl₂)

  • C18 Sep-Pak cartridge for purification

Procedure:

  • Galactosylation Reaction:

    • Dissolve the acceptor oligosaccharide in the reaction buffer.

    • Add UDP-Gal (1.5-fold molar excess over the acceptor).

    • Add bovine milk β1,4-galactosyltransferase.

    • Incubate at 37°C for 24-48 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, terminate the reaction by boiling for 3 minutes.

  • N-acetylglucosaminylation Reaction:

    • To the galactosylated product, add UDP-GlcNAc (1.5-fold molar excess).

    • Add human serum β1,3-N-acetylglucosaminyltransferase.

    • Add alkaline phosphatase to remove UDP, which can be inhibitory.[14]

    • Incubate at 37°C for 24-48 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Purification:

    • The reaction mixture is passed through a C18 Sep-Pak cartridge to remove proteins and salts.

    • The elongated oligosaccharide is eluted with water.

    • Further purification can be achieved by gel filtration chromatography (e.g., Bio-Gel P-4).

  • Characterization:

    • Confirm the structure of the synthesized oligosaccharide by NMR spectroscopy and MALDI-TOF mass spectrometry.[11][12][13]

This protocol describes a two-step chemo-enzymatic approach for the synthesis of C6-biotinylated LacNAc-based oligosaccharides.

Materials:

  • This compound-based tetrasaccharide

  • Galactose oxidase from Fusarium graminearum

  • Catalase

  • Biotinamidohexanoic acid hydrazide (BACH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate (B84403) buffer (pH 7.0)

Procedure:

  • Enzymatic Oxidation:

    • Dissolve the tetrasaccharide in phosphate buffer.

    • Add galactose oxidase and catalase.

    • Incubate at 37°C with shaking for 24 hours to oxidize the C6-position of the terminal galactose to an aldehyde.

  • Chemical Conjugation (Reductive Amination):

    • To the reaction mixture containing the C6-aldehyde, add a molar excess of biotinamidohexanoic acid hydrazide (BACH).

    • Add sodium cyanoborohydride.

    • Incubate at room temperature for 48 hours.

    • Purify the biotinylated oligosaccharide using size-exclusion chromatography.

II. Evaluation of Galectin Binding

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified recombinant galectin

  • Synthesized this compound-based ligand

  • ITC buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the galectin and the ligand against the same ITC buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand solutions.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Fill the sample cell (typically ~200 µL) with the galectin solution (e.g., 10-100 µM).

    • Fill the injection syringe (typically ~40 µL) with the ligand solution (concentration 10-20 times that of the protein).

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 1-2 µL) of the ligand into the protein solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

SPR is a sensitive technique for real-time monitoring of biomolecular interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Streptavidin (SA) chip for biotinylated ligands, or CM5 chip for amine coupling)

  • Purified recombinant galectin (analyte)

  • Synthesized this compound-based ligand

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • For biotinylated ligands on an SA chip: Condition the chip and inject the biotinylated ligand solution to achieve the desired immobilization level.

    • For non-biotinylated ligands on a CM5 chip: Activate the carboxymethylated dextran (B179266) surface with EDC/NHS, inject the ligand solution for covalent coupling via amine groups, and then deactivate the remaining active groups with ethanolamine.

  • Binding Analysis:

    • Inject a series of increasing concentrations of the galectin (analyte) over the sensor surface with the immobilized ligand and a reference flow cell.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, allow for a dissociation phase where running buffer flows over the chip.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis of Poly-LacNAc cluster_purification Purification & Analysis Acceptor Acceptor Oligosaccharide (e.g., GlcNAcβ1,3Galβ1,4Glc) Galactosylated_Product Galactosylated Intermediate Acceptor->Galactosylated_Product Galactosylation UDP_Gal UDP-Galactose UDP_Gal->Galactosylated_Product GalT β1,4-Galactosyltransferase GalT->Galactosylated_Product Elongated_Product Elongated Poly-LacNAc Galactosylated_Product->Elongated_Product GlcNAcylation UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Elongated_Product GlcNAcT β1,3-GlcNAc Transferase GlcNAcT->Elongated_Product Purification Purification (C18, Gel Filtration) Elongated_Product->Purification AP Alkaline Phosphatase AP->Elongated_Product Removes UDP Analysis Characterization (NMR, MALDI-TOF MS) Purification->Analysis

Caption: Workflow for the enzymatic synthesis of poly-N-acetyllactosamine chains.

Chemoenzymatic_Synthesis_Workflow cluster_synthesis Chemo-enzymatic Synthesis of Biotinylated Oligosaccharide Start LacNAc-based Tetrasaccharide Oxidation Enzymatic Oxidation Start->Oxidation Aldehyde C6-Aldehyde Intermediate Oxidation->Aldehyde Conjugation Chemical Conjugation (Reductive Amination) Aldehyde->Conjugation Final_Product Biotinylated Oligosaccharide Conjugation->Final_Product Reagents1 Galactose Oxidase, Catalase Reagents1->Oxidation Reagents2 Biotinamidohexanoic acid hydrazide, NaBH₃CN Reagents2->Conjugation

Caption: Chemo-enzymatic synthesis of biotinylated LacNAc oligosaccharides.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Dialysis Dialyze Galectin & Ligand in same buffer Concentration Determine Accurate Concentrations Dialysis->Concentration Degas Degas Samples Concentration->Degas Load_Cell Load Galectin into Sample Cell Degas->Load_Cell Load_Syringe Load Ligand into Injection Syringe Degas->Load_Syringe Titration Perform Sequential Injections Load_Cell->Titration Load_Syringe->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Plot Plot Heat Change vs. Molar Ratio Measure_Heat->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine K_d, n, ΔH Fit->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Ligand on Sensor Chip Inject Inject Increasing Concentrations of Galectin Immobilize->Inject Association Association Phase Inject->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Inject Next Concentration Fit Fit Data to Kinetic Model Sensorgram->Fit Results Determine k_on, k_off, K_d Fit->Results

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

References

Application Notes and Protocols for In Vivo Imaging of N-acetyllactosamine-Bearing Glycans in Zebrafish Embryos

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit present in the N-glycans of developing zebrafish embryos. The expression and localization of LacNAc-containing glycans are dynamically regulated during embryogenesis and play crucial roles in cell-cell communication, adhesion, and signaling pathways that orchestrate tissue morphogenesis and organ development.[1] The ability to visualize these glycans in vivo provides a powerful tool to understand these complex biological processes.

This document provides detailed application notes and protocols for the in vivo imaging of this compound-bearing glycans in zebrafish embryos using a bioorthogonal chemical reporter strategy.[2][3][4] This method involves the metabolic incorporation of an azide-modified sugar into the glycan biosynthesis pathway, followed by covalent ligation with a fluorescent probe via copper-free click chemistry.[3][5][6] This approach enables non-invasive, high-resolution imaging of glycan dynamics in living organisms.[7][8][9]

Principle of the Method

The imaging strategy is a two-step process:

  • Metabolic Labeling: Zebrafish embryos are microinjected with a peracetylated azido-sugar, such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz).[5][10] This synthetic sugar is taken up by the cells and processed by the glycan biosynthetic machinery, leading to the incorporation of the azide (B81097) chemical reporter into newly synthesized glycans.[2][3]

  • Bioorthogonal Detection: The azide-labeled glycans are then detected by reacting the embryos with a fluorescently labeled probe containing a cyclooctyne (B158145) group, such as a difluorinated cyclooctyne (DIFO) conjugate.[3][5][6] The azide and cyclooctyne undergo a highly specific and biocompatible [3+2] cycloaddition reaction, known as copper-free click chemistry, to form a stable covalent bond.[3] This reaction allows for the visualization of the targeted glycans with high sensitivity and specificity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful in vivo imaging of glycans in zebrafish embryos.

ParameterValueReference
Azido Sugar for Microinjection Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)[5][10]
Microinjection Concentration 50-100 µM[11]
Detection Reagent DIFO-488 (or other fluorescent DIFO conjugate)[5][11]
Detection Reagent Concentration 100 µM[11]
Incubation Time for Detection 1 hour[11]
Earliest Imaging Timepoint 7 hours post-fertilization (hpf)[5][6]
Duration of Signal At least up to 96 hpf from a single injection[5]

Table 1: Key Reagents and Concentrations for In Vivo Glycan Imaging.

Developmental StageKey Events Involving GlycansImaging ObservationsReference
7 hpf (Gastrulation)Cell migration and tissue morphogenesisGlycan labeling observed in the enveloping layer.[5][6]
60-72 hpfOrganogenesis (jaw, pectoral fins, olfactory organs)Increased de novo glycan biosynthesis in specific developing structures.[7][12][13]
85-96 hpf (Larval Stage)Continued development and tissue refinementNew azide-containing glycans are presented at the cell surface.[5]

Table 2: Developmental Timeline of Glycan Dynamics in Zebrafish Embryos.

Experimental Protocols

Protocol 1: Metabolic Labeling of this compound-Bearing Glycans

This protocol describes the microinjection of an azido-sugar precursor into one-cell stage zebrafish embryos to achieve metabolic labeling of glycans.

Materials:

  • Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Rhodamine-dextran (for visualizing successful injection)

  • Microinjection setup with calibrated needles

  • Fertilized zebrafish embryos at the one-cell stage

Procedure:

  • Prepare a 10 mM stock solution of Ac4GalNAz in DMSO.

  • Prepare the injection solution by diluting the Ac4GalNAz stock solution to a final concentration of 50-100 µM in injection buffer. Include rhodamine-dextran as a tracer dye.

  • Align one-cell stage zebrafish embryos on an agarose (B213101) plate.

  • Using a microinjection apparatus, inject approximately 1-2 nL of the injection solution into the cytoplasm of each embryo.

  • Incubate the injected embryos in E3 medium at 28.5°C and allow them to develop to the desired stage for imaging.

Protocol 2: Bioorthogonal Labeling and Whole-Mount Imaging

This protocol details the detection of azide-labeled glycans using a fluorescent DIFO probe and subsequent whole-mount imaging.

Materials:

  • Metabolically labeled zebrafish embryos

  • DIFO-488 (or other fluorescently labeled DIFO conjugate)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium (e.g., low-melting point agarose)

  • Confocal microscope

Procedure:

  • At the desired developmental stage, transfer the metabolically labeled embryos to a microcentrifuge tube.

  • Remove the E3 medium and wash the embryos twice with PBS.

  • Prepare a 100 µM solution of DIFO-488 in PBS.

  • Incubate the embryos in the DIFO-488 solution for 1 hour at 28.5°C in the dark.

  • Wash the embryos three times with PBS to remove unbound DIFO-488.

  • Fix the embryos with 4% PFA in PBS for 2 hours at room temperature or overnight at 4°C.[14]

  • Wash the fixed embryos three times with PBS.

  • Mount the embryos in low-melting point agarose on a glass-bottom dish for imaging.[15]

  • Image the embryos using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Bioorthogonal Detection & Imaging embryo One-cell Zebrafish Embryo injection Microinjection of Ac4GalNAz embryo->injection development Embryonic Development (e.g., to 7 hpf) injection->development labeled_embryo Embryo with Azide-labeled Glycans development->labeled_embryo detection Incubation with DIFO-Fluorophore labeled_embryo->detection wash Wash unbound probe detection->wash fixation Fixation (4% PFA) wash->fixation mount Mounting fixation->mount imaging Confocal Microscopy mount->imaging analysis Image Analysis imaging->analysis

Caption: Experimental workflow for in vivo glycan imaging.

glycan_biosynthesis_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane Ac4GalNAz Ac4GalNAz (injected) GalNAz GalNAz Ac4GalNAz->GalNAz Esterases GalNAz_1P GalNAz-1-Phosphate GalNAz->GalNAz_1P GalK UDP_GalNAz UDP-GalNAz GalNAz_1P->UDP_GalNAz AGX1 UDP_GalNAz_golgi UDP-GalNAz UDP_GalNAz->UDP_GalNAz_golgi Protein Nascent Polypeptide Glycoprotein Azide-labeled Glycoprotein Protein->Glycoprotein Glycosyltransferases Membrane_Glycoprotein Surface Glycoprotein with LacNAc-Azide Glycoprotein->Membrane_Glycoprotein UDP_GalNAz_golgi->Glycoprotein

References

Application Notes and Protocols for the Enrichment of N-acetyllactosamine (LacNAc) Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit (Galβ1-4GlcNAc) that forms the backbone of many complex N- and O-linked glycans on cell surface and secreted glycoproteins. The presence, extension into poly-LacNAc chains, and further modification of LacNAc structures play critical roles in a myriad of biological processes, including cell-cell recognition, cell adhesion, signaling, and immune responses.[1][2][3] Dysregulation of LacNAc expression has been implicated in various pathological conditions, most notably in cancer progression and metastasis, making LacNAc-modified proteins attractive targets for diagnostics and therapeutic development.

These application notes provide an overview of the principal methodologies for the enrichment of LacNAc-modified proteins, offering detailed protocols for their successful implementation in the laboratory. The described techniques are essential for researchers aiming to identify, characterize, and quantify glycoproteins carrying this significant carbohydrate structure.

Methods for Enrichment

Several strategies have been developed to isolate and enrich for proteins modified with this compound. The choice of method depends on the specific research question, the nature of the biological sample, and the downstream analytical techniques to be employed. The most common and effective approaches include:

  • Lectin Affinity Chromatography: This classical and widely used method leverages the specific binding properties of lectins, which are carbohydrate-binding proteins, to isolate glycoproteins with particular glycan structures.

  • Metabolic Labeling: This approach involves the cellular uptake and incorporation of modified monosaccharide precursors into newly synthesized glycans. These precursors contain a bioorthogonal handle that can be used for subsequent affinity purification.

  • Chemoenzymatic Labeling: This highly specific method uses glycosyltransferases to attach a tagged monosaccharide onto existing LacNAc structures on proteins, typically on the cell surface.

The following sections provide detailed protocols and comparative data for these key enrichment strategies.

Lectin Affinity Chromatography

Lectin affinity chromatography is a powerful technique for the enrichment of glycoproteins based on their glycan composition.[4] Several lectins are known to bind with varying specificity to LacNAc and poly-LacNAc structures.

Commonly Used Lectins for LacNAc Enrichment:

  • Wheat Germ Agglutinin (WGA): WGA exhibits broad specificity, binding to both N-acetylglucosamine (GlcNAc) and sialic acid residues.[5][6][7] Its ability to recognize terminal GlcNAc makes it useful for enriching a wide range of N-glycans, including those containing LacNAc.[8][9] Succinylated WGA has a higher specificity for GlcNAc and is often used to reduce non-specific binding to sialic acids.[6]

  • Erythrina cristagalli Lectin (ECL or ECA): ECL specifically recognizes terminal galactose residues and has a high affinity for the Galβ1-4GlcNAc (LacNAc) structure.[10][11][12] It is particularly useful for isolating glycoproteins with exposed, non-sialylated LacNAc termini.[13][14]

  • Phaseolus vulgaris Leucoagglutinin (L-PHA): L-PHA is known to bind to complex N-glycans containing a specific branched structure that includes LacNAc.[9][15][16] It is often used to study changes in glycan branching associated with cancer.

Quantitative Comparison of Lectin Specificity
LectinPrimary Binding SpecificityNotes
WGA N-acetylglucosamine (GlcNAc) and Sialic AcidBroad specificity, useful for general glycoprotein (B1211001) enrichment.[6][7][8]
ECL Galβ1-4GlcNAc (LacNAc)High affinity for terminal, non-sialylated LacNAc.[10][11][12]
L-PHA Complex N-glycans with tri- and tetra-antennary structures containing LacNAcUseful for studying glycan branching.[9][15]

Experimental Workflow for Lectin Affinity Chromatography

G cluster_0 Sample Preparation cluster_1 Affinity Chromatography cluster_2 Downstream Analysis start Cell/Tissue Lysate solubilization Solubilize Proteins (e.g., with non-ionic detergents) start->solubilization clarification Clarify Lysate (Centrifugation/Filtration) solubilization->clarification column_prep Equilibrate Lectin-Agarose Column with Binding Buffer clarification->column_prep loading Load Clarified Lysate onto the Column column_prep->loading washing Wash Column with Binding Buffer to Remove Unbound Proteins loading->washing elution Elute Bound Glycoproteins with a Competing Sugar Solution washing->elution analysis Analyze Eluted Proteins (SDS-PAGE, Western Blot, Mass Spectrometry) elution->analysis

Caption: Workflow for Lectin Affinity Chromatography.

Detailed Protocol: WGA Affinity Chromatography

Materials:

  • WGA-agarose resin

  • Chromatography column

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease inhibitor cocktail

  • Binding/Wash Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100

  • Elution Buffer: Binding/Wash Buffer containing 0.3 M N-acetylglucosamine

  • Protein sample (cell lysate, tissue extract, or secreted proteins)

Procedure:

  • Sample Preparation:

    • Lyse cells or homogenize tissue in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Column Preparation:

    • Pack a chromatography column with the desired amount of WGA-agarose resin.

    • Equilibrate the column by washing with 10 column volumes of Binding/Wash Buffer.

  • Binding of Glycoproteins:

    • Dilute the protein sample at least 1:1 with Binding/Wash Buffer.

    • Load the diluted sample onto the equilibrated WGA-agarose column. Allow the sample to flow through by gravity or at a slow flow rate.

    • For batch purification, incubate the lysate with the resin in a tube with gentle end-over-end rotation for 1-2 hours at 4°C.

  • Washing:

    • Wash the column with 20-30 column volumes of Binding/Wash Buffer to remove unbound proteins.

    • Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound glycoproteins by adding Elution Buffer to the column.

    • Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.

    • Alternatively, for batch purification, add the Elution Buffer to the resin, incubate for 10-15 minutes, and then collect the eluate by centrifugation. Repeat the elution step 2-3 times.

  • Downstream Processing:

    • Pool the fractions containing the eluted glycoproteins.

    • The sample can be concentrated and/or buffer-exchanged for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

Metabolic Labeling with Bioorthogonal Sugars

Metabolic labeling is a technique where cells are cultured in the presence of a modified sugar that is incorporated into the glycan biosynthesis pathway.[17] These sugar analogs contain a bioorthogonal chemical reporter, such as an azide (B81097) or an alkyne, which can be selectively reacted with a probe for affinity purification or visualization.[18] For labeling structures related to LacNAc, analogs of N-acetylgalactosamine (GalNAc), like N-azidoacetylgalactosamine (GalNAz), can be used. GalNAz is metabolically converted to UDP-GalNAz and then epimerized to UDP-GlcNAz, which is a substrate for O-GlcNAc transferase, leading to the labeling of O-GlcNAcylated proteins.[19][20]

Experimental Workflow for Metabolic Labeling and Enrichment

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry & Enrichment cluster_2 Analysis start Culture Cells labeling Add Azide-Modified Sugar (e.g., Ac4GalNAz) to Culture Medium start->labeling incubation Incubate for 24-72 hours labeling->incubation lysis Harvest and Lyse Cells incubation->lysis click_reaction Perform Click Chemistry Reaction with Biotin-Alkyne lysis->click_reaction enrichment Enrich Biotinylated Proteins using Streptavidin-Agarose Beads click_reaction->enrichment washing Wash Beads to Remove Non-specifically Bound Proteins enrichment->washing elution Elute Enriched Proteins washing->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis G cluster_0 Cell Surface Glycosylation cluster_1 Chemoenzymatic Labeling cluster_2 Downstream Applications protein Glycoprotein lacnac This compound (LacNAc) protein->lacnac displays enzyme Fucosyltransferase lacnac->enzyme labeled_lacnac Azide-Labeled LacNAc enzyme->labeled_lacnac transfers azide-fucose to gdp_fuc_azide GDP-Fucose-Azide gdp_fuc_azide->enzyme click_chem Click Chemistry with Biotin/Fluorophore-Alkyne labeled_lacnac->click_chem enrichment Enrichment click_chem->enrichment imaging Imaging click_chem->imaging

References

Troubleshooting & Optimization

N-Acetyllactosamine (LacNAc) Enzymatic Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of N-acetyllactosamine (LacNAc). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for synthesizing this compound (LacNAc)?

A1: There are two main enzymatic routes for LacNAc synthesis. The first involves a transglycosylation reaction using β-galactosidase, which transfers a galactose unit from a donor like lactose (B1674315) to the acceptor, N-acetylglucosamine (GlcNAc).[1][2] The second, more specific method uses a β-1,4-galactosyltransferase (β4GalT) to transfer galactose from an activated donor, typically UDP-galactose (UDP-Gal), to GlcNAc.[3][4]

Q2: Which enzyme is better for my synthesis, β-galactosidase or β-1,4-galactosyltransferase?

A2: The choice depends on your specific requirements. β-galactosidases are often less expensive and use cheaper substrates like lactose, but they can produce a mixture of regioisomers (e.g., β1-6 linked by-products) and may result in lower yields.[1] β-1,4-galactosyltransferases are highly specific, producing only the desired β1-4 linkage, which simplifies downstream purification. However, they require the expensive co-substrate UDP-galactose.[3][4] For high purity and specificity, β4GalT is generally preferred.

Q3: What is a UDP-Gal regeneration system and why is it important?

A3: A UDP-Gal regeneration system is a coupled-enzyme system that continuously replenishes the UDP-Gal donor substrate during the synthesis reaction.[5] This is crucial for large-scale or cost-effective synthesis using galactosyltransferases because UDP-Gal is expensive and its breakdown product, UDP, can inhibit the enzyme.[3][6] By regenerating UDP-Gal in situ from less expensive starting materials (like galactose-1-phosphate and UTP), the overall cost is reduced and enzyme inhibition is minimized, leading to higher yields.[5][7]

Q4: How can I monitor the progress of my LacNAc synthesis reaction?

A4: The progress of the reaction can be monitored by analyzing small aliquots of the reaction mixture over time. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the substrates (GlcNAc, Lactose/UDP-Gal) and the product (LacNAc).[1][8] Methods like HPLC with Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) can also be used for accurate quantification and identification.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No LacNAc Yield 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.[10] 2. Enzyme Inactivity: Improper storage, handling, or presence of inhibitors. 3. Substrate Issues: Poor quality or incorrect concentration of substrates.[2] 4. Product Inhibition (with β4GalT): Accumulation of UDP inhibits the enzyme.[3][6]1. Optimize Conditions: Calibrate pH meter and verify buffer pH. Perform small-scale trials at different temperatures (e.g., 15-37°C) and pH values (e.g., pH 5.0-7.5) to find the optimum for your specific enzyme.[1][10] Ensure necessary metal cofactors (e.g., Mn²⁺ or Mg²⁺ for β4GalT) are present.[10] 2. Verify Enzyme Activity: Run a small positive control reaction with known good substrates. Ensure enzyme has been stored at the correct temperature. 3. Check Substrates: Use high-purity substrates. Verify concentrations using a calibrated balance and appropriate analytical methods. 4. Mitigate Inhibition: Add alkaline phosphatase to the reaction to hydrolyze UDP to UMP, which is less inhibitory.[6] Alternatively, implement a UDP-Gal regeneration system.[5]
Formation of Unwanted By-products (e.g., β1-6 isomer) 1. Low Regioselectivity of Enzyme: This is common with some β-galactosidases.[1] 2. Reaction Conditions Favoring Isomer Formation: Temperature and pH can influence the ratio of isomers.1. Switch Enzyme: Use a more regioselective enzyme, such as a β-1,4-galactosyltransferase. 2. Optimize Reaction Conditions: For β-galactosidase from B. circulans, conducting the reaction at a lower temperature (e.g., 15°C) and controlled pH (e.g., pH 5.0) can significantly improve the yield of the desired β1-4 isomer over the β1-6 isomer.[1]
Substrate Inhibition High concentrations of the acceptor substrate (GlcNAc) can sometimes inhibit β-1,4-galactosyltransferase.[11]Maintain an optimal acceptor-to-donor ratio.[2] Instead of adding all the acceptor at the beginning, consider a fed-batch approach where the acceptor is added gradually over the course of the reaction.
Difficulty in Product Purification The product (LacNAc) has similar physicochemical properties to the starting materials (GlcNAc) and by-products.Utilize purification techniques such as gel filtration chromatography or preparative HPLC to separate components based on size and polarity.[1] Using an enzymatic route with high specificity (like β4GalT) will minimize by-products and simplify purification.

Data Summary Tables

Table 1: Typical Reaction Conditions for LacNAc Synthesis

Parameterβ-Galactosidase (B. circulans)β-1,4-Galactosyltransferase (Bovine)
Galactose Donor LactoseUDP-Galactose
Acceptor N-Acetylglucosamine (GlcNAc)N-Acetylglucosamine (GlcNAc)
pH 5.0[1]7.0 - 7.5[10]
Temperature 15°C[1]30 - 37°C[10]
Metal Cofactor Not typically required5-10 mM Mn²⁺ or Mg²⁺[10]
Key Advantage Low-cost substratesHigh specificity (β1-4 linkage only)
Key Disadvantage Potential for isomer formation (β1-6)[1]High cost of UDP-Gal, product inhibition by UDP[3]

Table 2: Impact of Organic Co-solvents on Yield (β-Galactosidase from B. circulans)

Co-solvent (20% v/v)Relative Yield Enhancement
Cyclohexane~43% (from 35% to 50% absolute yield)[12]
2-Ethoxy Ethyl EtherSignificant enhancement reported
AcetoneSignificant enhancement reported

Note: Yields are highly dependent on specific experimental conditions.

Key Experimental Protocols

Protocol 1: Synthesis of LacNAc using β-1,4-Galactosyltransferase (β4GalT)

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • HEPES buffer (100 mM, pH 7.5)

    • MnCl₂ (10 mM final concentration)[10]

    • N-Acetylglucosamine (GlcNAc) (e.g., 25 mM final concentration)

    • UDP-Galactose (UDP-Gal) (e.g., 30 mM final concentration)

    • Bovine Serum Albumin (BSA) (0.1 mg/mL, optional, for enzyme stabilization)

    • Alkaline Phosphatase (10 U, optional, to prevent UDP inhibition)[6]

    • β-1,4-Galactosyltransferase (β4GalT) (e.g., 50 mU)

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.

  • Monitoring: At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a small aliquot (e.g., 10 µL), and quench the reaction by heating at 95°C for 5 minutes.[10] Centrifuge to pellet the denatured enzyme.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to determine the concentration of substrates and product.

  • Termination and Purification: Once the reaction reaches completion (or equilibrium), terminate the entire reaction by heating at 95°C for 5 minutes. The product can be purified from the reaction mixture using gel filtration or solid-phase extraction.[10]

Protocol 2: Analysis of LacNAc by HPLC

  • Column: Use a suitable column for carbohydrate analysis, such as an amino-phase (NH2) column.[13]

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., 75:25 acetonitrile:potassium phosphate (B84403) buffer, pH 7.5) is commonly used.[14]

  • Flow Rate: Set a flow rate appropriate for the column, typically around 0.8-1.5 mL/min.[13][14]

  • Detection: Monitor the elution profile using a UV detector at a low wavelength (e.g., 195 nm) or an Evaporative Light Scattering Detector (ELSD).[8][14]

  • Quantification: Prepare standard curves for the substrates (GlcNAc) and the product (LacNAc) of known concentrations to quantify the amounts in the reaction samples.

Visualizations

Enzymatic_Synthesis_Pathway cluster_substrates Substrates cluster_products Products UDP_Gal UDP-Galactose (Galactose Donor) Enzyme β-1,4-Galactosyltransferase (β4GalT) UDP_Gal->Enzyme GlcNAc N-Acetylglucosamine (Acceptor) GlcNAc->Enzyme LacNAc This compound (Gal-β1,4-GlcNAc) UDP UDP Inhibitor Inhibition UDP->Inhibitor AP Alkaline Phosphatase UDP->AP Enzyme->LacNAc Enzyme->UDP Inhibitor->Enzyme Regen UDP-Gal Regeneration System Regen->UDP_Gal replenishes Experimental_Workflow Prep 1. Reaction Preparation (Substrates, Buffer, Enzyme) Incubate 2. Incubation (e.g., 37°C, 24-48h) Prep->Incubate Monitor 3. Reaction Monitoring Incubate->Monitor Sample Aliquot Sampling & Quenching Monitor->Sample Periodically Analyze HPLC / LC-MS Analysis Sample->Analyze Decision Reaction Complete? Analyze->Decision Decision->Incubate No Terminate 4. Reaction Termination (Heat Inactivation) Decision->Terminate Yes Purify 5. Product Purification (Chromatography) Terminate->Purify Final Pure this compound Purify->Final

References

Technical Support Center: N-acetyllactosamine (LacNAc) Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of chemically synthesized N-acetyllactosamine (LacNAc).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound (LacNAc)?

A1: The chemical synthesis of LacNAc is complex due to the multifunctional nature of the monosaccharide building blocks. Key challenges include:

  • Stereoselective Glycosylation: Forming the β(1→4) glycosidic linkage with high stereoselectivity can be difficult.[1]

  • Protecting Group Strategy: Discriminating between the multiple hydroxyl groups on each sugar ring requires a robust protecting group strategy to ensure regioselectivity.[2][3]

  • Donor and Acceptor Reactivity: Matching the reactivity of the glycosyl donor with the nucleophilicity of the glycosyl acceptor is crucial for achieving a good yield.[4]

  • Purification: Separating the desired product from unreacted starting materials, byproducts, and isomers can be challenging.[5]

  • Solubility: Changes in the solubility of glycan intermediates during the removal of protecting groups can impact reaction efficiency.[6]

Q2: Why is the choice of N-protecting group on the glucosamine (B1671600) acceptor important?

A2: The N-protecting group on the glucosamine acceptor plays a critical role in the outcome of the glycosylation reaction. It influences both the reactivity of the glycosyl donor and the nucleophilicity of the acceptor.[4] The selection of the N-protecting group can also affect the overall yield and the ease of purification of the final product.[7]

Q3: What are common side reactions that can occur during LacNAc synthesis?

A3: Common side reactions include:

  • Formation of the α-anomer: In addition to the desired β-glycosidic linkage, the α-anomer can also be formed.

  • Orthoester formation: Depending on the reaction conditions and protecting groups, orthoester byproducts may be generated.

  • Glycation: The highly activated oxazoline (B21484) form of glycans can lead to non-enzymatic ligation to lysine (B10760008) residues if they are present.

  • Incomplete deprotection: Residual protecting groups can lead to a heterogeneous product mixture.[2]

Q4: What analytical techniques are used to assess the purity of synthesized LacNAc?

A4: Several analytical techniques are employed to determine the purity of LacNAc:

  • High-Performance Liquid Chromatography (HPLC): A robust method for separating, identifying, and quantifying LacNAc and its impurities.[8]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify any byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for detailed structural elucidation, including the confirmation of the anomeric configuration (α or β) and the position of the glycosidic linkage.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chemical synthesis and purification of LacNAc.

Problem 1: Low Glycosylation Yield

Potential Cause Recommended Solution
Mismatch in Donor/Acceptor Reactivity Optimize the reactivity of the glycosyl donor and the nucleophilicity of the acceptor. This may involve changing the protecting groups on either the donor or the acceptor.[4]
Suboptimal Reaction Conditions Systematically vary reaction parameters such as temperature, solvent, and concentration to find the optimal conditions.[6]
Donor Instability If using a highly reactive donor like a glycosyl halide, ensure anhydrous conditions and consider in situ generation.
Steric Hindrance The choice of protecting groups can lead to steric hindrance. Consider using smaller or more flexible protecting groups.[3]

Problem 2: Presence of Multiple Spots on Thin-Layer Chromatography (TLC)

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress closely using TLC. If the reaction has stalled, consider adding more of the limiting reagent or a catalyst.
Formation of Anomers The presence of both α and β anomers is a common issue. Optimize the reaction conditions (e.g., solvent, temperature, promoter) to favor the formation of the desired β-anomer. Purification by column chromatography will be necessary to separate the anomers.
Side Product Formation Characterize the side products using techniques like MS and NMR to understand their origin. Adjust the reaction conditions or protecting group strategy to minimize their formation.
Degradation of Product If the product is unstable under the reaction or workup conditions, consider milder reagents or shorter reaction times.

Problem 3: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Co-elution of Impurities If impurities co-elute with the product during column chromatography, try a different solvent system or a different stationary phase.
Poor Solubility The deprotected LacNAc may have different solubility properties than the protected intermediates.[6] This can be exploited for purification by recrystallization.
Presence of Salts Ensure that all salts from the reaction and workup are removed. Desalting can be performed using size-exclusion chromatography or ion-exchange chromatography.[10]
Residual Protecting Groups If deprotection is incomplete, a mixture of partially protected products will result. Ensure complete removal of all protecting groups by optimizing the deprotection conditions.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Technique Principle Advantages Disadvantages Typical Purity Achieved
Column Chromatography Separation based on differential adsorption to a stationary phase.Versatile, can separate closely related compounds.Can be time-consuming and require large volumes of solvent.>95%
Recrystallization Purification based on differences in solubility.Can yield very high purity product, scalable.[11]Requires a suitable solvent system, may result in lower yield.>99%[12]
Ion-Exchange Chromatography Separation based on charge.Effective for removing charged impurities like salts.[11][13]Not suitable for separating neutral isomers.Dependent on the nature of impurities.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Column Chromatography

  • Column Preparation:

    • Select a suitable glass column and pack it with silica (B1680970) gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

    • Ensure the packing is uniform and free of air bubbles.

    • Equilibrate the column by running the starting eluent through it.

  • Sample Preparation:

    • Dissolve the crude LacNAc product in a minimal amount of the starting eluent or a slightly more polar solvent.

    • If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution:

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the starting solvent system (e.g., a mixture of dichloromethane (B109758) and methanol).

    • Gradually increase the polarity of the eluent to facilitate the separation of compounds.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified LacNAc.

Visualizations

Chemical_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_purification Purification & Final Product Gal_Donor Protected Galactose Donor Glycosylation Glycosylation Reaction Gal_Donor->Glycosylation GlcNAc_Acceptor Protected Glucosamine Acceptor GlcNAc_Acceptor->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Pure_LacNAc Pure this compound Purification->Pure_LacNAc

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_TLC Start Multiple Spots on TLC after Reaction Check_SM Are starting materials present? Start->Check_SM Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Add more reagent Check_SM->Incomplete_Reaction Yes New_Spots Are there new, unexpected spots? Check_SM->New_Spots No Purify Proceed to Purification Incomplete_Reaction->Purify Side_Products Side Product Formation: - Characterize byproducts (MS, NMR) - Adjust reaction conditions New_Spots->Side_Products Yes Desired_Product Desired Product Spot is Present New_Spots->Desired_Product No, only desired product Side_Products->Purify Desired_Product->Purify

Caption: Troubleshooting decision tree for unexpected TLC results.

References

Troubleshooting low affinity in N-acetyllactosamine lectin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low affinity in N-acetyllactosamine (LacNAc) lectin chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low affinity or weak binding of my glycoprotein (B1211001) to the this compound lectin column?

Low affinity in lectin chromatography can stem from several factors, ranging from suboptimal buffer conditions to issues with the glycoprotein sample itself. The most common causes include:

  • Incorrect Buffer Composition: The pH, ionic strength, and presence or absence of specific metal ions in your binding buffer are critical for optimal lectin activity.[1][2]

  • Improper Sample Preparation: The presence of interfering substances, incorrect pH, or degradation of the glycoprotein in your sample can hinder binding.

  • Suboptimal Temperature: Lectin-glycan interactions can be temperature-dependent.[3]

  • Lectin Specificity and Glycan Structure: The specific linkage and presentation of this compound on your glycoprotein may not be optimal for the chosen lectin.

  • Column Integrity and Equilibration: An improperly packed or inadequately equilibrated column can lead to poor performance.

Q2: Which lectins are commonly used for this compound affinity chromatography?

Several lectins recognize and bind to this compound (LacNAc) and poly-N-acetyllactosamine structures. The choice of lectin can be critical as they exhibit different specificities for the glycan presentation. Commonly used lectins include:

  • Datura stramonium Lectin (DSL): This lectin shows a preference for oligomers of this compound and N-acetylglucosamine.[4][5][6][7][8][9]

  • Ricinus communis Agglutinin I (RCA I): RCA I has a strong affinity for terminal β-D-galactosyl residues, which are present in LacNAc.

  • Wisteria floribunda Lectin (WFL): While its specificity is not fully defined, WFL is known to bind to terminal N-acetylgalactosamine, which can be structurally related to LacNAc-containing glycans.[10][11][12]

Q3: How can I improve the binding of my glycoprotein to the lectin column?

To enhance binding affinity, consider the following troubleshooting steps:

  • Optimize Binding Buffer: Adjust the pH and ionic strength of your binding buffer to match the optimal conditions for your specific lectin (see Table 1). Ensure the presence of any required metal ions.

  • Sample Dialysis: Dialyze your sample against the binding buffer to ensure compatible pH and ionic strength.

  • Increase Incubation Time: Reducing the flow rate during sample application or incubating the sample with the lectin resin in a batch format can increase the binding efficiency.[1][13]

  • Temperature Control: Perform the binding step at a temperature known to be optimal for the lectin-glycan interaction, often at 4°C to enhance stability.[2]

Troubleshooting Guides

Issue 1: Low or No Binding of the Target Glycoprotein

This is a common issue that can be frustrating. The following guide provides a systematic approach to diagnose and resolve the problem.

LowBindingTroubleshooting Start Low/No Binding Observed CheckBuffer Verify Binding Buffer (pH, Ionic Strength, Metal Ions) Start->CheckBuffer BufferOK Buffer Conditions Correct? CheckBuffer->BufferOK CheckSample Analyze Sample Integrity (Degradation, Aggregation) SampleOK Sample Intact? CheckSample->SampleOK CheckLectin Confirm Lectin Specificity and Activity LectinOK Lectin Active & Specific? CheckLectin->LectinOK OptimizeConditions Optimize Binding Conditions (Temperature, Incubation Time) ModifyProtocol Decrease Flow Rate Increase Incubation Time Adjust Temperature OptimizeConditions->ModifyProtocol BufferOK->CheckSample Yes AdjustBuffer Adjust pH/Ionic Strength Add Metal Ions BufferOK->AdjustBuffer No SampleOK->CheckLectin Yes PrepareFreshSample Prepare Fresh Sample Consider Protease Inhibitors SampleOK->PrepareFreshSample No LectinOK->OptimizeConditions Yes ChooseDifferentLectin Select a Different LacNAc-Binding Lectin LectinOK->ChooseDifferentLectin No AdjustBuffer->CheckBuffer PrepareFreshSample->CheckSample Success Binding Improved ChooseDifferentLectin->Success ModifyProtocol->Success

Caption: Troubleshooting workflow for low or no glycoprotein binding.

  • Verify Binding Buffer:

    • pH: Ensure the pH of your binding buffer is within the optimal range for the lectin you are using. For example, Datura stramonium lectin (DSL) binds well in acidic pH ranges, with affinity decreasing above pH 8.0.[5][6][9][14]

    • Ionic Strength: While high salt concentrations can be used in washing steps, the binding buffer should have an appropriate ionic strength. A common starting point is phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).[1]

    • Metal Ions: Some lectins require divalent cations like Ca²⁺ and Mn²⁺ for their carbohydrate-binding activity. Check the manufacturer's recommendations and supplement your buffer if necessary.[2][12]

  • Assess Sample Quality:

    • Degradation: Use SDS-PAGE or Western blotting to check for degradation of your target glycoprotein. The loss of the glycan-containing portion will prevent binding.

    • Aggregation: Protein aggregates may not interact effectively with the lectin. Centrifuge your sample before application to remove any precipitates.

    • Interfering Substances: Ensure your sample is free from high concentrations of detergents or other chemicals that might interfere with lectin binding.

  • Confirm Lectin Activity:

    • If possible, test the activity of your lectin with a known positive control glycoprotein that has this compound structures.

  • Optimize Binding Protocol:

    • Temperature: Many lectin affinity chromatography experiments are performed at 4°C to minimize protein degradation.[2] However, some interactions may be stronger at room temperature. Consider performing a small-scale binding experiment at different temperatures.

    • Flow Rate/Incubation Time: A slower flow rate during sample application allows for more time for the glycoprotein to interact with the immobilized lectin.[15] Alternatively, a batch incubation of the sample with the resin for 1-2 hours before packing the column can increase binding.[1][13]

Issue 2: Target Glycoprotein Elutes During the Wash Step

If your glycoprotein is eluting prematurely, it indicates a very weak interaction with the lectin.

PrematureElution Start Glycoprotein in Wash Fractions AssessWashBuffer Evaluate Wash Buffer Composition Start->AssessWashBuffer WashBufferTooHarsh Wash Buffer Too Stringent? AssessWashBuffer->WashBufferTooHarsh AssessBinding Re-evaluate Binding Conditions BindingSuboptimal Binding Conditions Suboptimal? AssessBinding->BindingSuboptimal WashBufferTooHarsh->AssessBinding No ReduceStringency Decrease Salt/Detergent Concentration in Wash Buffer WashBufferTooHarsh->ReduceStringency Yes OptimizeBinding Implement Binding Optimization (See Low Binding Workflow) BindingSuboptimal->OptimizeBinding Yes Success Glycoprotein Binds ReduceStringency->Success OptimizeBinding->Success

Caption: Steps to resolve premature elution of the target glycoprotein.

  • Reduce Wash Buffer Stringency:

    • Lower the salt concentration in your wash buffer.

    • If using a detergent in the wash buffer, consider reducing its concentration or using a milder detergent. A common wash buffer contains PBS or TBS with 0.1-0.5% Tween-20.[1]

  • Re-optimize Binding Conditions:

    • Refer to the troubleshooting guide for "Low or No Binding" to ensure your initial binding conditions are optimal. Even a slight deviation from the optimal pH or temperature can lead to weak interactions that are easily disrupted during the wash steps.

Data and Protocols

Table 1: Recommended Buffer Conditions for this compound-Binding Lectins
LectinOptimal pH RangeDivalent Cations RequiredCommon Eluting SugarsTypical Eluting Sugar Concentration
Datura stramonium Lectin (DSL) Acidic to Neutral (affinity decreases > pH 8.0)[5][6][9][14]Not explicitly requiredChitin (B13524) hydrolysate, N-acetylglucosamine oligomersNot specified
Ricinus communis Agglutinin I (RCA I) ~7.2 - 7.5[16]Not explicitly requiredGalactose, Lactose200 mM[17]
Wisteria floribunda Lectin (WFL) ~7.5[10][12]Ca²⁺ recommended[10][12]N-acetylgalactosamine200 mM[10][11][18]
Experimental Protocol: Glycoprotein Purification using Datura stramonium Lectin (DSL) Agarose

This protocol provides a general guideline for the purification of glycoproteins with poly-N-acetyllactosamine chains using DSL-agarose.

DSL_Protocol Start Start Equilibrate Equilibrate DSL-Agarose with Binding Buffer Start->Equilibrate LoadSample Load Glycoprotein Sample Equilibrate->LoadSample Wash Wash with Wash Buffer to Remove Unbound Proteins LoadSample->Wash Elute Elute Bound Glycoprotein with Elution Buffer Wash->Elute Regenerate Regenerate Column Elute->Regenerate End End Regenerate->End

Caption: General workflow for glycoprotein purification using DSL-agarose.

  • DSL-Agarose: (e.g., from Vector Laboratories or other suppliers)

  • Binding Buffer: 10 mM HEPES, 0.15 M NaCl, pH 7.5[14]

  • Wash Buffer: 10 mM HEPES, 0.5 M NaCl, pH 7.5

  • Elution Buffer: Binding buffer containing a competitive sugar (e.g., chitin hydrolysate or N,N',N''-triacetylchitotriose).

  • Regeneration Buffer: Alternating washes of high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (e.g., 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5) buffers.

  • Chromatography Column

  • Column Preparation and Equilibration:

    • Pack the DSL-agarose resin into a suitable chromatography column.

    • Wash the column with 5-10 column volumes (CV) of binding buffer to remove any storage solutions and to equilibrate the resin.

  • Sample Application:

    • Ensure your glycoprotein sample is in the binding buffer or has been dialyzed against it.

    • Apply the sample to the column at a low flow rate (e.g., 0.2-0.5 mL/min) to maximize binding.[15]

  • Washing:

    • Wash the column with 5-10 CV of wash buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Apply the elution buffer to the column. The specific concentration of the competitive sugar may need to be optimized.

    • Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.

  • Column Regeneration:

    • To reuse the column, it must be regenerated to remove any tightly bound material.

    • Wash the column with 3-5 CV of the high pH regeneration buffer.

    • Wash with 3-5 CV of the low pH regeneration buffer.

    • Repeat this alternating wash cycle 2-3 times.

    • Finally, re-equilibrate the column with 5-10 CV of binding buffer.

    • For long-term storage, wash the column with a buffer containing a bacteriostatic agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) and store at 4°C.

This technical support center provides a starting point for troubleshooting low affinity in this compound lectin chromatography. For specific applications and lectins, it is always recommended to consult the manufacturer's instructions and the relevant scientific literature.

References

Strategies to reduce by-product formation in LacNAc synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acetyllactosamine (LacNAc) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and minimize by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in enzymatic LacNAc synthesis?

A1: In enzymatic LacNAc synthesis, particularly when using glycosyltransferases, the most common by-products are undesired oligosaccharide extensions.[1][2] For instance, if your target is the disaccharide LacNAc (Galβ1-4GlcNAc), you might observe the formation of trisaccharides, tetrasaccharides (poly-LacNAc), or other elongated chains.[1][2] Another significant by-product is uridine (B1682114) diphosphate (B83284) (UDP), which is released from the donor substrate (UDP-Galactose) and can inhibit the activity of the glycosyltransferase.[1] Additionally, hydrolysis of the activated sugar donor (UDP-Gal) can occur, leading to the formation of galactose-1-phosphate and subsequently free galactose, which reduces the overall yield.

Q2: What are the typical side products in chemical LacNAc synthesis?

A2: Chemical synthesis of LacNAc can be complex and may lead to several by-products. A notable side product is the formation of oxazoline (B21484) derivatives, particularly when using N-acetylated glucosamine (B1671600) donors.[3] The formation of these stable oxazoline by-products can hinder the desired glycosylation reaction and reduce the yield of LacNAc. Other potential by-products can arise from incomplete reactions, side reactions due to the protecting groups used, and the formation of incorrect glycosidic linkages (anomers).

Q3: How can I monitor the progress of my LacNAc synthesis and detect by-products?

A3: Several analytical techniques can be employed to monitor your reaction and identify by-products. High-Performance Liquid Chromatography (HPLC) with a porous graphitic carbon (PGC) column is a powerful method for separating and quantifying LacNAc and its isomers.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also highly effective for identifying and quantifying the desired product and any by-products based on their mass-to-charge ratio.[4][5] For a more detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of your final product and identify any impurities.

Troubleshooting Guides

Issue 1: Formation of Undesired Longer Oligosaccharides (Poly-LacNAc)

Symptoms:

  • Analysis of the reaction mixture (e.g., by HPLC or LC-MS) shows the presence of trisaccharides, tetrasaccharides, or even longer oligosaccharide chains in addition to the desired LacNAc disaccharide.

  • The yield of the target LacNAc is lower than expected.

Root Causes and Solutions:

Root CauseTroubleshooting StrategyExpected Outcome
Incorrect Enzyme Ratio in One-Pot Synthesis In a one-pot synthesis using two enzymes (e.g., β1,3-galactosyltransferase (β3GalT) and β1,3-N-acetylglucosaminyltransferase (β3GlcNAcT)), the ratio of the enzymes is critical. To favor the formation of the disaccharide, use a higher ratio of the galactosyltransferase to the N-acetylglucosaminyltransferase (e.g., a 5:1 activity ratio of β3GalT to β3GlcNAcT).[1]A significant increase in the yield of the disaccharide LacNAc and a reduction in the formation of longer oligosaccharides.[1]
Prolonged Reaction Time Monitor the reaction over time. Longer reaction times can lead to the extension of the LacNAc disaccharide into longer chains. Stop the reaction when the optimal yield of the desired product is achieved.Maximized yield of the target LacNAc with minimal formation of longer by-products.
Sub-optimal Acceptor to Donor Ratio An excess of the donor substrate (UDP-Gal) relative to the acceptor (GlcNAc derivative) can drive the reaction towards the formation of longer oligosaccharides. Optimize the acceptor to donor ratio to favor the formation of the disaccharide.Improved selectivity for the desired disaccharide product.
Issue 2: Low Reaction Yield Due to Enzyme Inhibition

Symptoms:

  • The reaction stalls or proceeds very slowly, resulting in a low yield of LacNAc.

  • Analysis shows a significant amount of unreacted starting materials.

Root Causes and Solutions:

Root CauseTroubleshooting StrategyExpected Outcome
Inhibition by UDP By-product The UDP released during the glycosyltransferase reaction can inhibit the enzyme.[1] Add alkaline phosphatase (AP) to the reaction mixture to hydrolyze UDP to uridine monophosphate (UMP) and inorganic phosphate, thereby relieving the inhibition.[1]Increased reaction rate and a higher final yield of the LacNAc product.
Substrate or Product Inhibition High concentrations of the donor or acceptor substrates, or the product itself, can sometimes inhibit the enzyme. Perform kinetic studies to determine the optimal substrate concentrations.Enhanced enzyme activity and improved product yield.
Enzyme Instability The enzyme may be unstable under the reaction conditions (e.g., temperature, pH). Ensure the reaction buffer is at the optimal pH for the enzyme and consider running the reaction at a lower temperature to improve enzyme stability. Immobilizing the enzyme can also enhance its stability.[6]Maintained enzyme activity throughout the reaction, leading to a higher product yield.
Issue 3: Formation of Oxazoline By-products in Chemical Synthesis

Symptoms:

  • NMR or MS analysis of the crude reaction product reveals the presence of a significant oxazoline by-product.

  • The yield of the desired LacNAc is low.

Root Causes and Solutions:

Root CauseTroubleshooting StrategyExpected Outcome
Reaction Conditions Favoring Oxazoline Formation The choice of activating agent and reaction conditions can promote the formation of the stable oxazoline by-product.[3]A significant reduction in the formation of the oxazoline by-product and an increased yield of the desired glycosylated product.
Inappropriate Protecting Group on the GlcNAc Donor The N-protecting group on the glucosamine donor can influence the propensity for oxazoline formation.Minimized side reactions and improved yield of the target LacNAc.

Experimental Protocols

Protocol 1: Optimizing Enzyme Ratios in a One-Pot Synthesis to Minimize Poly-LacNAc Formation

This protocol provides a general framework for optimizing the ratio of two glycosyltransferases to maximize the yield of the disaccharide LacNAc.

Materials:

  • Acceptor substrate (e.g., a chemically derivatized N-acetylglucosamine)

  • Donor substrates (UDP-Galactose and UDP-N-acetylglucosamine)

  • β-galactosyltransferase (e.g., β3GalT)

  • β-N-acetylglucosaminyltransferase (e.g., β3GlcNAcT)

  • Reaction buffer (e.g., 100 mM HEPES-NaOH, pH 7.5, with 25 mM KCl and 20 mM MgCl₂)

  • Alkaline Phosphatase (AP)

  • HPLC or LC-MS for analysis

Procedure:

  • Set up parallel reactions: Prepare a series of small-scale reactions (e.g., 50 µL) in separate tubes.

  • Constant components: To each tube, add the acceptor substrate (e.g., 5 mM), donor substrates (e.g., 10 mM each), and alkaline phosphatase (e.g., 10 U).[1]

  • Vary enzyme ratios: Add the two glycosyltransferases in different activity ratios. For example, set up reactions with β3GalT to β3GlcNAcT ratios of 1:5, 1:1, and 5:1.[1] Keep the total enzyme activity constant if possible.

  • Incubation: Incubate the reactions at the optimal temperature for the enzymes (e.g., 30 °C).[1]

  • Time-course analysis: Take aliquots from each reaction at different time points (e.g., 24, 48, and 72 hours).[1] Stop the reaction in the aliquots by heat inactivation (e.g., 95 °C for 5 minutes).[1]

  • Analysis: Analyze the product distribution in each aliquot by HPLC or LC-MS to determine the relative amounts of the starting material, the disaccharide product, and any longer oligosaccharides.

  • Determine optimal ratio: Identify the enzyme ratio that provides the highest yield of the desired disaccharide with the lowest formation of poly-LacNAc by-products at a reasonable reaction time. For favoring the disaccharide, a higher ratio of galactosyltransferase is often beneficial.[1]

Protocol 2: Using Alkaline Phosphatase to Mitigate UDP Inhibition

This protocol describes how to incorporate alkaline phosphatase into an enzymatic glycosylation reaction to prevent product inhibition by UDP.

Materials:

  • Glycosyltransferase reaction components (enzyme, donor, acceptor, buffer)

  • Alkaline Phosphatase (e.g., from calf intestine, CIAP)

  • Reaction buffer compatible with both the glycosyltransferase and alkaline phosphatase (most standard glycosyltransferase buffers are suitable).

Procedure:

  • Reaction setup: Prepare your standard glycosyltransferase reaction mixture.

  • Add alkaline phosphatase: Add alkaline phosphatase to the reaction mixture at a concentration of approximately 10 units per reaction.[1][7]

  • Incubation: Incubate the reaction at the optimal temperature for your glycosyltransferase. Most alkaline phosphatases are active at temperatures commonly used for glycosyltransferase reactions (e.g., 37 °C).[7]

  • Reaction monitoring: Monitor the progress of your reaction as you normally would.

  • Enzyme inactivation: At the end of the reaction, inactivate both the glycosyltransferase and the alkaline phosphatase. This is typically done by heating the reaction mixture (e.g., 65-95 °C for 10-20 minutes).[1][8] It is important to ensure complete inactivation of the alkaline phosphatase if the product is a phosphorylated compound that you wish to preserve.

Data Presentation

Table 1: Effect of β3GalT to β3GlcNAcT Ratio on Product Distribution in a One-Pot LacNAc Synthesis

Enzyme Ratio (β3GalT:β3GlcNAcT)Reaction Time (hours)Disaccharide Yield (%)Trisaccharide Yield (%)Tetrasaccharide Yield (%)
1:572LowHighLow
1:172ModerateModerateLow
5:172~80%Low~14%

Data adapted from a study on LacNAc type 1 synthesis.[1] The yields represent the relative product distribution.

Visualizations

Byproduct_Formation_in_Enzymatic_LacNAc_Synthesis cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products cluster_side_reaction Side Reaction GlcNAc GlcNAc (Acceptor) GalT β-galactosyltransferase GlcNAc->GalT UDPGal UDP-Galactose (Donor) UDPGal->GalT LacNAc Desired Product: LacNAc GalT->LacNAc UDP Inhibitory By-product: UDP GalT->UDP GlcNAcT β-N-acetylglucosaminyltransferase LacNAc->GlcNAcT Further Reaction PolyLacNAc By-product: Poly-LacNAc GlcNAcT->PolyLacNAc

Caption: By-product formation pathway in enzymatic LacNAc synthesis.

Troubleshooting_Workflow_for_Low_LacNAc_Yield Start Low LacNAc Yield CheckByproducts Analyze reaction mixture for by-products (HPLC, LC-MS) Start->CheckByproducts PolyLacNAc_Detected Poly-LacNAc detected? CheckByproducts->PolyLacNAc_Detected By-products present CheckInhibition Reaction stalled? CheckByproducts->CheckInhibition No major by-products OptimizeEnzymeRatio Optimize enzyme ratio (higher GalT) PolyLacNAc_Detected->OptimizeEnzymeRatio Yes PolyLacNAc_Detected->CheckInhibition No OptimizeReactionTime Optimize reaction time OptimizeEnzymeRatio->OptimizeReactionTime End Improved Yield OptimizeReactionTime->End AddAP Add Alkaline Phosphatase to remove UDP CheckInhibition->AddAP Yes CheckEnzymeStability Consider enzyme instability CheckInhibition->CheckEnzymeStability No AddAP->End CheckEnzymeStability->End

Caption: Troubleshooting workflow for low LacNAc yield.

References

Technical Support Center: Enhancing Immobilized Enzyme Stability for N-acetyllactosamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic production of N-acetyllactosamine (LacNAc) using immobilized enzymes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
Low enzyme activity after immobilization Conformational changes: The enzyme's three-dimensional structure may be altered during immobilization, affecting the active site.[1][2]- Optimize immobilization pH and temperature to minimize conformational stress. - Use a different immobilization technique (e.g., adsorption instead of covalent binding if the latter is too harsh). - Introduce a flexible spacer arm between the support and the enzyme to reduce steric hindrance.[3]
Active site blockage: The enzyme's active site may be directly involved in the linkage to the support material or blocked by the support itself.- Employ site-directed immobilization methods to ensure the active site remains accessible.[4] - Choose a support with a larger pore size to prevent diffusional limitations.[5]
Incorrect buffer conditions: The pH or ionic strength of the buffer used during immobilization or activity assay may be suboptimal.- Determine the optimal pH for both immobilization and enzyme activity. Immobilized enzymes can have a different optimal pH than free enzymes.[1][6] - Verify the buffer composition and concentration.
Enzyme leaching from the support Weak enzyme-support interaction: This is common with physical adsorption methods where the enzyme is held by weak, non-covalent forces.- Switch to a covalent binding method for a more stable attachment.[7] - Cross-link the adsorbed enzyme using agents like glutaraldehyde (B144438) to prevent leakage.[7][8] - Optimize the ionic strength of the buffer during washing and reaction steps to strengthen ionic interactions in adsorption-based methods.
Poor reusability and operational stability Enzyme denaturation over time: Repeated use, exposure to harsh pH, temperature, or organic solvents can lead to enzyme denaturation.[1]- Immobilization on robust supports like porous polymers or nanofibers can enhance stability.[9][10][11] - Optimize reaction conditions (temperature, pH, solvent) to prolong enzyme life. - Store the immobilized enzyme in an appropriate buffer at 4°C when not in use.
Mechanical degradation of the support: The support material may not be robust enough for the reactor conditions (e.g., stirring).- Select a mechanically stable support material. - Use the immobilized enzyme in a packed-bed reactor to minimize mechanical stress.
Low this compound (LacNAc) yield Suboptimal reaction conditions: The concentrations of lactose (B1674315) (donor) and N-acetylglucosamine (acceptor), temperature, pH, and reaction time can significantly impact the yield.[12]- Optimize the donor-to-acceptor molar ratio. A higher acceptor concentration often favors synthesis over hydrolysis.[9] - Perform time-course experiments to determine the optimal reaction time to maximize product formation and minimize product hydrolysis. - Adjust the pH and temperature to the optimum for the immobilized enzyme.[10]
Presence of organic co-solvents: Some organic solvents can enhance transglycosylation activity but may also inactivate the enzyme if not chosen carefully.[13]- Screen different water-miscible organic co-solvents (e.g., acetone, 2-ethoxy ethyl ether) and their concentrations to find the best balance between enzyme stability and product yield.[13]
Product inhibition or hydrolysis: The synthesized LacNAc or by-products might inhibit the enzyme, or the enzyme may hydrolyze the product.- Consider using a continuous flow reactor to remove the product as it is formed. - Optimize the reaction time to stop the reaction before significant product hydrolysis occurs.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for this compound production?

A1: The most commonly used enzymes are β-galactosidases, which catalyze the transfer of a galactose unit from a donor substrate (like lactose) to an acceptor (N-acetylglucosamine).[12][14] Enzymes from sources like Bacillus circulans and Bifidobacterium bifidum have shown good performance in LacNAc synthesis.[9][13]

Q2: Why is enzyme immobilization necessary for LacNAc production?

A2: Immobilization offers several advantages over using free enzymes in solution. These include enhanced stability (thermal and pH), easier separation of the enzyme from the product, and the ability to reuse the enzyme for multiple reaction cycles, which significantly reduces production costs.[1][14]

Q3: What are the main methods for immobilizing enzymes?

A3: The primary methods for enzyme immobilization are:

  • Adsorption: Based on weak physical interactions between the enzyme and the support. It is simple but can lead to enzyme leaching.[7]

  • Covalent Binding: Involves the formation of strong chemical bonds between the enzyme and the support, providing high stability.[7]

  • Entrapment: The enzyme is physically confined within a porous matrix like a gel or fiber.[5][7]

  • Cross-linking: Enzyme molecules are linked to each other using a bifunctional reagent, forming aggregates.[7][8]

Q4: How do I choose the right support material for my enzyme?

A4: The choice of support material depends on factors like the type of enzyme, reaction conditions, and desired properties of the immobilized system. Key attributes of a good support include high surface area, porosity, mechanical strength, chemical stability, and biocompatibility.[15] Common materials include porous polymers, nanofibers, hydrogels, and magnetic nanoparticles.[9][11][16]

Q5: How can I assess the stability of my immobilized enzyme?

A5: The stability of an immobilized enzyme can be evaluated through several assays:

  • Thermal Stability: Incubate the immobilized enzyme at various temperatures for a set period and then measure the residual activity.[6]

  • pH Stability: Expose the immobilized enzyme to different pH values for a certain time, then measure the remaining activity at the optimal pH.[6]

  • Operational Stability (Reusability): Use the immobilized enzyme for multiple reaction cycles, washing it between each cycle, and measure the activity in each cycle. A common metric is the number of cycles after which the enzyme retains a certain percentage (e.g., 50% or 70%) of its initial activity.[10]

Q6: What is a typical yield for this compound synthesis using immobilized enzymes?

A6: The yield of LacNAc can vary significantly depending on the enzyme source, immobilization method, and reaction conditions. Reported yields are often in the range of 50-60%. For example, β-galactosidase from Bacillus circulans immobilized on a porous polymer support achieved yields up to 60%.[9] Another study using the same enzyme on a novel 3D polymer support reported a yield of 54%.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on immobilized β-galactosidase for LacNAc production.

Table 1: Comparison of Immobilized β-galactosidase Performance

Enzyme SourceSupport MaterialImmobilization MethodOptimal Temp. (°C)LacNAc Yield (%)ReusabilityReference
Bacillus circulansPorous polymer with epoxy groupsCovalent attachmentN/Aup to 60Retains ~85% activity after 20 batches[9]
Bacillus circulansMelamine sponge with porous polymer coatingAdsorption and cross-linking5054Retains 70% activity after 10 cycles[10]
Bifidobacterium bifidumNylon powder columnN/AN/A"Significantly enhanced"Efficient recycling[13]

Table 2: Stability of Immobilized vs. Free Enzymes

EnzymeFormConditionStability MetricReference
α-amylaseImmobilized on nano-zeolite85°C for 45 minMaintained 75% of initial activity[6]
α-amylaseFree enzyme85°C for 45 minCompletely inactive[6]
MannanaseImmobilized in PVA with genipinN/AHalf-life of 429.2 hours[1]
MannanaseFree enzymeN/AHalf-life of 25.3 hours[1]

Experimental Protocols

Protocol 1: Covalent Immobilization of β-galactosidase on Epoxy-Activated Support

  • Support Preparation: Activate a porous polymer support containing epoxy groups by washing it with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Enzyme Solution: Dissolve β-galactosidase in the same buffer to a desired concentration (e.g., 1 mg/mL).

  • Immobilization: Add the enzyme solution to the prepared support and incubate with gentle shaking for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 25°C).

  • Washing: After incubation, separate the support from the solution and wash it thoroughly with the buffer to remove any unbound enzyme.

  • Storage: Store the immobilized enzyme in a suitable buffer at 4°C.

Protocol 2: Activity Assay of Immobilized β-galactosidase

  • Reaction Mixture: Prepare a reaction mixture containing a known concentration of lactose (donor) and N-acetylglucosamine (acceptor) in a suitable buffer (e.g., 100 mM citrate-phosphate buffer, pH 6.0).

  • Enzyme Addition: Add a known amount of the immobilized enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 50°C) with shaking for a specific time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by removing the immobilized enzyme from the mixture (e.g., by filtration or centrifugation).

  • Product Analysis: Analyze the supernatant for the concentration of this compound using methods like High-Performance Liquid Chromatography (HPLC).

  • Unit Definition: One unit (U) of activity can be defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

Protocol 3: Reusability Assay

  • Perform the activity assay as described in Protocol 2 for the first cycle.

  • After the reaction, recover the immobilized enzyme by filtration or centrifugation.

  • Wash the immobilized enzyme thoroughly with the reaction buffer to remove any remaining substrates and products.

  • Resuspend the washed immobilized enzyme in a fresh reaction mixture and start the next cycle.

  • Repeat this process for a desired number of cycles (e.g., 10 or 20).

  • Calculate the relative activity for each cycle by comparing it to the activity of the first cycle (which is set to 100%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_immob Immobilization cluster_synthesis Synthesis & Analysis cluster_reuse Reusability enzyme Free Enzyme immobilization Immobilization (e.g., Covalent Binding) enzyme->immobilization support Support Material support->immobilization synthesis LacNAc Synthesis immobilization->synthesis Immobilized Enzyme analysis Product Analysis (HPLC) synthesis->analysis reuse Wash & Reuse synthesis->reuse reuse->synthesis Recycled Enzyme

Caption: Experimental workflow for this compound production.

troubleshooting_logic problem Low Enzyme Activity After Immobilization cause1 Cause: Conformational Change problem->cause1 cause2 Cause: Active Site Blockage problem->cause2 cause3 Cause: Suboptimal pH/Buffer problem->cause3 solution1 Solution: Optimize Immobilization Conditions cause1->solution1 solution2 Solution: Use Spacer Arm or Site-Directed Method cause2->solution2 solution3 Solution: Optimize Buffer pH and Composition cause3->solution3

Caption: Troubleshooting logic for low immobilized enzyme activity.

References

Technical Support Center: Large-Scale Production of N-Acetyllactosamine (LacNAc)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of N-acetyllactosamine (LacNAc). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most promising method for large-scale production of this compound?

A1: Enzymatic synthesis is considered the most practical and promising route for the large-scale and industrial production of this compound.[1][2] Chemical synthesis is often impractical at an industrial scale due to challenges in achieving regioselectivity and the need for multiple protection and deprotection steps, which can be complex and costly.[1][2][3] Direct extraction from natural sources like milk is also considered too complex for large-scale production.[1][2]

Q2: What are the primary challenges encountered in the enzymatic synthesis of LacNAc?

A2: The main challenges in enzymatic synthesis include low product yields, the formation of undesired regioisomers (e.g., β1-6 linked isomers instead of the desired β1-4 linkage), and enzyme inhibition by reaction byproducts such as UDP.[4][5] Additionally, the cost and stability of the enzymes used, as well as the optimization of various reaction parameters like substrate concentration, temperature, and pH, are significant hurdles to overcome for efficient large-scale production.[1][2]

Q3: How can the yield of LacNAc be improved in enzymatic synthesis?

A3: Several strategies can be employed to improve the yield of LacNAc. One key approach is the optimization of reaction conditions, including substrate and acceptor concentrations, the ratio of donor to acceptor, temperature, and pH.[1][2] The use of co-solvents, such as cyclohexane, has been shown to increase yields.[6] Furthermore, implementing in situ regeneration of nucleotide sugars like UDP-Galactose can drive the reaction towards product formation.[4][7][8] Enzyme immobilization is another effective strategy to enhance enzyme stability and allow for easier recycling, which can reduce overall production costs.[1][2]

Q4: What are common issues faced during the purification of LacNAc?

A4: A primary challenge in LacNAc purification is the efficient separation of the product from unreacted starting materials (e.g., lactose (B1674315) and N-acetylglucosamine) and any side products, such as regioisomers.[3][5] Common purification techniques include column chromatography (e.g., gel, activated carbon, and high-pressure liquid chromatography), which can be difficult and costly to scale up.[3][5][9] For instance, issues like column clogging, incomplete elution of the compound, or decomposition of the product on the silica (B1680970) gel can occur.[9]

Troubleshooting Guides

Low Yield in Enzymatic Synthesis

Problem: The final yield of this compound is significantly lower than expected.

Possible Cause Troubleshooting Action Rationale
Suboptimal Reaction Conditions Systematically vary temperature, pH, and buffer components to find the optimal conditions for your specific enzyme.Enzyme activity is highly dependent on these parameters.[1][2]
Incorrect Substrate/Acceptor Ratio Titrate the donor (e.g., lactose, UDP-Gal) and acceptor (GlcNAc) concentrations to determine the optimal ratio.An excess of one substrate can sometimes inhibit the enzyme or lead to side reactions.[1]
Enzyme Inhibition If using a glycosyltransferase, add alkaline phosphatase to the reaction mixture to degrade UDP, an inhibitory byproduct.[4]Removal of inhibitory byproducts will drive the equilibrium towards product formation.[4]
Enzyme Instability Consider immobilizing the enzyme on a solid support.Immobilization can significantly improve the thermal stability and reusability of the enzyme.[1][2]
Hydrolysis of Donor Substrate If using an activated donor like α-galactopyranosyl fluoride (B91410) (αGalF), minimize reaction time and control water activity as it is prone to hydrolysis.[4]Minimizing hydrolysis of the donor ensures its availability for the transfer reaction.
Low Enzyme Activity Ensure the enzyme is properly stored and handled. Perform an activity assay before starting the large-scale reaction.Improper storage can lead to a loss of enzyme activity.
Formation of Undesired Regioisomers

Problem: Significant amounts of byproducts, such as the β1-6 linked isomer of LacNAc, are being formed.

Possible Cause Troubleshooting Action Rationale
Non-Regioselective Enzyme Select an enzyme known for high regioselectivity, such as β-galactosidase from Bacillus circulans for the β1-4 linkage.[5]Different enzymes have different inherent abilities to selectively form the desired glycosidic bond.
Suboptimal Reaction Temperature Lower the reaction temperature. For example, conducting the reaction at 15°C has been shown to favor the formation of the β1-4 isomer.[5]Temperature can influence the conformational flexibility of the enzyme and substrates, affecting regioselectivity.
Incorrect pH Optimize the pH of the reaction. A pH of 5.0 has been reported to be optimal for the regioselective synthesis using β-galactosidase from B. circulans.[5]pH affects the ionization state of amino acid residues in the enzyme's active site, which can impact substrate binding and catalysis.
Challenges in Column Chromatography Purification

Problem: Difficulty in separating LacNAc from starting materials and byproducts using column chromatography.

Possible Cause Troubleshooting Action Rationale
Poor Separation on Silica Gel If your compound is unstable on silica, consider using an alternative stationary phase like florisil (B1214189) or alumina. You can also deactivate the silica gel by washing it with a solvent system containing a small amount of triethylamine.[9][10]Acidic silica gel can cause degradation of sensitive compounds. Deactivation reduces the acidity.
Compound Not Eluting Verify the stability of your compound on silica gel using a 2D TLC test. Ensure you are using the correct solvent system and consider increasing the polarity of the eluent.[9]The compound may have decomposed on the column or requires a more polar solvent for elution.
Co-elution of Components Optimize the solvent system for better separation on TLC first. Consider using a gradient elution during column chromatography, starting with a less polar solvent and gradually increasing the polarity.[10]A gradient elution can improve the resolution of compounds with similar retention factors.
Column Clogging Ensure your sample is fully dissolved and free of particulate matter before loading. Centrifuge and/or filter the sample if necessary.Particulates in the sample can clog the column frits and impede solvent flow.

Data Presentation

Table 1: Comparison of Enzymatic Synthesis Conditions for this compound

Enzyme SourceDonor SubstrateAcceptor SubstrateTemperature (°C)pHYield (%)Reference
Bacillus circulans β-galactosidaseLactoseD-GlcpNAc155.0High (Improved 100% over previous reports)[5]
Bacillus circulans β-galactosidaseo-nitrophenyl-β-D-galactoside (ONPG)D-GlcNAcNot SpecifiedNot Specified35 (in buffer), 50 (with 20% cyclohexane)[6]
Bifidobacterium bifidum β-galactosidaseLactoseGlcNAc305.09 (in buffer), higher with co-solvents[3]
Recombinant E. coli & C. ammoniagenesD-galactose2-acetamido-2-deoxy-D-glucoseNot SpecifiedNot Specified107 g/L (279 mM)[11]
Sequential One-Pot Multienzyme (OPME)Not Specified100 mM substratesNot SpecifiedNot Specified>90[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using β-galactosidase from Bacillus circulans

This protocol is adapted from the high-yield synthesis method described by Vetere and Paoletti (1996).[5]

Materials:

  • β-galactosidase from Bacillus circulans

  • Lactose (Donor substrate)

  • N-acetyl-D-glucosamine (GlcNAc) (Acceptor substrate)

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Reaction vessel with temperature control

Procedure:

  • Prepare a solution of lactose and GlcNAc in 50 mM sodium acetate buffer (pH 5.0). The concentrations should be optimized for your specific enzyme batch, but a starting point could be 0.5 M lactose and 1.0 M GlcNAc.[3]

  • Equilibrate the reaction vessel to 15°C.[5]

  • Add the β-galactosidase to the substrate solution. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at 15°C with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or TLC.

  • Once the reaction has reached completion (or equilibrium), terminate the reaction by heating the mixture to denature the enzyme (e.g., 100°C for 5 minutes) or by adding a solvent that precipitates the enzyme.

  • Proceed with the purification of this compound.

Protocol 2: Purification of this compound by Activated Carbon Column Chromatography

This is a general protocol for the purification of oligosaccharides.

Materials:

  • Crude reaction mixture containing LacNAc

  • Activated charcoal

  • Celite (optional, as a filter aid)

  • Glass chromatography column

  • Ethanol (B145695) solutions of increasing concentrations (e.g., 5%, 10%, 15%, 20% v/v in water)

  • Deionized water

Procedure:

  • Prepare a slurry of activated charcoal in deionized water. If using Celite, mix it with the charcoal.

  • Pack the chromatography column with the charcoal slurry, allowing the water to drain.

  • Wash the packed column with several column volumes of deionized water.

  • Concentrate the crude reaction mixture and dissolve it in a minimal amount of deionized water.

  • Load the sample onto the top of the charcoal column.

  • Wash the column with deionized water to remove unreacted monosaccharides (e.g., GlcNAc) and salts.

  • Elute the this compound from the column using a stepwise gradient of aqueous ethanol. Start with a low concentration of ethanol (e.g., 5%) and gradually increase the concentration.

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure LacNAc.

  • Pool the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification Substrates Substrates: Lactose (Donor) GlcNAc (Acceptor) ReactionVessel Reaction at 15°C Substrates->ReactionVessel Enzyme β-galactosidase Enzyme->ReactionVessel Buffer Buffer (e.g., NaOAc pH 5.0) Buffer->ReactionVessel Termination Reaction Termination (e.g., Heat) ReactionVessel->Termination Purification Column Chromatography (Activated Carbon) Termination->Purification Analysis Fraction Analysis (TLC/HPLC) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low LacNAc Yield Q1 Are reaction conditions optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is enzyme inhibition a possibility? A1_Yes->Q2 Sol1 Optimize: - Temperature - pH - Substrate Ratio A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Add alkaline phosphatase to remove UDP byproduct. A2_Yes->Sol2 Q3 Is the enzyme stable under reaction conditions? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield Improved A3_Yes->End Sol3 Immobilize the enzyme. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for low yield in enzymatic synthesis of LacNAc.

References

Process parameters affecting N-acetyllactosamine selectivity and yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-acetyllactosamine (LacNAc). The focus is on enzymatic synthesis, a prevalent method for achieving high selectivity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during LacNAc synthesis experiments, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low LacNAc Yield Suboptimal enzyme concentration.Determine the optimal enzyme concentration by performing a concentration-response curve.
Inappropriate substrate molar ratio.Optimize the molar ratio of the galactose donor (e.g., lactose) to the acceptor (N-acetylglucosamine). A higher acceptor concentration often favors the transgalactosylation reaction over hydrolysis.[1]
Non-optimal pH of the reaction buffer.Each enzyme has a specific optimal pH range. For β-galactosidase from Bacillus circulans, a pH of 5.0 has been shown to be effective.[2] Verify and adjust the pH of your reaction mixture accordingly.
Suboptimal reaction temperature.Temperature significantly affects enzyme activity and stability. While higher temperatures can increase initial reaction rates, they may also lead to enzyme denaturation over time. An optimal temperature of around 50°C has been reported for immobilized β-galactosidase from Bacillus circulans.[3]
Short reaction time.Monitor the reaction progress over time to determine the point of maximum yield before product hydrolysis becomes significant.
Enzyme inhibition by products.The accumulation of products, such as UDP in glycosyltransferase-catalyzed reactions, can inhibit enzyme activity.[4] Consider adding an enzyme like alkaline phosphatase to degrade inhibitory byproducts.[4]
Low Selectivity (Presence of undesired isomers like β(1→6)-LacNAc) Enzyme source.The regioselectivity of LacNAc synthesis is highly dependent on the enzyme used. β-galactosidase from Bacillus circulans is known to favor the formation of the β(1→4) linkage.[2] In contrast, β-galactosidases from Penicillium multicolor and Aspergillus oryzae may exclusively synthesize the β(1→6) linkage.[5][6]
Reaction conditions.Lowering the reaction temperature (e.g., to 15°C) has been shown to improve the regioselectivity for the β(1→4) isomer when using β-galactosidase from Bacillus circulans.[2]
Enzyme Instability and Low Reusability Free enzyme in solution.Enzyme immobilization can significantly enhance stability and allow for easier recovery and reuse.[1][7] Immobilization on supports like porous polymers has been shown to retain about 85% of enzyme activity after twenty batches.[8]
Harsh reaction conditions.Operating at extreme pH or temperature can lead to irreversible enzyme denaturation. Ensure conditions are within the enzyme's stable range.
Poor Yield in Aqueous Media Hydrolysis of the donor substrate.The presence of water can lead to the hydrolysis of the galactose donor, competing with the desired transgalactosylation reaction. The addition of organic co-solvents can reduce water activity and favor synthesis over hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to optimize for high LacNAc yield and selectivity?

A1: The most critical parameters include the choice of enzyme, the molar ratio of the acceptor (N-acetylglucosamine) to the donor (e.g., lactose), pH, and temperature.[1][7] The enzyme source dictates the regioselectivity of the linkage formed (β1-4 vs. β1-6), while the other parameters must be fine-tuned to maximize the transgalactosylation reaction and minimize hydrolysis of the donor substrate.

Q2: How can I improve the yield of LacNAc in an aqueous reaction medium?

A2: To improve the yield in aqueous media, you can increase the concentration of the acceptor (N-acetylglucosamine) relative to the donor. This shifts the reaction equilibrium towards synthesis. Additionally, using an immobilized enzyme can increase stability and allow for continuous processing.[3][8] The introduction of organic co-solvents, such as 2-ethoxy ethyl ether or acetone, can also significantly enhance the yield by reducing water activity.[5] For example, a yield of 50% was achieved in a mixture of 20% (v/v) cyclohexane (B81311) and 80% buffer, compared to 35% in buffer alone.[9]

Q3: What is the benefit of using an immobilized enzyme for LacNAc synthesis?

A3: Enzyme immobilization offers several advantages, including increased thermal stability, improved reusability, and easier separation from the reaction mixture, which simplifies downstream processing and reduces costs.[1][7] Immobilized β-galactosidase has been shown to be reused for up to 20 cycles while retaining a significant portion of its initial activity.[10]

Q4: Can I use whole cells instead of purified enzymes for LacNAc production?

A4: Yes, microbial routes using whole cells can be an alternative for LacNAc synthesis, particularly when multiple reaction steps are needed.[1][7] This approach can be more cost-effective as it eliminates the need for enzyme purification. However, optimization of fermentation conditions and potential side reactions need to be carefully controlled.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of different process parameters on LacNAc yield and selectivity.

Table 1: Effect of Enzyme Source and Conditions on LacNAc Yield

Enzyme SourceDonorAcceptorTemp (°C)pHYield (%)Reference
Bacillus circulans β-galactosidase (immobilized)pNP-β-GalGlcNAcN/AN/Aup to 60[8]
Bacillus circulans β-galactosidase (immobilized)Lactose (B1674315)GlcNAc50N/A54[3]
Bacillus circulans β-galactosidaseLactoseGlcNAc155.0High[2]
Bifidobacterium bifidum β-galactosidase (with co-solvent)LactoseGlcNAcN/AN/ASignificantly enhanced[5]
Bacillus circulans β-galactosidase (with co-solvent)ONPGGlcNAcN/AN/A50[9]

Table 2: Influence of Reaction Media on LacNAc Yield

EnzymeMediumYield (%)Reference
Bacillus circulans β-galactosidaseAqueous buffer35[9]
Bacillus circulans β-galactosidase20% (v/v) cyclohexane/80% buffer50[9]
Immobilized Bacillus circulans β-galactosidaseBiosolvent60[10]
Immobilized Bacillus circulans β-galactosidaseAqueous buffer27[10]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of LacNAc using Immobilized β-galactosidase from Bacillus circulans

This protocol is adapted from studies focusing on high-yield LacNAc synthesis using an immobilized enzyme.[3]

Materials:

  • Immobilized β-galactosidase from Bacillus circulans

  • Lactose (donor substrate)

  • N-acetylglucosamine (GlcNAc) (acceptor substrate)

  • Phosphate (B84403) buffer (pH adjusted as per enzyme specification, e.g., pH 5.0-7.0)

  • Reaction vessel with temperature control

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing lactose and N-acetylglucosamine in the desired molar ratio (e.g., 1:5) in the phosphate buffer.

  • Pre-heat the reaction mixture to the optimal temperature (e.g., 50°C).

  • Add the immobilized β-galactosidase to the reaction mixture to initiate the reaction.

  • Incubate the reaction mixture with agitation for a predetermined time (e.g., 150 minutes).

  • Take samples at different time intervals to monitor the progress of the reaction.

  • Terminate the reaction by separating the immobilized enzyme from the reaction mixture (e.g., by filtration or centrifugation).

  • Analyze the concentration of LacNAc in the supernatant using HPLC.

Visualizations

The following diagrams illustrate key concepts in LacNAc synthesis.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Lactose Lactose (Donor) Enzyme β-galactosidase Lactose->Enzyme GlcNAc N-acetylglucosamine (Acceptor) GlcNAc->Enzyme LacNAc This compound (β1-4) Enzyme->LacNAc Transgalactosylation Byproduct Isomers (e.g., β1-6) + Hydrolyzed Donor Enzyme->Byproduct Side Reactions

Caption: Enzymatic synthesis of this compound.

Parameter_Optimization_Logic cluster_params Process Parameters cluster_effects Key Effects Goal High Yield & Selectivity of LacNAc Enzyme Enzyme Source Selectivity Regioselectivity (β1-4 vs β1-6) Enzyme->Selectivity SubstrateRatio Substrate Ratio (Acceptor:Donor) Kinetics Reaction Rate SubstrateRatio->Kinetics pH pH pH->Kinetics Temp Temperature Temp->Kinetics Stability Enzyme Stability Temp->Stability Time Reaction Time Time->Kinetics CoSolvent Co-solvent Hydrolysis Minimize Hydrolysis CoSolvent->Hydrolysis Immobilization Immobilization Immobilization->Stability Selectivity->Goal Kinetics->Goal Stability->Goal Hydrolysis->Goal

Caption: Interplay of parameters affecting LacNAc synthesis.

References

Technical Support Center: Refinement of Purification Methods for N-acetyllactosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-acetyllactosamine (LacNAc) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound derivatives?

A1: Common impurities include unreacted starting materials, byproducts from synthesis, salts, and other oligosaccharide isomers. Depending on the source, contaminants can also include proteins, peptides, and endotoxins. Careful selection and optimization of the purification strategy are crucial for their effective removal.

Q2: How do the physicochemical properties of LacNAc derivatives, such as charge and hydrophilicity, influence the choice of purification method?

A2: The physicochemical properties of LacNAc derivatives are critical in selecting the appropriate purification method.

  • Charge: The presence of charged groups (e.g., sialic acid, sulfate) makes ion-exchange chromatography an ideal choice. The net charge of the derivative at a specific pH will determine whether a cation or anion exchanger is used.[1][2]

  • Hydrophilicity: The high hydrophilicity of oligosaccharides like LacNAc derivatives makes them well-suited for Hydrophilic Interaction Liquid Chromatography (HILIC), a type of normal-phase HPLC.[3] In HILIC, a polar stationary phase is used with a mobile phase of a high concentration of an organic solvent and a small amount of aqueous solvent.

  • Size and Structure: Size exclusion chromatography (SEC) can be used to separate LacNAc derivatives from larger or smaller impurities. The specific structure and presence of unique sugar moieties can be exploited in affinity chromatography using lectins that recognize specific carbohydrate structures.

Q3: What are the key differences in purification outcomes between HPLC, ion-exchange, and affinity chromatography for LacNAc derivatives?

A3: Each method offers distinct advantages in terms of resolution, capacity, and selectivity.

  • High-Performance Liquid Chromatography (HPLC): Offers high resolution and is excellent for analytical and preparative-scale purifications. Reversed-phase HPLC is generally not suitable for highly polar LacNAc derivatives, making normal-phase or HILIC the preferred modes.[3]

  • Ion-Exchange Chromatography (IEX): A powerful technique for separating charged LacNAc derivatives. It offers high capacity and is readily scalable. The separation is based on the net charge of the molecule, allowing for the separation of isoforms with different degrees of sialylation or sulfation.[1][2]

  • Affinity Chromatography: Provides high selectivity based on the specific binding interaction between the LacNAc derivative and a ligand (e.g., a lectin) immobilized on the stationary phase.[4][5] This method can achieve very high purity in a single step but may have lower capacity compared to IEX.

Troubleshooting Guides

Ion-Exchange Chromatography (IEX)
Problem Possible Cause Solution
Low or No Binding of LacNAc Derivative to the Column Incorrect buffer pH. The pH of the buffer should be at least 0.5-1 unit away from the isoelectric point (pI) of the derivative to ensure it carries a net charge.[1]Adjust the buffer pH. For anion exchange, the pH should be above the pI; for cation exchange, it should be below the pI.
High ionic strength of the sample or loading buffer. High salt concentrations will compete with the charged derivative for binding to the resin.[1]Desalt the sample before loading or dilute it with the starting buffer. Ensure the loading buffer has low ionic strength.
Column overloading. The binding capacity of the resin has been exceeded.[1]Reduce the amount of sample loaded or use a larger column volume.
Poor Resolution or Co-elution of Impurities Inappropriate gradient slope. A steep gradient may not provide sufficient separation between the target derivative and impurities with similar charges.Optimize the elution gradient. A shallower gradient can improve resolution.[6]
Incorrect buffer pH. The pH may not be optimal for differentiating the charge differences between the target and impurities.Perform a pH scouting experiment to determine the optimal pH for separation.
Low column efficiency. The column may be poorly packed or contaminated.Repack the column or use a pre-packed column. Clean the column according to the manufacturer's instructions.
Low Recovery or Yield Strong binding to the resin. The elution conditions are not strong enough to displace the derivative from the column.Increase the salt concentration or change the pH of the elution buffer to reduce the charge of the derivative.
Precipitation of the derivative on the column. The high concentration of the eluted derivative may lead to precipitation.Reduce the sample load or increase the elution volume. Elute into a buffer that enhances solubility.
Degradation of the derivative. The pH or other buffer conditions may be causing degradation of the LacNAc derivative.Assess the stability of the derivative under the chromatographic conditions and modify them if necessary.
High-Performance Liquid Chromatography (HPLC) - HILIC Mode
Problem Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on silica-based columns can interact with the analyte.Use a column with end-capping or a polymer-based stationary phase. Add a small amount of a competing base to the mobile phase.[7]
Column overload. Injecting too much sample can lead to peak distortion.Reduce the injection volume or the concentration of the sample.
Mismatch between injection solvent and mobile phase. Injecting in a solvent stronger than the mobile phase can cause peak distortion.Dissolve the sample in the initial mobile phase or a weaker solvent.
Poor Resolution Inappropriate mobile phase composition. The organic/aqueous ratio is not optimal for separation.Optimize the mobile phase composition. A lower percentage of the aqueous component generally increases retention and may improve resolution.
Gradient slope is too steep. A rapid change in mobile phase composition may not allow for adequate separation.Use a shallower gradient.
Low column efficiency. The column may be old or contaminated.Replace the column or flush it with a strong solvent.
Fluctuating Retention Times Inconsistent mobile phase composition. Improper mixing or evaporation of the organic solvent.Ensure proper mixing of the mobile phase and keep the solvent reservoir covered.
Temperature fluctuations. Changes in column temperature can affect retention times.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient. The column is not fully equilibrated with the initial mobile phase before injection.Increase the column equilibration time between runs.
Lectin Affinity Chromatography
Problem Possible Cause Solution
Low or No Binding of Glycoprotein (B1211001) to Lectin Column Incorrect buffer conditions. pH, ionic strength, or presence of metal ions may not be optimal for lectin binding.Consult the manufacturer's instructions for the specific lectin for optimal binding buffer composition.[4]
Glycan structure not recognized by the lectin. The specific LacNAc derivative may not have the correct epitope for the chosen lectin.Verify the binding specificity of the lectin. Use a different lectin with the appropriate specificity.[8]
Lectin inactivation. The immobilized lectin may have lost its activity.Use a fresh column or regenerate the column according to the manufacturer's protocol.
Non-specific Binding of Other Proteins Hydrophobic or ionic interactions with the matrix.Increase the salt concentration or add a non-ionic detergent (e.g., Tween-20) to the binding and wash buffers.[8]
Insufficient washing. Not enough wash buffer was used to remove non-specifically bound proteins.Increase the volume and/or the number of washes.
Low Recovery of Bound Glycoprotein Elution conditions are too mild. The eluting sugar concentration is not high enough to displace the bound glycoprotein.Increase the concentration of the competing sugar in the elution buffer.
Strong, non-specific binding. The glycoprotein is interacting with the matrix through mechanisms other than the lectin-glycan interaction.Try a different elution strategy, such as changing the pH or ionic strength, if the specific elution fails.
Denaturation of the glycoprotein on the column.Perform the purification at a lower temperature (e.g., 4 °C) and in the presence of protease inhibitors.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Derivatives

Purification Method Principle Typical Purity (%) Typical Recovery (%) Advantages Disadvantages
Ion-Exchange Chromatography (IEX) Separation based on net charge.>9580-95High capacity, scalable, good for charged derivatives.Not suitable for neutral derivatives, requires buffer optimization.
HPLC (HILIC) Separation based on hydrophilicity.>9870-90High resolution, good for analytical and preparative scale.Lower capacity than IEX, requires specialized columns.
Lectin Affinity Chromatography Separation based on specific glycan binding.>9960-85Very high selectivity, can achieve high purity in one step.Lower capacity, potential for lectin leaching, dependent on specific glycan structure.
Size Exclusion Chromatography (SEC) Separation based on size.Variable>90Gentle method, good for removing large or small impurities.Low resolution for molecules of similar size.

Note: Purity and recovery values are typical and can vary significantly depending on the specific LacNAc derivative, the complexity of the initial mixture, and the optimization of the purification protocol.

Experimental Protocols

Ion-Exchange Chromatography for Charged this compound Derivatives

This protocol is a general guideline for the purification of a negatively charged (e.g., sialylated) LacNAc derivative using anion-exchange chromatography.

Materials:

  • Anion-exchange column (e.g., DEAE-Sepharose or a pre-packed column).

  • Equilibration/Wash Buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Chromatography system (e.g., FPLC or HPLC).

  • UV detector or other suitable detector.

  • Fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes of Equilibration Buffer at a constant flow rate until the UV baseline is stable.[6]

  • Sample Preparation: Ensure the sample containing the charged LacNAc derivative is in a low-salt buffer with a pH similar to the Equilibration Buffer. If necessary, perform a buffer exchange using a desalting column.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 column volumes of Equilibration/Wash Buffer to remove unbound impurities. Monitor the UV absorbance until it returns to baseline.

  • Elution: Elute the bound LacNAc derivative using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes). Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for the presence of the target LacNAc derivative using an appropriate method (e.g., HPLC, mass spectrometry). Pool the fractions containing the purified product.

HPLC (HILIC) Purification of this compound Derivatives

This protocol provides a general method for the purification of LacNAc derivatives using HILIC.

Materials:

  • HILIC column (e.g., amide- or diol-based).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water or a low concentration of a volatile buffer (e.g., 50 mM ammonium (B1175870) formate, pH 4.5).

  • HPLC system with a gradient pump and a suitable detector (e.g., UV, ELSD, or MS).

  • Fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) at a constant flow rate until the baseline is stable.

  • Sample Preparation: Dissolve the sample containing the LacNAc derivative in the initial mobile phase.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the LacNAc derivative using a linear gradient of increasing Mobile Phase B (e.g., 10-50% over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the peak(s) of interest.

  • Analysis: Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC system. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions, for example, by lyophilization.

Lectin Affinity Chromatography for Glycoproteins with LacNAc Derivatives

This protocol describes the purification of a glycoprotein containing a specific LacNAc derivative using a lectin that recognizes this structure.

Materials:

  • Lectin-agarose column with specificity for the target glycan structure.

  • Binding/Wash Buffer (e.g., PBS, pH 7.4, with 0.1% Tween-20).

  • Elution Buffer (e.g., Binding Buffer containing a high concentration of a competing sugar, such as 0.2 M lactose (B1674315) or galactose).

  • Chromatography system or a peristaltic pump.

  • UV detector.

  • Fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the lectin-agarose column with 5-10 column volumes of Binding/Wash Buffer.[5]

  • Sample Loading: Load the sample containing the glycoprotein onto the equilibrated column at a slow flow rate to allow for efficient binding.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance until it returns to baseline.[5]

  • Elution: Elute the bound glycoprotein with the Elution Buffer.[5]

  • Fraction Collection: Collect fractions during the elution step.

  • Analysis: Analyze the collected fractions for the presence of the target glycoprotein (e.g., by SDS-PAGE) and for the specific glycan structure. Pool the fractions containing the purified glycoprotein.

  • Buffer Exchange: If necessary, perform a buffer exchange to remove the competing sugar from the purified glycoprotein sample.

Mandatory Visualizations

experimental_workflow_IEX start Start equilibration 1. Column Equilibration (5-10 CV Equilibration Buffer) start->equilibration sample_prep 2. Sample Preparation (Low Salt, Correct pH) equilibration->sample_prep loading 3. Sample Loading sample_prep->loading washing 4. Washing (5-10 CV Wash Buffer) loading->washing elution 5. Elution (Salt Gradient) washing->elution collection 6. Fraction Collection elution->collection analysis 7. Analysis & Pooling collection->analysis end End analysis->end

Caption: Workflow for Ion-Exchange Chromatography.

experimental_workflow_HPLC start Start equilibration 1. Column Equilibration (Initial Mobile Phase) start->equilibration sample_prep 2. Sample Preparation (Dissolve in Initial Mobile Phase) equilibration->sample_prep injection 3. Sample Injection sample_prep->injection elution 4. Elution (Aqueous Gradient) injection->elution collection 5. Fraction Collection elution->collection analysis 6. Purity Analysis collection->analysis solvent_removal 7. Solvent Removal analysis->solvent_removal end End solvent_removal->end

Caption: Workflow for HPLC (HILIC) Purification.

experimental_workflow_Affinity start Start equilibration 1. Column Equilibration (Binding Buffer) start->equilibration loading 2. Sample Loading (Slow Flow Rate) equilibration->loading washing 3. Washing (10-20 CV Wash Buffer) loading->washing elution 4. Elution (Competing Sugar) washing->elution collection 5. Fraction Collection elution->collection analysis 6. Analysis & Pooling collection->analysis buffer_exchange 7. Buffer Exchange (Remove Sugar) analysis->buffer_exchange end End buffer_exchange->end

Caption: Workflow for Lectin Affinity Chromatography.

troubleshooting_logic problem Purification Problem (e.g., Low Yield, Low Purity) check_method Is the purification method appropriate for the LacNAc derivative properties? problem->check_method check_params Are the chromatographic parameters optimized? check_method->check_params Yes select_new_method Select a more suitable method (e.g., IEX for charged derivative) check_method->select_new_method No check_sample Is the sample properly prepared? check_params->check_sample Yes optimize_params Optimize parameters (e.g., gradient, pH, mobile phase) check_params->optimize_params No prepare_sample Properly prepare sample (e.g., desalting, filtration) check_sample->prepare_sample No solution Problem Resolved check_sample->solution Yes select_new_method->problem optimize_params->problem prepare_sample->problem

Caption: General Troubleshooting Logic Flow.

References

Technical Support Center: N-acetyllactosamine (LacNAc) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acetyllactosamine (LacNAc). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with LacNAc in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My LacNAc solution has been stored at 4°C for a few weeks. Is it still good to use?

The stability of LacNAc in solution is dependent on the pH of the solution and the storage temperature. While short-term storage at 4°C is common, for longer durations, it is recommended to aliquot and freeze solutions at -20°C. Stock solutions of this compound are reported to be stable for up to 3 months when stored at -20°C.[1] For critical applications, it is advisable to verify the integrity of the LacNAc solution, for example, by HPLC, before use.

Q2: I suspect my LacNAc solution has degraded. What are the likely degradation products?

The primary degradation pathway for LacNAc in aqueous solution is the hydrolysis of the β(1→4) glycosidic bond.[2] This breakage results in the formation of its constituent monosaccharides: D-galactose and N-acetyl-D-glucosamine (GlcNAc) . Under harsh acidic conditions, further degradation of these monosaccharides can occur. Another potential, though less common, degradation pathway is the deacetylation of the N-acetylglucosamine moiety to form glucosamine.

Q3: Can the type of buffer I use affect the stability of my LacNAc solution?

Q4: I am observing unexpected results in my cell culture experiment after adding LacNAc. Could it be due to degradation?

Degradation of LacNAc into galactose and N-acetylglucosamine could lead to unexpected biological effects, as these monosaccharides can be metabolized by cells and may influence different signaling pathways than intact LacNAc. If you suspect degradation, it is recommended to use a fresh, validated solution of LacNAc.

Q5: Are there any enzymes that can degrade LacNAc?

Yes, LacNAc can be degraded by enzymes called β-galactosidases . These enzymes specifically cleave the β-galactosidic linkage present in LacNAc.[6][7] It is crucial to ensure that your LacNAc solutions are not contaminated with any enzymatic activity, especially if you are working with crude biological extracts or in a non-sterile environment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity of LacNAc Hydrolysis of the glycosidic bond due to improper storage (prolonged storage at 4°C or room temperature, incorrect pH).Prepare a fresh solution of LacNAc from a solid source. For future use, store solutions in aliquots at -20°C for up to 3 months.[1]
Enzymatic degradation due to contamination.Ensure all reagents and equipment are sterile. If possible, filter-sterilize the LacNAc solution. Consider adding a broad-spectrum protease inhibitor if working with complex biological samples.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) Degradation of LacNAc into D-galactose and N-acetyl-D-glucosamine.Analyze standards of D-galactose and N-acetyl-D-glucosamine to confirm the identity of the degradation products. Refer to the experimental protocol for stability testing.
Inconsistent experimental results Variable degradation of LacNAc stock solution between experiments.Prepare and aliquot a large batch of LacNAc solution and store at -20°C. Use a new aliquot for each experiment to ensure consistency.
Precipitate formation in frozen LacNAc solution upon thawing This is not a commonly reported issue as LacNAc is highly soluble in water. However, very high concentrations in certain buffers might lead to precipitation upon freezing.Gently warm the solution to room temperature and vortex to redissolve. If the precipitate persists, consider preparing a more dilute stock solution.

Quantitative Data Summary

While specific kinetic data for this compound hydrolysis under various conditions is not extensively published, the following table provides a framework for the expected stability based on general principles of glycosidic bond chemistry and data from analogous compounds like N-acetylneuraminic acid.[8][9][10][11]

Condition Parameter Expected Stability Trend for this compound Rationale/Reference Compound Behavior
pH StabilityMost stable around neutral pH (6.0-7.5). Decreased stability in acidic and alkaline conditions.Glycosidic bonds are susceptible to acid-catalyzed hydrolysis. N-acetylneuraminic acid shows good stability between pH 3.0-10.0, with optimal stability at pH 7.0.[8][9][10][11]
Temperature StabilityStability decreases with increasing temperature.Hydrolysis reactions are accelerated at higher temperatures. For N-acetylneuraminic acid, degradation rates increase significantly with a rise in temperature from 60°C to 90°C.[8][9][11]
Storage Shelf-life in SolutionUp to 3 months at -20°C. Shorter at 4°C. Not recommended for long-term storage at room temperature.[1]Based on manufacturer recommendations and general stability of carbohydrates in solution.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution by HPLC

This protocol allows for the quantitative assessment of LacNAc stability under specific experimental conditions (e.g., different buffers, temperatures).

1. Materials:

  • This compound (solid)

  • D-galactose (standard)

  • N-acetyl-D-glucosamine (standard)

  • Buffers of interest (e.g., phosphate-buffered saline, Tris-HCl)

  • HPLC system with a suitable column (e.g., amino-propyl) and detector (e.g., refractive index or evaporative light scattering detector).

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired buffer.

    • Prepare stock solutions of D-galactose and N-acetyl-D-glucosamine standards (e.g., 1 mg/mL each) in the same buffer.

  • Incubation:

    • Aliquot the LacNAc stock solution into several sterile microcentrifuge tubes.

    • Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove one aliquot from each temperature condition.

    • Immediately freeze the aliquot at -80°C to stop any further degradation until analysis.

  • HPLC Analysis:

    • Thaw the samples and standards.

    • Analyze the samples and standards by HPLC. The mobile phase and column conditions should be optimized to achieve good separation of LacNAc, galactose, and N-acetylglucosamine.

    • Create a standard curve for LacNAc, galactose, and N-acetylglucosamine to quantify their concentrations in the samples.

  • Data Analysis:

    • Calculate the percentage of remaining LacNAc at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining LacNAc versus time for each condition.

    • If desired, calculate the degradation rate constant (k) by fitting the data to a first-order decay model: ln([LacNAc]t / [LacNAc]0) = -kt.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_l Prepare LacNAc Stock Solution aliquot Aliquot LacNAc Solution prep_l->aliquot prep_s Prepare Galactose & GlcNAc Standards hplc HPLC Analysis prep_s->hplc incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->incubate sample Collect Samples at Time Points incubate->sample sample->hplc quantify Quantify LacNAc and Degradation Products hplc->quantify plot Plot % Remaining LacNAc vs. Time quantify->plot kinetics Calculate Degradation Rate Constant (k) plot->kinetics

Caption: Workflow for assessing this compound stability.

degradation_pathway LacNAc This compound Gal D-Galactose LacNAc->Gal Hydrolysis (Acid, Enzyme) GlcNAc N-acetyl-D-glucosamine LacNAc->GlcNAc Hydrolysis (Acid, Enzyme)

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Optimization of N-acetyllactosamine (LacNAc) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for N-acetyllactosamine (LacNAc) synthesis.

Introduction to this compound Synthesis

This compound (LacNAc) is a fundamental disaccharide unit found in a wide array of complex carbohydrates, including N- and O-linked glycans on glycoproteins and glycolipids.[1][2] It serves as a crucial building block for the synthesis of various bioactive oligosaccharides, such as sialylated and poly-LacNAc structures, which are involved in numerous biological recognition events.[1][3] While chemical synthesis methods exist, they are often complex, involving numerous protection and deprotection steps, which can lead to low yields.[4][5] Consequently, enzymatic synthesis has become the preferred method for large-scale and efficient production of LacNAc.[3][6] This guide focuses primarily on troubleshooting and optimizing enzymatic synthesis protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of this compound.

Enzymatic Synthesis

1. Why is my LacNAc yield lower than expected?

Low yield is a common issue that can be attributed to several factors. A systematic evaluation of your reaction components and conditions is crucial for diagnosis.

  • Suboptimal Enzyme Concentration or Activity: The concentration and specific activity of your glycosyltransferase (e.g., β-1,4-galactosyltransferase) or glycosidase (e.g., β-galactosidase) are critical. Ensure that the enzyme is not degraded and has been stored correctly. Consider performing an activity assay before starting the synthesis. In multi-enzyme systems, the ratio of the enzymes is also crucial for optimal product conversion.[7]

  • Substrate Concentration and Ratio: The concentrations of the donor (e.g., UDP-Galactose or lactose) and acceptor (N-acetylglucosamine, GlcNAc) substrates, as well as their molar ratio, significantly impact the reaction equilibrium and can influence product yield.[6] An excess of the acceptor substrate is often used to drive the reaction towards product formation.

  • Product Inhibition or Hydrolysis: The accumulation of products, such as UDP in reactions using UDP-Galactose, can inhibit the glycosyltransferase.[7] Adding an alkaline phosphatase to the reaction mixture can remove UDP and alleviate this inhibition.[1][7] In transglycosylation reactions using β-galactosidase, the desired product can also be hydrolyzed by the enzyme. Optimizing the reaction time is key to harvesting the product before significant hydrolysis occurs.

  • Inappropriate Reaction Buffer and pH: Enzymes have optimal pH ranges for their activity. For instance, a one-pot synthesis using β1,3-galactosyltransferase and β1,3-N-acetylglucosaminyltranferase found optimal conditions in 100 mM HEPES at pH 7.5.[7] It is essential to use a buffer system that maintains the optimal pH for your specific enzyme.

  • Incorrect Temperature: Temperature affects both enzyme activity and stability. While higher temperatures may increase initial reaction rates, they can also lead to enzyme denaturation over time. A common temperature for these reactions is 30-37°C, but this should be optimized for the specific enzyme being used.[8][9]

2. I am observing the formation of a significant amount of the β-1,6-linked isomer instead of the desired β-1,4-linked LacNAc. How can I improve regioselectivity?

The formation of regioisomers is a known challenge, particularly when using β-galactosidases for transglycosylation.

  • Choice of Enzyme: The source of the β-galactosidase is a primary determinant of regioselectivity. For example, β-galactosidase from Bacillus circulans has been shown to favor the formation of the β-1,4 linkage, while enzymes from P. multicolor, A. oryzae, and B. longum exclusively synthesize the β-1,6 linkage.[10][11]

  • Reaction Temperature: Lowering the reaction temperature can enhance the regioselectivity for the β-1,4 linkage. A study using β-galactosidase from Bacillus circulans conducted the reaction at 15°C to achieve high yields of the desired isomer.[11]

  • Use of Organic Co-solvents: The addition of water-miscible organic solvents can influence the reaction equilibrium and regioselectivity.[10] Different co-solvents can favor the formation of different linkages, so this needs to be empirically tested for your system.

3. My enzyme seems to be unstable under the reaction conditions. What can I do to improve its stability?

Enzyme stability is crucial for achieving high product yields, especially in longer reactions.

  • Immobilization: Immobilizing the enzyme on a solid support, such as a nylon powder column, can significantly improve its stability and allows for easier recycling of the biocatalyst.[10]

  • Additives: The addition of stabilizing agents, such as bovine serum albumin (BSA), to the reaction mixture can sometimes help to maintain enzyme activity.

  • Optimal Conditions: Ensure that the pH, temperature, and buffer composition are all within the optimal range for your specific enzyme to minimize denaturation.[6]

4. The solubility of my substrates is limited. How can I address this?

Poor solubility of substrates can limit the overall productivity of the synthesis.

  • Use of Co-solvents: The inclusion of organic co-solvents can enhance the solubility of substrates. For example, solvents like 2-ethoxy ethyl ether, trimethyl phosphate, or acetone (B3395972) have been used in LacNAc synthesis.[10] A study found that a mixture of 20% (v/v) cyclohexane (B81311) in buffer increased the yield from 35% to 50%, partly by improving substrate availability.[12]

  • Temperature Adjustment: In some cases, a moderate increase in temperature can improve substrate solubility. However, this must be balanced with the temperature stability of the enzyme.

Chemical Synthesis

1. What are the main challenges in the chemical synthesis of this compound?

Chemical synthesis of LacNAc is generally more challenging than enzymatic synthesis.

  • Protecting Group Manipulation: The presence of multiple hydroxyl groups with similar reactivity on the sugar rings necessitates a complex series of protection and deprotection steps to achieve the desired regioselectivity for the glycosidic bond.[4][5]

  • Low Nucleophilicity of the Acceptor: The hydroxyl group at the C4 position of GlcNAc has intrinsically low nucleophilicity, which can lead to low coupling yields during the glycosylation reaction.[4]

  • Stereoselectivity: Controlling the stereochemistry of the newly formed glycosidic linkage to exclusively obtain the β-anomer can be challenging.

  • Overall Yield: Due to the multi-step nature of the synthesis and potential side reactions, the overall yields of chemical synthesis are often low compared to enzymatic methods.[4][5]

Data Presentation

The following tables summarize key quantitative data for optimizing LacNAc synthesis based on published literature.

Table 1: Optimal Reaction Conditions for Enzymatic LacNAc Synthesis

ParameterOptimal Range/ValueEnzyme SystemReference
pH 7.0 - 9.0Multi-enzyme system (GalK, USP, β-1,4-GalT, etc.)[8]
7.5β1,3-galactosyltransferase & β1,3-N-acetylglucosaminyltranferase[7]
5.0β-galactosidase from Bacillus circulans[11]
Temperature 25 - 40 °CMulti-enzyme system (GalK, USP, β-1,4-GalT, etc.)[8]
15 °Cβ-galactosidase from Bacillus circulans[11]
Divalent Cations 5 mM Mg2+β1,3-galactosyltransferase[7]
20 mM MnCl2β-1,4-galactosyltransferase V[9]
30 - 90 mM MgCl2Multi-enzyme system (GalK, USP, β-1,4-GalT, etc.)[8]
Substrate Concentration 100 mM (Galactose & GlcNAc)Multi-enzyme system[13]
5 mM (Acceptor)One-pot synthesis with β3GalT/β3GlcNAcT[1]
Nucleotide Triphosphates 5 - 15 mM (ATP & UTP)Multi-enzyme system[8]

Table 2: Effect of Organic Co-solvents on LacNAc Synthesis Yield

Co-solventConcentration (% v/v)EnzymeEffect on YieldReference
Cyclohexane20β-galactosidase from Bacillus circulansIncreased yield to 50% (vs. 35% in buffer)[12]
2-ethoxy ethyl ether20 - 80β-galactosidase from Bifidobacterium bifidumEnhanced yield[10]
Trimethyl phosphate20 - 80β-galactosidase from Bifidobacterium bifidumEnhanced yield[10]
Acetone20 - 80β-galactosidase from Bifidobacterium bifidumEnhanced yield[10]

Experimental Protocols

This section provides detailed methodologies for common enzymatic synthesis approaches for LacNAc.

Protocol 1: One-Pot Synthesis of LacNAc Type 1 Oligomers

This protocol is adapted from a method for synthesizing LacNAc type 1 (Galβ1,3GlcNAc) oligomers.[1][7]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer of 100 mM HEPES-NaOH (pH 7.5) containing 25 mM KCl.

    • Add the GlcNAc acceptor substrate to a final concentration of 5 mM.

    • Add UDP-Galactose (UDP-Gal) and UDP-N-acetylglucosamine (UDP-GlcNAc) to a final concentration of 10 mM each (a two-fold excess relative to the acceptor).

    • Add MgCl₂ to a final concentration of 20 mM and DTT to 1 mM.

    • Add alkaline phosphatase (AP) to a final concentration of 10 U/mL to remove the inhibitory byproduct UDP.[1][7]

  • Enzyme Addition:

    • Add the recombinant β1,3-galactosyltransferase (β3GalT) and β1,3-N-acetylglucosaminyltransferase (β3GlcNAcT).

    • The ratio of enzyme activities can be varied to control the product distribution. Ratios of 1:5, 1:1, and 5:1 (β3GalT/β3GlcNAcT) have been tested.[1]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C).

    • Monitor the reaction progress by taking aliquots at various time points (e.g., 24, 48, 72 hours) and analyzing them by HPLC.

  • Product Purification:

    • The product can be isolated using solid-phase extraction or other chromatographic techniques.

Protocol 2: Transglycosylation using β-Galactosidase

This protocol is based on the regioselective synthesis of LacNAc using β-galactosidase from Bacillus circulans.[11]

  • Reaction Mixture Preparation:

    • Prepare a suitable buffer, such as a sodium acetate (B1210297) buffer, at pH 5.0.

    • Dissolve the donor substrate, lactose, and the acceptor substrate, N-acetylglucosamine (GlcNAc), in the buffer. The optimal concentrations and donor/acceptor ratio should be determined experimentally.

  • Enzyme Addition:

    • Add β-galactosidase from Bacillus circulans to the reaction mixture.

  • Incubation:

    • Incubate the reaction at 15°C to favor the formation of the β-1,4 linkage and minimize the formation of the β-1,6 isomer.[11]

    • Monitor the reaction closely over time to determine the point of maximum LacNAc accumulation before significant product hydrolysis occurs.

  • Reaction Termination and Purification:

    • Terminate the reaction, for example, by heating to denature the enzyme.

    • Purify the this compound from the reaction mixture using techniques such as gel filtration or high-performance liquid chromatography (HPLC).[11]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in this compound synthesis and troubleshooting.

Enzymatic_Synthesis_Workflow prep Reaction Mixture Preparation substrates Add Substrates (e.g., UDP-Gal, GlcNAc) buffer Buffer Components (pH, ions) enzyme_add Enzyme Addition incubation Incubation (Controlled Temp & Time) enzyme_add->incubation Step 3 monitoring Reaction Monitoring (e.g., HPLC) incubation->monitoring Step 4 termination Reaction Termination monitoring->termination Step 5 purification Product Purification (Chromatography) termination->purification Step 6 product Pure this compound purification->product Final Product

Caption: General workflow for enzymatic this compound synthesis.

Troubleshooting_Workflow start Low LacNAc Yield check_enzyme Check Enzyme Activity & Concentration start->check_enzyme check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions check_substrates Analyze Substrates (Ratio, Purity, Inhibition) start->check_substrates check_regio Incorrect Isomer Formed? start->check_regio optimize_enzyme Optimize Enzyme Load / Use Fresh Enzyme check_enzyme->optimize_enzyme optimize_conditions Adjust pH, Temp, Time check_conditions->optimize_conditions optimize_substrates Modify Substrate Ratio / Add Phosphatase check_substrates->optimize_substrates change_enzyme Change Enzyme Source / Lower Temperature check_regio->change_enzyme Yes success Improved Yield optimize_enzyme->success optimize_conditions->success optimize_substrates->success change_enzyme->success

Caption: Troubleshooting workflow for low yield in LacNAc synthesis.

OnePot_Cascade cluster_1 cluster_2 cluster_3 Gal Galactose Gal1P Gal-1-P Gal->Gal1P ATP GlcNAc GlcNAc LacNAc LacNAc GlcNAc->LacNAc ATP ATP ATP->Gal1P UTP UTP UDPGal UDP-Gal UTP->UDPGal GalK GalK UDPGal->LacNAc USP USP GalT β-1,4-GalT UDP UDP GalK->UDPGal UTP GalT->UDP

Caption: One-pot multi-enzyme cascade for LacNAc synthesis.

References

Validation & Comparative

Validating N-acetyllactosamine-Containing Glycans as Biomarkers for Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of colorectal cancer (CRC) diagnostics is actively evolving beyond traditional protein-based biomarkers towards more specific and sensitive molecular signatures. Among these, alterations in protein glycosylation, specifically the presentation of N-acetyllactosamine (LacNAc)-containing glycans, have emerged as a promising avenue for biomarker discovery. This guide provides a comprehensive comparison of LacNAc-containing glycans with other CRC biomarkers, supported by experimental data and detailed methodologies.

Performance of this compound-Containing Glycans and Other Biomarkers

The diagnostic and prognostic potential of a biomarker is determined by its sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC). While this compound (LacNAc) itself is a fundamental disaccharide unit, its elaboration into more complex structures on the cell surface and secreted glycoproteins is what appears to hold significant biomarker potential in colorectal cancer. Alterations in these complex glycan structures, rather than LacNAc as a standalone molecule, are the focus of current validation studies.

One of the most promising findings is the diagnostic potential of bisecting LacNAc structures. A study utilizing a reverse-phase lectin microarray found that the change in bisecting glycans, recognized by the lectin Phaseolus vulgaris erythroagglutinin (PHA-E), in combination with human L-selectin, could distinguish CRC patients from healthy controls with high accuracy. This combination yielded an area under the ROC curve (AUC) of 0.989, with a specificity of 1.000 and a sensitivity of 0.900[1].

The following tables summarize the performance of various N-glycan-based biomarker models and compare them with established and emerging biomarkers for colorectal cancer.

Table 1: Performance of N-Glycan-Based Biomarker Models in Colorectal Cancer Diagnosis

Biomarker ModelMethodPatient CohortAUCSensitivitySpecificityReference
Bisecting LacNAc + L-selectinLectin MicroarrayN/A0.98990.0%100.0%[1]
CRCglycoADSA-FACE287 (Training)0.92N/AN/A
GlycoF (GP1, GP3, GP4, GP14 + CEA)UPLCN/A0.844N/AN/A

Table 2: Comparison of N-Glycan Biomarkers with Other Colorectal Cancer Biomarkers

BiomarkerTypeMethodAUCSensitivitySpecificityReference
N-Glycan Panels GlycanMass Spectrometry, Lectin Array0.844 - 0.989~90%~100%[1]
Carcinoembryonic Antigen (CEA) ProteinImmunoassay0.766 - 0.8143-61%65-87%
Carbohydrate Antigen 19-9 (CA19-9) CarbohydrateImmunoassay0.615LowLow
Circulating Tumor DNA (ctDNA) DNANGSHighHighHigh
Fecal Immunochemical Test (FIT) ProteinImmunoassay0.6754.3%N/A
miRNA panels (e.g., miR-92a) RNART-qPCR0.74 - 0.9070.9 - 85%84%

Experimental Protocols

The validation of this compound-containing glycans as biomarkers relies on precise and reproducible experimental methodologies. The two primary techniques employed are mass spectrometry and lectin microarrays.

Mass Spectrometry-Based N-Glycan Profiling

Mass spectrometry (MS) is a powerful tool for the detailed structural analysis and quantification of N-glycans from biological samples such as serum, plasma, or tissue lysates.

Protocol Outline:

  • N-Glycan Release: N-glycans are enzymatically released from glycoproteins using PNGase F.

  • Purification: The released glycans are purified from peptides and other contaminants, often using solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC).

  • Labeling (Optional but Recommended for Quantification): For improved detection and quantification, especially with liquid chromatography-based methods, the reducing end of the released glycans is labeled with a fluorescent tag (e.g., 2-aminobenzamide (B116534) [2-AB] or procainamide).

  • Analysis by LC-MS/MS: The labeled or unlabeled glycans are separated by liquid chromatography (LC), typically HILIC or porous graphitized carbon (PGC) chromatography, and analyzed by tandem mass spectrometry (MS/MS). The fragmentation patterns in MS/MS provide detailed structural information, including branching, fucosylation, and sialylation.

  • Data Analysis: The acquired data is processed using specialized software to identify and quantify the different N-glycan structures.

Lectin Microarray Analysis

Lectin microarrays are a high-throughput method for profiling the glycome of a complex biological sample. This technique utilizes the specific binding of lectins to different carbohydrate structures.

Protocol Outline:

  • Sample Preparation and Labeling: Glycoproteins from serum or cell lysates are fluorescently labeled (e.g., with a Cy3 or Cy5 dye).

  • Microarray Incubation: The labeled sample is incubated on a slide containing an array of immobilized lectins with known carbohydrate specificities.

  • Washing: Unbound proteins are washed away.

  • Scanning: The microarray is scanned using a fluorescence scanner to detect the binding of the labeled glycoproteins to each lectin.

  • Data Analysis: The fluorescence intensity for each lectin spot is quantified, providing a profile of the glycan structures present in the sample. This profile can then be compared between different sample groups (e.g., CRC patients vs. healthy controls).

Signaling Pathways and Logical Relationships

Alterations in this compound-containing glycans on cell surface receptors can significantly impact intracellular signaling pathways that are crucial in cancer progression.

Aberrant Glycosylation in EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a key driver in many cancers, including CRC. The N-glycans on EGFR can modulate its activity. For instance, the presence of LacdiNAc (GalNAcβ1-4GlcNAc), a structural variant of LacNAc, formed by the enzyme B4GALNT3, can enhance EGFR signaling and promote cancer stemness.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR LacdiNAc LacdiNAc RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Aberrant EGFR glycosylation with LacdiNAc enhances signaling.

Experimental Workflow for Biomarker Validation

The process of validating a glycan-based biomarker involves several key steps, from sample collection to data analysis and clinical correlation.

Biomarker_Workflow Sample_Collection Patient Cohort (CRC & Healthy Controls) Serum/Tissue Collection Glycan_Analysis N-Glycan Profiling (Mass Spectrometry or Lectin Array) Sample_Collection->Glycan_Analysis Data_Processing Data Acquisition & Bioinformatics Analysis Glycan_Analysis->Data_Processing Biomarker_Identification Identification of Differentially Expressed Glycans Data_Processing->Biomarker_Identification Model_Development Development of Diagnostic/Prognostic Model Biomarker_Identification->Model_Development Validation Validation in Independent Cohort Model_Development->Validation Clinical_Utility Assessment of Clinical Utility Validation->Clinical_Utility

Caption: Workflow for N-glycan biomarker discovery and validation.

Logical Comparison of Biomarker Types

Different classes of biomarkers for colorectal cancer have distinct advantages and disadvantages. N-glycan markers offer a unique source of biological information that complements other marker types.

Biomarker_Comparison Biomarkers {Colorectal Cancer Biomarkers} Glycans N-Glycans (e.g., LacNAc structures) - Reflect protein post-translational modifications - High sensitivity and specificity demonstrated - Complex analysis methods Biomarkers->Glycans Proteins Proteins (e.g., CEA) - Well-established methods (Immunoassay) - Limited sensitivity and specificity for early detection Biomarkers->Proteins Nucleic_Acids Nucleic Acids (e.g., ctDNA, miRNA) - High sensitivity for detecting mutations - Can be used for early detection and monitoring - Can be costly and require specialized equipment Biomarkers->Nucleic_Acids

Caption: Comparison of different classes of CRC biomarkers.

References

A Comparative Analysis of N-acetyllactosamine and N,N-diacetyllactosamine as Galectin-3 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-acetyllactosamine (LacNAc) and N,N-diacetyllactosamine (LacdiNAc) as ligands for galectin-3, a key protein implicated in cancer progression and inflammation. The following sections present a detailed analysis supported by experimental data, structured protocols, and visual diagrams to aid in the understanding and selection of these important glycan ligands for research and therapeutic development.

Data Presentation: Quantitative Comparison of Galectin-3 Binding

The binding affinities of LacNAc and LacdiNAc to galectin-3 have been evaluated using various biochemical and biophysical methods. The following table summarizes key quantitative data from comparative studies.

Ligand ConfigurationAssay MethodParameterLacNAc ValueLacdiNAc ValueKey Findings & Reference
Monovalent DisaccharideELISA-type Inhibition AssayIC₅₀Less potent than LacdiNAc-capped tetrasaccharides42 µMLacdiNAc disaccharide is a slightly less efficient inhibitor than LacNAc.[1]
Multivalent (on BSA)ELISA-type AssayApparent K_dHigher K_d (lower affinity) compared to LacdiNAc-LacNAc-BSALower K_d (higher affinity) for LacdiNAc-LacNAc-BSALacdiNAc-LacNAc conjugated BSA shows better binding to Gal-3.[2]
Tetrasaccharide (capped)ELISA-type Inhibition AssayIC₅₀Less potent6.2 µM (for LacdiNAc-LacNAc)LacdiNAc-capped glycans are among the most potent monovalent inhibitors.[1]
Multivalent (on BSA)ELISA-type AssayRelative BindingLower binding signal compared to LacdiNAc-LacNAc-BSAUp to 60-fold higher binding to Gal-3 compared to Gal-1.[3]LacdiNAc-terminated structures show high selectivity for galectin-3 over galectin-1.[3][4]
Biotinylated TetrasaccharideELISA-type AssayApparent K_d0.22 µM (for highest modification degree)0.05 µM (for highest modification degree)Biotinylated LacdiNAc-LacNAc shows over four-fold lower K_d (higher affinity) than the LacNAc counterpart.[5]

Summary of Findings:

While monovalent LacNAc may exhibit slightly better or comparable inhibitory potency to monovalent LacdiNAc, the introduction of LacdiNAc at the terminus of larger oligosaccharides or in a multivalent presentation significantly enhances binding affinity and inhibitory capacity for galectin-3.[1][2] Notably, LacdiNAc-containing structures demonstrate a higher selectivity for galectin-3 over other galectins, such as galectin-1, which is a crucial consideration for the development of targeted diagnostics and therapeutics.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparative analysis of LacNAc and LacdiNAc binding to galectin-3.

Protocol 1: Enzyme-Linked Lectin Assay (ELLA) for Inhibition Studies

This assay is used to determine the inhibitory concentration (IC₅₀) of carbohydrate ligands by measuring their ability to compete with a standardized glycoprotein (B1211001) for binding to galectin-3.

Materials:

  • 96-well microtiter plates

  • Asialofetuin (ASF) or another suitable glycoprotein for coating

  • Recombinant human galectin-3

  • Biotinylated anti-galectin-3 antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serial dilutions of LacNAc and LacdiNAc

Procedure:

  • Coating: Coat the wells of a 96-well plate with ASF solution (e.g., 5 pmol per well) overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer to remove unbound ASF.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Binding: Prepare a mixture of a fixed concentration of galectin-3 and varying concentrations of the inhibitor (LacNAc or LacdiNAc). Incubate this mixture for 1 hour at room temperature.

  • Incubation: Add the galectin-3/inhibitor mixture to the coated wells and incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Detection: Add biotinylated anti-galectin-3 antibody and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Enzyme Conjugation: Add streptavidin-HRP conjugate and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step thoroughly.

  • Development: Add TMB substrate and incubate in the dark for 15-30 minutes at 37°C.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in galectin-3 binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., streptavidin-coated)

  • Biotinylated glycans (LacNAc and LacdiNAc derivatives)

  • Recombinant human galectin-3

  • Running buffer (e.g., HBS-EP buffer)

Procedure:

  • Chip Preparation: Pre-treat the streptavidin-coated sensor chip according to the manufacturer's instructions.

  • Ligand Immobilization: Inject a solution of the biotinylated glycan over the sensor surface to allow for its capture by the streptavidin.

  • Analyte Injection: Inject a series of concentrations of galectin-3 in running buffer over the sensor surface.

  • Association and Dissociation: Monitor the change in the SPR signal during the injection (association phase) and after the injection ends (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution to remove the bound galectin-3 from the chip surface, preparing it for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/kₐ).

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Galectin-3 Signaling in Cancer Progression

Galectin-3 is known to be involved in various aspects of cancer biology, including cell adhesion, proliferation, and apoptosis.[1]

Galectin_3_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Gal3 Galectin-3 Integrin Integrin Gal3->Integrin Binds to glycans on ECM Extracellular Matrix (e.g., Laminin) Integrin->ECM Adhesion FAK FAK Integrin->FAK Activates AKT AKT FAK->AKT Adhesion Cell Adhesion & Migration FAK->Adhesion Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Galectin-3 mediated signaling pathway in cancer.

Experimental Workflow for ELLA

The following diagram illustrates the key steps in an Enzyme-Linked Lectin Assay (ELLA) used for determining the inhibitory potency of ligands.

ELLA_Workflow start Start coat Coat Plate with Asialofetuin (ASF) start->coat block Block Non-specific Binding Sites coat->block incubate Incubate with Galectin-3 and Inhibitor (LacNAc/LacdiNAc) block->incubate wash1 Wash incubate->wash1 detect Add Biotinylated Anti-Galectin-3 Ab wash1->detect wash2 Wash detect->wash2 enzyme Add Streptavidin-HRP wash2->enzyme wash3 Wash enzyme->wash3 develop Add TMB Substrate wash3->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read end End read->end

Caption: Workflow of an Enzyme-Linked Lectin Assay.

Structural Comparison of LacNAc and LacdiNAc Interaction with Galectin-3 CRD

The carbohydrate recognition domain (CRD) of galectin-3 accommodates both LacNAc and LacdiNAc, with specific interactions influencing binding affinity. The key difference lies at the C2 position of the galactose residue.

Ligand_Binding cluster_LacNAc This compound (LacNAc) cluster_LacdiNAc N,N-diacetyllactosamine (LacdiNAc) Gal3_CRD Galectin-3 CRD Subsite C Subsite D LacNAc Galactose GlcNAc Gal3_CRD:c->LacNAc:gal H-bonds Gal3_CRD:d->LacNAc:glcnac van der Waals LacdiNAc GalNAc GlcNAc Gal3_CRD:c->LacdiNAc:galnac H-bonds Gal3_CRD:d->LacdiNAc:glcnac van der Waals LacNAc_detail OH group at C2 of Galactose LacNAc:gal->LacNAc_detail LacdiNAc_detail NHAc group at C2 of Galactose LacdiNAc:galnac->LacdiNAc_detail

Caption: LacNAc vs. LacdiNAc binding to Galectin-3 CRD.

References

The Double-Edged Sword: Confirming the Role of Poly-N-acetyllactosamine in Tumor Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The intricate sugar chains known as poly-N-acetyllactosamine (poly-LacNAc) that adorn the surface of cells are increasingly being recognized as critical players in the progression of cancer. A comprehensive analysis of recent experimental data confirms that elevated levels of poly-LacNAc on tumor cells are not merely a bystander effect but an active contributor to metastasis and immune evasion. This guide provides a comparative overview of the role of poly-LacNAc in various cancers, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Rise of Poly-LacNAc in Cancer

Aberrant glycosylation is a hallmark of cancer, and the elongation of N- and O-linked glycans with poly-LacNAc chains is a common and ominous feature in a variety of malignancies, including gastric, breast, colorectal, pancreatic, and lung cancers.[1] These complex carbohydrate structures, synthesized by the sequential action of β-1,3-N-acetylglucosaminyltransferases (B3GNTs) and β-1,4-galactosyltransferases (β4GalTs), fundamentally alter the cell surface landscape, thereby promoting tumor progression through several key mechanisms.

Driving Metastasis Through Enhanced Cell Adhesion

One of the primary roles of increased poly-LacNAc expression is the facilitation of metastasis. These elongated glycan chains act as scaffolds for the presentation of terminal adhesion molecules, such as sialyl Lewis x (sLex), which are ligands for selectins on endothelial cells.[1][2][3] This interaction mediates the initial tethering and rolling of circulating tumor cells on the blood vessel walls, a critical step in the metastatic cascade.

Furthermore, poly-LacNAc chains enhance the binding of galectins, a family of carbohydrate-binding proteins that are frequently overexpressed in the tumor microenvironment.[4][5][6] This interaction promotes the formation of a galectin-glycoprotein lattice on the cell surface, which can modulate cell-cell and cell-matrix adhesion, as well as regulate the signaling of growth factor receptors, thereby promoting cell migration and invasion.[4][5]

A Cloak of Invisibility: Immune Evasion

Beyond their role in metastasis, poly-LacNAc chains are instrumental in helping cancer cells evade the host immune system. Recent studies have shown that the dense meshwork of elongated and branched N-glycans, rich in poly-LacNAc, can physically mask the ligands for activating receptors on Natural Killer (NK) cells.[7][8] This steric hindrance prevents NK cells from recognizing and eliminating tumor cells, allowing them to proliferate unchecked.

A key regulator of this process is the Golgi-resident intramembrane protease SPPL3. Loss of SPPL3 function leads to the accumulation of glycosyltransferases, resulting in the hyper-elongation of N-glycans with poly-LacNAc and consequently, resistance to NK cell-mediated lysis.[7][8] The enzyme B3GNT2 has been identified as a crucial mediator of this poly-LacNAc extension and subsequent immune evasion.[7]

Quantitative Insights: Poly-LacNAc Expression Across Cancer Types

The upregulation of poly-LacNAc is not a uniform event across all cancers. The following tables summarize quantitative data from various studies, highlighting the differential expression of poly-LacNAc and its precursors in tumor tissues compared to normal tissues.

Cancer TypeAnalyteMethodFold Change/Observationp-valueReference
Gastric Cancer LacNAc (MAL-I lectin)Lectin MicroarrayIncreased in 73.91% of tumors vs. adjacent tissue< 0.05 (Stage II & III)[9]
Coincidentally increased trend with tumor progression[9]
Higher in lymph node positive cases< 0.05[9]
Breast Cancer Poly-LacNAc N-glycansMALDI-IMSDetected in advanced HER2+ and TNBC tissues-
Associated with more aggressive breast cancers-
F(6)A4G4Lac1 (Core-fucosylated tetra-antennary with one LacNAc)MALDI-IMSHigher in metastatic lymph nodes and recurrent tumors< 0.05[10]
High expression associated with poor survival[11]
Colorectal Cancer Core 2 O-glycans with (sialyl-)LewisX/A and poly-LacNAcMass SpectrometrySpecifically found in cancer tissue, not healthy mucosa-[12]
Lung Cancer Branched N-glycans with poly-LacNAc extensionsMass SpectrometryEnhanced in advanced disease stages-[13]
B3GNT3, B3GNT4, GCNT3 (Elongation enzymes)mRNA ExpressionHighly expressed in LUAD and LUSC-[14]

Comparative Analysis: Poly-LacNAc vs. Other Glycosylation Changes

The role of poly-LacNAc in tumor progression should be considered in the context of other aberrant glycosylation patterns, such as increased sialylation and fucosylation.

Glycosylation TypePro-tumorigenic MechanismsInterplay with Poly-LacNAc
Poly-N-acetyllactosamine - Enhanced cell adhesion and metastasis via selectin and galectin binding.[1][4] - Immune evasion by masking NK cell activating ligands.[7][8]Acts as a scaffold for terminal modifications like sialylation and fucosylation (e.g., sialyl Lewis x).[1]
Sialylation - Promotes metastasis through selectin-mediated adhesion (sialyl Lewis x/a).[2][3][15] - Can mask underlying galactose/LacNAc residues, inhibiting galectin binding.[5] - Contributes to immune evasion by engaging Siglec receptors.Often terminates poly-LacNAc chains, creating functional ligands for selectins. The balance between sialylation and galectin binding to exposed LacNAc is critical.
Fucosylation - Essential for the synthesis of selectin ligands (sialyl Lewis x/a).[3][16] - Core fucosylation can modulate growth factor receptor signaling (e.g., EGFR, TGF-βR).[16]Fucosylation of terminal LacNAc on poly-LacNAc chains is a key step in creating selectin ligands. Core fucosylation and poly-LacNAc extension can co-exist on the same N-glycan.[10]

Experimental Cornerstones: Protocols for Investigation

To facilitate further research in this critical area, detailed protocols for key experimental techniques are provided below.

Experimental Workflow for Poly-LacNAc Analysis

G cluster_0 Sample Preparation cluster_1 Glycan/Glycoprotein Analysis cluster_2 Functional Assays cluster_3 Data Interpretation tissue Tumor/Normal Tissue (FFPE or Frozen) maldi MALDI-IMS (N-glycan profiling) tissue->maldi lectin_histo Lectin Histochemistry (PWM, WGA) tissue->lectin_histo cells Cancer Cell Lines glyco_ridge Glyco-RIDGE (Site-specific glycoproteomics) cells->glyco_ridge flow Flow Cytometry (Cell surface poly-LacNAc) cells->flow crispr CRISPR-Cas9 Screen (Immune evasion) cells->crispr adhesion Cell Adhesion Assays (to HUVECs) cells->adhesion migration Migration/Invasion Assays cells->migration quant Quantitative Analysis maldi->quant lectin_histo->quant pathway Signaling Pathway Analysis glyco_ridge->pathway flow->quant crispr->pathway adhesion->quant migration->quant

Caption: Workflow for investigating poly-LacNAc in cancer.

Signaling Pathway of Poly-LacNAc in Tumor Progression

G cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Cellular Response receptor Growth Factor Receptor (e.g., EGFR) polyLacNAc Poly-LacNAc receptor->polyLacNAc carries galectin Galectin receptor->galectin binds polyLacNAc->galectin binds signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) galectin->signaling Stabilizes receptor, enhances signaling proliferation Proliferation signaling->proliferation migration Migration/Invasion signaling->migration apoptosis Apoptosis Resistance signaling->apoptosis

Caption: Galectin-mediated signaling enhanced by poly-LacNAc.

Detailed Experimental Protocols

1. MALDI-IMS for N-glycan Profiling of FFPE Tissues

  • Objective: To visualize the spatial distribution of N-glycans, including those with poly-LacNAc extensions, directly on tissue sections.

  • Protocol:

    • Deparaffinization and Rehydration: Immerse FFPE tissue sections (5-10 µm thick) on conductive glass slides in xylene (2 x 3 min), followed by a graded ethanol (B145695) series (100%, 95%, 70%; 2 min each) and finally in deionized water.

    • Antigen Retrieval: Perform heat-induced antigen retrieval by incubating slides in a citrate (B86180) buffer (10 mM, pH 6.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

    • PNGase F Digestion: Apply peptide-N-glycosidase F (PNGase F) enzyme solution uniformly over the tissue section using an automated sprayer or manual spotting. Incubate in a humidified chamber at 37°C for 2-4 hours to release N-glycans.

    • Matrix Application: Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) uniformly over the tissue section using an automated sprayer.

    • Data Acquisition: Acquire mass spectra in a grid pattern across the entire tissue section using a MALDI-TOF mass spectrometer in positive ion mode.

    • Data Analysis: Generate ion density maps for specific m/z values corresponding to known N-glycan compositions, including those with one or more LacNAc repeats.

2. Lectin Histochemistry for Poly-LacNAc Detection

  • Objective: To detect the presence and localization of poly-LacNAc structures in tissue sections using specific lectins.

  • Protocol:

    • Deparaffinization and Rehydration: As described in the MALDI-IMS protocol.

    • Antigen Retrieval: As described in the MALDI-IMS protocol.

    • Blocking: Incubate sections with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.

    • Lectin Incubation: Incubate sections with a fluorescently-labeled or biotinylated lectin specific for poly-LacNAc, such as Phytolacca americana agglutinin (PWM), diluted in blocking buffer, overnight at 4°C.

    • Washing: Wash sections three times with PBS containing 0.05% Tween 20.

    • Signal Detection:

      • For fluorescently-labeled lectins: Mount with a mounting medium containing DAPI.

      • For biotinylated lectins: Incubate with streptavidin-HRP for 1 hour, wash, and then develop with a suitable chromogen like DAB. Counterstain with hematoxylin.

    • Imaging: Visualize and capture images using a fluorescence or bright-field microscope.

3. CRISPR-Cas9 Screen for Genes Regulating NK Cell Evasion

  • Objective: To identify genes, such as those involved in poly-LacNAc biosynthesis, that when knocked out, alter the susceptibility of cancer cells to NK cell-mediated killing.

  • Protocol:

    • Library Transduction: Transduce a Cas9-expressing cancer cell line with a genome-wide or focused sgRNA library (e.g., targeting glycosylation-related genes).

    • Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

    • Co-culture with NK Cells: Co-culture the sgRNA library-transduced cancer cells with activated NK cells at a low effector-to-target ratio for a defined period, allowing for the killing of susceptible cells.

    • Harvesting and gDNA Extraction: Harvest the surviving cancer cells and extract genomic DNA.

    • sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA by PCR and perform next-generation sequencing.

    • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the surviving cell population compared to the initial library. Enriched sgRNAs target genes whose knockout confers resistance to NK cell killing.

Future Directions and Therapeutic Implications

The consistent association of poly-LacNAc with tumor progression and immune evasion makes it an attractive target for novel cancer therapies. Strategies could include:

  • Targeting Glycosyltransferases: Developing small molecule inhibitors or RNA-based therapies against key enzymes like B3GNTs and MGAT5 to prevent the synthesis of poly-LacNAc.

  • Lectin-Based Therapeutics: Utilizing lectins or engineered carbohydrate-binding proteins to target poly-LacNAc-expressing cancer cells for drug delivery or to block their adhesive interactions.

  • Glycan-Remodeling Enzymes: Employing enzymes that can cleave or modify poly-LacNAc on the surface of cancer cells to unmask immune-activating ligands and restore NK cell sensitivity.

References

N-Acetyllactosamine vs. Lactosamine: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparison of N-acetyllactosamine (LacNAc) and lactosamine reveals significant differences in their biological activities, primarily driven by the presence of an N-acetyl group in LacNAc. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their comparative performance, supported by experimental data and protocols, to inform research and therapeutic development.

This compound and lactosamine are fundamental disaccharide units involved in a multitude of biological processes. While structurally similar, the addition of an N-acetyl group to the glucosamine (B1671600) residue of lactosamine to form this compound results in distinct biological consequences, particularly in mediating cellular interactions through binding to galectins and influencing signaling pathways.

Key Differences in Biological Activity

The primary differentiator in the biological activity of this compound and lactosamine lies in their affinity for galectins, a family of β-galactoside-binding proteins crucial for cell-cell adhesion, signaling, and immune regulation. The N-acetyl group of LacNAc provides an additional point of interaction with the carbohydrate recognition domains (CRDs) of galectins, leading to a significantly higher binding affinity compared to lactosamine.

This enhanced binding affinity translates to a more potent role for this compound in various cellular processes, including:

  • Cell Adhesion and Migration: By promoting stronger interactions with galectins on adjacent cells or the extracellular matrix, LacNAc plays a more significant role in mediating cell adhesion and migration, processes vital in development, immune response, and cancer metastasis.

  • Signal Transduction: The clustering of cell surface receptors, a key mechanism in signal transduction, can be more effectively induced by the multivalent binding of galectins to LacNAc-containing glycans. This can lead to the modulation of various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.

  • Immune Response: this compound is a key component of ligands for selectins and other immune receptors, playing a more prominent role than lactosamine in mediating inflammatory responses and immune cell trafficking.

While lactosamine can participate in some of these interactions, its lower binding affinity for galectins generally renders it a less potent modulator of these biological processes.

Data Presentation: Quantitative Comparison of Binding Affinities

The difference in binding affinity between this compound and lactosamine (often studied using its close analog, lactose) for galectins has been quantified in several studies. The following table summarizes key binding affinity data for Galectin-3, a widely studied galectin implicated in cancer and inflammation.

LigandReceptorMethodBinding Affinity (Kd/IC50)Reference
Methyl β-D-lactosideGalectin-3Isothermal Titration Calorimetry (ITC)Kd: 91.0 µM[1]
This compound (analogs)Galectin-3Isothermal Titration Calorimetry (ITC)Kd: 14.7 µM - 52.6 µM[1]
LactoseGalectin-3Enzyme-Linked Lectin Assay (ELLA)IC50: 137 µM[2]
This compoundGalectin-3Enzyme-Linked Lectin Assay (ELLA)IC50: 42 µM[2]

Note: Lower Kd and IC50 values indicate higher binding affinity.

These data clearly demonstrate the superior binding affinity of this compound and its derivatives for Galectin-3 compared to lactose, which serves as a proxy for lactosamine. The presence of the N-acetyl group in LacNAc is a key contributor to this enhanced affinity.[2]

Signaling Pathways

The differential binding affinities of this compound and lactosamine have significant implications for their roles in cell signaling.

This compound is a key component of complex N- and O-glycans on cell surface receptors. Its interaction with galectins can lead to the formation of a "galectin-glycoprotein lattice" that modulates receptor clustering, endocytosis, and signal transduction. This lattice can influence a variety of signaling pathways, including:

  • Growth Factor Receptor Signaling (e.g., EGFR, TGF-βR): By modulating receptor localization and dimerization, the galectin-LacNAc lattice can regulate downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and differentiation.[3]

  • T-cell Receptor (TCR) Signaling: In the immune system, the galectin-LacNAc lattice on the surface of T-cells can regulate TCR clustering and signaling, thereby influencing T-cell activation and tolerance.

  • Integrin Signaling: The interaction of galectins with LacNAc on integrins can modulate cell adhesion, migration, and survival signals.

Lactosamine , due to its weaker interaction with galectins, is a less potent modulator of these signaling events. While lactosylceramide (B164483) (a glycolipid containing lactosamine) has been shown to be involved in specific signaling pathways related to inflammation and oxidative stress, the broader and more dynamic regulatory role seen with this compound in the context of the galectin lattice is less pronounced.[4]

Signaling_Pathway_Comparison cluster_LacNAc This compound Signaling cluster_Lactosamine Lactosamine Signaling LacNAc This compound Galectin Galectin LacNAc->Galectin High Affinity Binding Receptor Cell Surface Receptor (e.g., EGFR, TCR) Galectin->Receptor Binds to LacNAc on Receptor Lattice Galectin-Glycoprotein Lattice Formation Receptor->Lattice Clustering Receptor Clustering & Dimerization Lattice->Clustering Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) Clustering->Downstream Response_LacNAc Cellular Responses: - Proliferation - Survival - Differentiation - Immune Regulation Downstream->Response_LacNAc Lactosamine Lactosamine Galectin_L Galectin Lactosamine->Galectin_L Low Affinity Binding Receptor_L Cell Surface Receptor Galectin_L->Receptor_L Weak_Interaction Weak Interaction Receptor_L->Weak_Interaction Reduced_Modulation Reduced Modulation of Receptor Dynamics Weak_Interaction->Reduced_Modulation Response_Lactosamine Limited Impact on Lattice-Mediated Signaling Reduced_Modulation->Response_Lactosamine

Figure 1. Comparative signaling pathways of this compound and lactosamine.

Experimental Protocols

Galectin Binding Affinity Assay (Enzyme-Linked Lectin Assay - ELLA)

This protocol provides a method to compare the inhibitory potency of this compound and lactosamine on the binding of a specific galectin to a glycoprotein (B1211001).

Methodology:

  • Plate Coating: Coat microtiter plate wells with a glycoprotein known to be recognized by the galectin of interest (e.g., asialofetuin for Galectin-3) and incubate overnight at 4°C.

  • Blocking: Wash the wells and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Competitive Inhibition: Prepare serial dilutions of this compound and lactosamine. In a separate plate, pre-incubate a fixed concentration of biotinylated galectin with the different concentrations of the saccharides for 1 hour at room temperature.

  • Binding: Transfer the galectin-saccharide mixtures to the coated and blocked microtiter plate and incubate for 2 hours at room temperature.

  • Detection: Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.

  • Substrate Addition: After washing, add a suitable HRP substrate (e.g., TMB) and incubate until color develops.

  • Measurement: Stop the reaction with an appropriate stop solution and measure the absorbance at the recommended wavelength.

  • Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and determine the IC50 value for each saccharide.

ELLA_Workflow start Start coat Coat Plate with Glycoprotein start->coat block Block Wells coat->block prepare_inhibitors Prepare Serial Dilutions of This compound & Lactosamine block->prepare_inhibitors pre_incubate Pre-incubate Biotinylated Galectin with Inhibitors prepare_inhibitors->pre_incubate transfer Transfer Mixture to Coated Plate pre_incubate->transfer incubate_binding Incubate for Binding transfer->incubate_binding add_streptavidin_hrp Add Streptavidin-HRP incubate_binding->add_streptavidin_hrp add_substrate Add HRP Substrate add_streptavidin_hrp->add_substrate measure_absorbance Measure Absorbance add_substrate->measure_absorbance analyze Determine IC50 Values measure_absorbance->analyze

Figure 2. Workflow for the Enzyme-Linked Lectin Assay (ELLA).

Cell Adhesion Assay

This protocol can be used to compare the ability of this compound and lactosamine to inhibit galectin-mediated cell adhesion.

Methodology:

  • Cell Culture: Culture a cell line that expresses the galectin of interest on its surface.

  • Plate Coating: Coat microtiter plate wells with a suitable extracellular matrix protein or glycoprotein (e.g., laminin (B1169045) or asialofetuin).

  • Blocking: Block the coated wells to prevent non-specific cell binding.

  • Cell Labeling: Label the cells with a fluorescent dye (e.g., Calcein-AM).

  • Inhibition: Pre-incubate the labeled cells with varying concentrations of this compound or lactosamine for 30 minutes.

  • Adhesion: Add the pre-incubated cells to the coated wells and allow them to adhere for a specified time (e.g., 1-2 hours) at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cell adhesion inhibition for each concentration of the saccharides.

Conclusion

The N-acetyl group in this compound is a critical determinant of its biological activity, conferring a significantly higher binding affinity for galectins compared to lactosamine. This enhanced affinity translates into a more potent role for this compound in mediating a wide range of cellular processes, including cell adhesion, migration, and signal transduction. For researchers in glycobiology and drug development, understanding these differences is paramount for the design of targeted therapeutics that can modulate galectin-mediated pathways in various diseases, including cancer and inflammatory disorders. The experimental protocols provided in this guide offer a framework for further investigation into the distinct biological roles of these two important disaccharides.

References

The Pivotal Role of N-acetyllactosamine in Immune Cell Trafficking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyllactosamine (LacNAc), a fundamental disaccharide unit, is a critical component of the glycan structures that mediate the initial stages of immune cell trafficking. Its presence on the surface of leukocytes, as part of larger glycan chains on glycoproteins and glycolipids, is essential for the selectin-mediated tethering and rolling of these cells on the vascular endothelium—a prerequisite for their extravasation to sites of inflammation or injury. This guide provides a comparative analysis of this compound's function in this process, supported by experimental data and detailed methodologies, to aid researchers in understanding and targeting this key molecular interaction.

This compound as a Core Recognition Motif for Selectins

The trafficking of immune cells from the bloodstream into tissues is a tightly regulated multi-step process. The initial capture and subsequent rolling of leukocytes along the endothelial lining of blood vessels are primarily mediated by a family of adhesion molecules known as selectins. E-selectin and P-selectin, expressed on activated endothelial cells, and L-selectin, expressed on leukocytes, recognize specific carbohydrate ligands on the surface of circulating immune cells.

This compound serves as the backbone for the synthesis of the terminal carbohydrate structures recognized by selectins, most notably the sialyl Lewis X (sLex) tetrasaccharide (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc). This modification of LacNAc is crucial for high-affinity selectin binding. The biosynthesis of these selectin ligands involves a series of enzymatic steps catalyzed by glycosyltransferases.

Comparative Performance of this compound-based Ligands

The affinity of selectins for their carbohydrate ligands is a key determinant of the efficiency of leukocyte capture and rolling. While the unmodified LacNAc disaccharide itself is not a high-affinity ligand, its incorporation into more complex, branched, and terminally modified structures dramatically increases binding avidity.

Quantitative Comparison of Selectin Ligand Binding Affinities

The following table summarizes the binding affinities of various this compound-containing structures to E-selectin and P-selectin. Lower IC50 and KD values indicate higher binding affinity.

LigandSelectinBinding Affinity (IC50/KD)Experimental MethodReference
Sialyl Lewisx (sLex) E-selectinIC50: ~0.5-1.5 mMCompetitive ELISA[1]
Sialyl Lewisa (sLea) E-selectinIC50: ~0.2-0.5 mMCompetitive ELISA
P-selectin Glycoprotein Ligand-1 (PSGL-1) P-selectinKD: ~70-300 nMSurface Plasmon Resonance[2][3]
PSGL-1 E-selectinKD: ~1-5 µMSurface Plasmon Resonance[2][4]
Bimosiamose (pan-selectin antagonist) E-selectinIC50: ~10 µMCell-based adhesion assay[1]
Bimosiamose P-selectinIC50: ~0.5 µMCell-based adhesion assay[1]

Note: Binding affinities can vary depending on the specific experimental setup, including the presentation of the ligand (e.g., monomeric vs. multimeric) and the source of the selectin.

Signaling Pathways Activated by this compound-Mediated Adhesion

The engagement of selectin ligands, such as P-selectin Glycoprotein Ligand-1 (PSGL-1) which is rich in sialylated this compound structures, initiates intracellular signaling cascades within the leukocyte. These signals are crucial for the transition from rolling to firm adhesion, which is mediated by the activation of integrins.

SelectinSignaling cluster_membrane Leukocyte Membrane cluster_cytoplasm Leukocyte Cytoplasm PSGL1 PSGL-1 (sLeX-modified) Src_kinases Src Family Kinases (Fgr, Hck, Lyn) PSGL1->Src_kinases Clustering & Activation Selectin P-selectin / E-selectin (on Endothelium) Selectin->PSGL1 Binding LFA1_inactive LFA-1 (inactive) LFA1_active LFA-1 (active) LFA1_inactive->LFA1_active Conformational Change ICAM1 ICAM-1 (on Endothelium) LFA1_active->ICAM1 Firm Adhesion Syk Syk Src_kinases->Syk Btk Btk Syk->Btk SLP76 SLP-76 Syk->SLP76 Vav1 Vav1 SLP76->Vav1 Rap1 Rap1-GTP Vav1->Rap1 Talin Talin Rap1->Talin Talin->LFA1_inactive

Signaling cascade initiated by selectin binding to PSGL-1.

Experimental Validation of this compound's Function

Several key experimental protocols are employed to validate the role of this compound in immune cell trafficking.

Experimental Workflow: Leukocyte Adhesion under Flow

FlowChamberWorkflow cluster_prep Preparation cluster_assay Flow Chamber Assay cluster_analysis Data Analysis endothelial_culture 1. Culture Endothelial Cells to Confluence chamber_assembly 4. Assemble Parallel Plate Flow Chamber endothelial_culture->chamber_assembly substrate_coating 2. Coat Surface with Adhesion Molecules (e.g., Selectins) substrate_coating->chamber_assembly leukocyte_isolation 3. Isolate Leukocytes from Whole Blood perfusion 5. Perfuse Leukocytes over Endothelial Monolayer/Coated Surface leukocyte_isolation->perfusion chamber_assembly->perfusion microscopy 6. Visualize and Record Cell Interactions via Microscopy perfusion->microscopy quantification 7. Quantify Rolling and Adherent Cells microscopy->quantification velocity_measurement 8. Measure Rolling Velocity microscopy->velocity_measurement comparison 9. Compare different conditions (e.g., with/without inhibitors) quantification->comparison velocity_measurement->comparison

Workflow for a parallel plate flow chamber assay.
Key Experimental Protocols

1. Parallel Plate Flow Chamber Assay

This in vitro assay simulates the physiological conditions of blood flow to study leukocyte adhesion to endothelial cells or purified adhesion molecules.

  • Objective: To quantify leukocyte rolling and firm adhesion under defined shear stress.

  • Methodology:

    • A monolayer of endothelial cells is cultured on a coverslip or a surface is coated with purified selectins.

    • The coverslip or coated surface forms the bottom of a parallel plate flow chamber.

    • A suspension of isolated leukocytes is perfused through the chamber at a controlled flow rate, generating a specific shear stress at the surface.

    • Leukocyte interactions with the surface are observed and recorded using video microscopy.

    • The number of rolling and firmly adherent cells, as well as their rolling velocity, are quantified.

  • Comparison: This assay can be used to compare the adhesion of leukocytes under different conditions, such as in the presence or absence of antibodies that block specific selectins or their ligands, or with leukocytes that have been treated with inhibitors of glycosylation. For example, treating leukocytes with an inhibitor of fucosyltransferases, which are required for the synthesis of sLex, would be expected to reduce their ability to roll on selectin-coated surfaces.

2. Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time without the need for labels.

  • Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of selectin-ligand interactions.

  • Methodology:

    • A purified selectin is immobilized on the surface of a sensor chip.

    • A solution containing the this compound-based ligand (e.g., purified PSGL-1 or a synthetic glycan) is flowed over the chip surface.

    • The binding of the ligand to the immobilized selectin causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument.

    • The binding data is used to calculate the kinetic and affinity constants.

  • Comparison: SPR can be used to directly compare the binding affinities of different this compound-containing structures to a specific selectin. For instance, the affinity of a selectin for sLex can be compared to its affinity for a non-sialylated or non-fucosylated LacNAc structure to quantify the contribution of these modifications to binding.

Logical Relationship: Biosynthesis of Selectin Ligands

The synthesis of functional selectin ligands from this compound is a hierarchical process involving multiple enzymes. The inhibition of any of these enzymes can be used as an alternative experimental condition to validate the function of the final glycan structure.

GlycanBiosynthesis LacNAc This compound (Galβ1-4GlcNAc) Sialyltransferase α2,3-Sialyltransferase LacNAc->Sialyltransferase Sialyl_LacNAc Sialyl-LacNAc Fucosyltransferase α1,3-Fucosyltransferase Sialyl_LacNAc->Fucosyltransferase Sialyl_Lewis_X Sialyl Lewis X (sLeX) Selectin_Binding High-affinity Selectin Binding Sialyl_Lewis_X->Selectin_Binding Sialyltransferase->Sialyl_LacNAc Adds Sialic Acid Fucosyltransferase->Sialyl_Lewis_X Adds Fucose

Enzymatic pathway for sialyl Lewis X synthesis from this compound.

Conclusion

This compound is an indispensable building block for the glycan ligands that mediate the critical initial steps of immune cell trafficking. While unmodified LacNAc exhibits low affinity for selectins, its enzymatic modification into structures like sialyl Lewis X is paramount for robust leukocyte tethering and rolling on the vascular endothelium. Understanding the structure-function relationships of this compound-containing glycans and the signaling pathways they initiate provides a strong foundation for the development of novel anti-inflammatory therapeutics that target the intricate process of immune cell trafficking. The experimental approaches outlined in this guide offer a robust framework for the continued investigation and validation of this compound's pivotal role in immunity.

References

A Comparative Analysis of Type 1 and Type 2 N-acetyllactosamine Glycosylation Motifs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural, biosynthetic, and functional differences between Type 1 and Type 2 N-acetyllactosamine (LacNAc), with supporting experimental data and detailed protocols.

This compound (LacNAc) is a fundamental disaccharide unit that forms the backbone of many complex glycans on glycoproteins and glycolipids. It exists in two primary isomeric forms, Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc), which are distinguished by the linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc).[1][2] This seemingly subtle structural difference leads to distinct biosynthetic pathways and significantly impacts their recognition by glycan-binding proteins, thereby influencing a multitude of biological processes, from cell adhesion and signaling to cancer progression and immune responses.[3][4][5] This guide provides an in-depth comparison of Type 1 and Type 2 LacNAc motifs, presenting quantitative binding data, detailed experimental protocols for their synthesis and analysis, and visual representations of key pathways and workflows.

Structural and Biosynthetic Distinctions

The defining feature differentiating Type 1 and Type 2 LacNAc is the glycosidic bond between the galactose and N-acetylglucosamine residues. In Type 1 LacNAc, this is a β1-3 linkage, whereas in Type 2, it is a β1-4 linkage.[6] This structural variation is a direct consequence of their synthesis by different families of galactosyltransferases. The formation of Type 1 LacNAc is catalyzed by β1,3-galactosyltransferases, while Type 2 LacNAc is synthesized by β1,4-galactosyltransferases.[6][7] These enzymes exhibit high specificity for their respective acceptor substrates, ensuring the precise construction of these distinct glycan structures.

G cluster_0 Biosynthesis of this compound Motifs UDP-Galactose UDP-Galactose N-Acetylglucosamine N-Acetylglucosamine

Differential Recognition by Galectins: A Quantitative Comparison

The structural variance between Type 1 and Type 2 LacNAc has profound implications for their recognition by galectins, a family of β-galactoside-binding proteins crucial in various cellular functions. The binding affinities of galectins for these motifs can differ significantly, leading to distinct biological outcomes. For instance, while Galectin-1 and -2 exhibit no significant preference, Galectin-3 demonstrates a higher affinity for Type 2 LacNAc.[8] Conversely, Galectin-7 shows a preference for Type 1 LacNAc.[9] The table below summarizes the dissociation constants (Kd) of various human galectins for Type 1 and Type 2 LacNAc, highlighting these differential binding affinities.

GalectinLigandDissociation Constant (Kd) in µMReference
Galectin-1Type 2 LacNAc~23[10]
Galectin-3Type 1 LacNAcHigher than Type 2[9]
Galectin-3Type 2 LacNAcLower than Type 1[9]
Galectin-7Type 1 LacNAcHigher affinity than Type 2[9]
Galectin-7Type 2 LacNAcLower affinity than Type 1[9]

Experimental Protocols

Enzymatic Synthesis of Type 1 this compound

This protocol outlines the enzymatic synthesis of Type 1 LacNAc oligomers using recombinant β1,3-galactosyltransferase and β1,3-N-acetylglucosaminyltransferase.[6][11][12]

Materials:

  • Recombinant β1,3-galactosyltransferase (e.g., from E. coli)

  • Recombinant β1,3-N-acetylglucosaminyltransferase (e.g., from Helicobacter pylori)

  • GlcNAc-linker-tBoc (acceptor substrate)

  • UDP-Galactose (UDP-Gal)

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Alkaline Phosphatase (AP)

  • HEPES buffer (100 mM, pH 7.5)

  • MgCl₂ (5 mM)

  • Dithiothreitol (DTT)

  • HPLC system for analysis and purification

Procedure:

  • Reaction Setup (One-Pot Synthesis):

    • In a reaction vessel, combine 100 mM HEPES buffer (pH 7.5), 5 mM MgCl₂, and 1 mM DTT.

    • Add the acceptor substrate (GlcNAc-linker-tBoc) to a final concentration of 5 mM.

    • Add UDP-Gal and UDP-GlcNAc to a final concentration of 10 mM each (a two-fold excess).

    • Add alkaline phosphatase (10 U).

    • Initiate the reaction by adding β1,3-galactosyltransferase and β1,3-N-acetylglucosaminyltransferase. The ratio of enzyme activities can be varied (e.g., 1:1, 5:1, or 1:5) to optimize the synthesis of the desired oligomer length.

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress at different time points (e.g., 24, 48, and 72 hours) by taking aliquots for HPLC analysis.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Purification: Purify the synthesized Type 1 LacNAc oligomers from the reaction mixture using HPLC.

  • Analysis: Confirm the identity and purity of the product by mass spectrometry.

Glycan Microarray Analysis of Galectin Binding

This protocol describes a general workflow for assessing the binding specificity of galectins to a library of glycans, including Type 1 and Type 2 LacNAc, immobilized on a microarray slide.[3][13]

G cluster_1 Glycan Microarray Workflow A Glycan Microarray Slide B Blocking C Incubation with Labeled Galectin D Washing E Signal Detection F Data Analysis

Materials:

  • Glycan microarray slides (containing printed Type 1 and Type 2 LacNAc, among other glycans)

  • Fluorescently labeled galectins

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microarray scanner

  • Data analysis software

Procedure:

  • Blocking: Block the glycan microarray slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Washing: Wash the slide with wash buffer.

  • Galectin Incubation: Apply the fluorescently labeled galectin solution (at a specific concentration in binding buffer) to the slide and incubate for 1 hour at room temperature in a humidified chamber.

  • Washing: Wash the slide extensively with wash buffer to remove unbound galectin.

  • Drying: Dry the slide by centrifugation.

  • Scanning: Scan the slide using a microarray scanner at the appropriate wavelength for the fluorescent label.

  • Data Analysis: Quantify the fluorescence intensity for each spot on the array. The intensity of the signal is proportional to the amount of galectin bound to the specific glycan. Compare the binding intensities for Type 1 and Type 2 LacNAc to determine the relative binding preference.

Conclusion

The distinction between Type 1 and Type 2 this compound glycosylation motifs, rooted in a single glycosidic linkage, ramifies through their biosynthesis, molecular recognition, and ultimate biological function. Understanding these differences is paramount for researchers in glycobiology and professionals in drug development. The quantitative data and detailed protocols provided in this guide offer a robust framework for investigating the roles of these crucial glycan structures in health and disease, and for the rational design of therapeutics that target specific glycan-protein interactions.

References

N-Acetylglucosamine in Multiple Sclerosis: A Comparative Guide to a Novel Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-acetylglucosamine (GlcNAc) with established and emerging therapies for Multiple Sclerosis (MS). It delves into the experimental data supporting its efficacy in promoting neurological function, details the underlying mechanisms of action, and presents the protocols of key preclinical and clinical studies.

Executive Summary

N-acetylglucosamine, a simple amino sugar, has emerged as a promising therapeutic candidate for Multiple Sclerosis, with preclinical and early clinical data suggesting a dual mechanism of action: promoting remyelination and exerting anti-inflammatory effects. This guide contrasts the efficacy and mechanisms of GlcNAc with current immunomodulatory drugs and other novel remyelinating agents, providing a resource for the scientific and drug development community to evaluate its potential.

Comparative Efficacy of N-acetylglucosamine and Alternative Therapies

The therapeutic landscape of MS is evolving from primarily immunomodulatory approaches to include strategies that promote myelin repair and neuroprotection. GlcNAc is positioned as a potential agent that addresses both aspects of MS pathology.

Preclinical Efficacy in Animal Models

Animal models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE) and the cuprizone (B1210641) model of demyelination, have been instrumental in elucidating the therapeutic potential of GlcNAc.

Therapy/AgentAnimal ModelKey Efficacy EndpointsQuantitative ResultsReference
N-acetylglucosamine (GlcNAc) Cuprizone-induced demyelinationMyelin repair, Axonal protectionOral GlcNAc treatment prevented neuro-axonal damage by driving myelin repair.[1]
N-acetylglucosamine (GlcNAc) Experimental Autoimmune Encephalomyelitis (EAE)Clinical severity, T-cell responseOral GlcNAc attenuated clinical severity and inhibited pro-inflammatory Th1 and Th17 responses.[2]
Glatiramer Acetate (B1210297) Experimental Autoimmune Encephalomyelitis (EAE)Suppression of EAEHighly effective in suppressing EAE in various species.[3][4]
Interferon-beta Experimental Autoimmune Encephalomyelitis (EAE)Reduction of inflammation and demyelinationReduces inflammatory cell infiltration and demyelination in the CNS.[2][5]
PIPE-307 (M1R antagonist) Mouse models of MSMyelin repairReversed myelin loss in preclinical studies.[6]
ESI1 (protein function inhibitor) Mouse models of MSMyelin productionEnhanced myelin production in MS mouse models.[6]
Clinical Efficacy in Multiple Sclerosis Patients

A recent open-label clinical trial (NCT02754241) has provided the first human data on the efficacy of GlcNAc in MS patients.[7]

Therapy/AgentClinical Trial PhaseKey Efficacy EndpointsQuantitative ResultsReference
N-acetylglucosamine (GlcNAc) Open-label, dose-escalationNeurological function (EDSS), Inflammatory and neurodegeneration biomarkers30% of participants showed improved neurological function.[7][8] Average EDSS score decrease of 0.52 points in responders.[9][10] Significant reduction in serum levels of IFNγ, IL-17, IL-6, and neurofilament light chain (NfL) at the higher dose.[10][11]
Glatiramer Acetate Phase IIIAnnualized relapse rate (ARR)Reduced ARR by approximately 30% compared to placebo.[3][12]
Interferon-beta Phase IIIAnnualized relapse rate (ARR), Disability progressionReduces ARR by about one-third and can slow disability progression.[2][5]
Ocrelizumab Phase IIIAnnualized relapse rate (ARR), Disability progressionSignificantly reduces ARR compared to interferon beta-1a.[13] First therapy to show efficacy in primary progressive MS by slowing disability progression.[14]
Siponimod Phase III (EXPAND trial)Disability progression in SPMSReduced the risk of confirmed disability progression by 21% compared to placebo.[15][16]
Cladribine Phase III (CLARITY study)Annualized relapse rate (ARR)Significantly reduced ARR compared to placebo.[17][18]

Mechanisms of Action: A Comparative Overview

The mechanism of action of GlcNAc appears to be distinct from many current MS therapies, which primarily target the peripheral immune system. GlcNAc is thought to act both peripherally on immune cells and centrally on glial cells to promote repair.

N-acetylglucosamine (GlcNAc): Promoting Myelin Repair and Reducing Inflammation

GlcNAc's primary mechanism is believed to be the enhancement of N-glycan branching on cell surface proteins. This has two major downstream effects:

  • Promotion of Oligodendrocyte Differentiation and Myelination: Increased N-glycan branching on oligodendrocyte precursor cells (OPCs) is thought to modulate the signaling of growth factor receptors, such as Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), promoting their differentiation into mature, myelinating oligodendrocytes.[1]

  • Modulation of T-Cell Response: In T-cells, increased N-glycan branching can suppress pro-inflammatory Th1 and Th17 responses, which are key drivers of autoimmune demyelination in MS.[2]

Comparator Therapies: Mechanisms of Action
Therapy/AgentPrimary Mechanism of Action
Glatiramer Acetate Acts as a decoy for the immune system, inducing and activating suppressor T-cells that migrate to the brain and lead to in-situ bystander suppression of the inflammatory response.[3][19]
Interferon-beta Possesses broad anti-inflammatory properties, including downregulating pro-inflammatory cytokine expression, reducing trafficking of inflammatory cells across the blood-brain barrier, and increasing nerve growth factor production.[2][5]
Ocrelizumab A monoclonal antibody that selectively depletes CD20-expressing B-cells, which are thought to play a central role in the pathogenesis of MS.[14][20]
Siponimod A sphingosine (B13886) 1-phosphate (S1P) receptor modulator that sequesters lymphocytes in the lymph nodes, preventing their migration into the central nervous system. It may also have direct effects within the CNS on neural and glial cells.[21][22]
Cladribine A purine (B94841) analogue that selectively depletes circulating T and B lymphocytes by interfering with DNA synthesis, leading to a sustained reduction in these immune cells.[17][23]
Emerging Remyelinating Agents These agents, such as PIPE-307 and ESI1, target specific pathways to directly stimulate OPC differentiation and myelin production.[6]

Experimental Protocols

This section details the methodologies for key preclinical and clinical experiments cited in this guide.

Preclinical Model: Cuprizone-Induced Demyelination
  • Objective: To model toxin-induced demyelination and subsequent remyelination, independent of an autoimmune response.

  • Protocol:

    • Animal Model: C57BL/6 mice are typically used.

    • Induction of Demyelination: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce acute demyelination, primarily in the corpus callosum. For chronic demyelination models, the diet is extended to 12 weeks or longer.

    • Treatment Administration: N-acetylglucosamine can be administered orally, for instance, in the drinking water, throughout the demyelination and remyelination phases.

    • Assessment of Demyelination/Remyelination:

      • Histology: Brain sections are stained with Luxol Fast Blue (LFB) to visualize myelin. The extent of demyelination is quantified by measuring the loss of LFB staining.

      • Immunohistochemistry: Staining for myelin proteins (e.g., Myelin Basic Protein - MBP) and oligodendrocyte markers (e.g., Olig2, GST-pi) is performed to assess myelin content and oligodendrocyte numbers.

      • Electron Microscopy: Provides ultrastructural analysis of myelin sheath thickness and axonal integrity.[24][25][26][27]

Preclinical Model: Experimental Autoimmune Encephalomyelitis (EAE)
  • Objective: To model the autoimmune inflammatory aspects of MS.

  • Protocol:

    • Animal Model: C57BL/6 or SJL mice are commonly used.

    • Induction of EAE: Mice are immunized with an emulsion containing a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, in Complete Freund's Adjuvant (CFA).

    • Adjuvant: Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to enhance the permeability of the blood-brain barrier.

    • Treatment Administration: N-acetylglucosamine can be administered orally starting before or after the onset of clinical signs.

    • Assessment of Disease Severity:

      • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

      • Histology: Spinal cord and brain sections are analyzed for inflammatory infiltrates (H&E staining) and demyelination (LFB staining).[28][29][30][31]

Clinical Trial: N-acetylglucosamine in MS (NCT02754241)
  • Objective: To assess the safety and efficacy of oral GlcNAc in patients with MS.

  • Study Design: An open-label, dose-escalation trial.[7]

  • Participants: Adults with relapsing-remitting, primary progressive, or secondary progressive MS.[9]

  • Intervention: Participants received oral GlcNAc at either 6 grams or 12 grams per day for four weeks.[9]

  • Outcome Measures:

    • Primary: Safety and tolerability.

    • Secondary:

      • Neurological Disability: Assessed using the Expanded Disability Status Scale (EDSS).[9]

      • Biomarkers of Inflammation: Serum levels of pro-inflammatory cytokines (IFNγ, IL-17, IL-6) and the anti-inflammatory cytokine IL-10 were measured.[10][11]

      • Biomarker of Neurodegeneration: Serum neurofilament light chain (NfL) levels were quantified.[10][11]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Signaling Pathway: GlcNAc-Mediated Myelination

GlcNAc_Myelination_Pathway cluster_extracellular Extracellular Space cluster_cell Oligodendrocyte Precursor Cell (OPC) GlcNAc N-acetylglucosamine (Oral Administration) UDP_GlcNAc UDP-GlcNAc GlcNAc->UDP_GlcNAc Metabolic Pathway N_Glycan Increased N-Glycan Branching UDP_GlcNAc->N_Glycan PDGFRa PDGFRα Signaling Modulation N_Glycan->PDGFRa Differentiation OPC Differentiation PDGFRa->Differentiation Myelination Myelination Differentiation->Myelination GlcNAc_Immunomodulation_Pathway cluster_extracellular Extracellular Space cluster_tcell T-Cell GlcNAc N-acetylglucosamine UDP_GlcNAc UDP-GlcNAc GlcNAc->UDP_GlcNAc Metabolic Pathway N_Glycan Increased N-Glycan Branching UDP_GlcNAc->N_Glycan TCR_Signaling TCR Signaling Modulation N_Glycan->TCR_Signaling Th1_Th17 ↓ Th1/Th17 Differentiation TCR_Signaling->Th1_Th17 Pro_inflammatory ↓ Pro-inflammatory Cytokines (IFNγ, IL-17) Th1_Th17->Pro_inflammatory Cuprizone_Workflow start Start: C57BL/6 Mice cuprizone 0.2% Cuprizone Diet (5-6 weeks) start->cuprizone treatment GlcNAc Administration (e.g., in drinking water) cuprizone->treatment demyelination Acute Demyelination cuprizone->demyelination remyelination Return to Normal Diet (for remyelination studies) demyelination->remyelination analysis Tissue Collection & Analysis demyelination->analysis remyelination->analysis histology Histology (LFB, IHC) analysis->histology em Electron Microscopy analysis->em end Data Interpretation histology->end em->end

References

A Researcher's Guide to the Binding Specificity of Lectins for N-acetyllactosamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between lectins and carbohydrates is paramount. This guide provides a comprehensive comparison of the binding specificity of various lectins for the ubiquitous disaccharide, N-acetyllactosamine (LacNAc). By presenting quantitative binding data, detailed experimental methodologies, and visual representations of workflows and signaling pathways, this document serves as a practical resource for selecting the appropriate lectin for specific research applications.

Comparative Binding Affinity of Lectins for this compound

The affinity of a lectin for its carbohydrate ligand is a critical parameter in assessing its utility. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a smaller Kd value indicating a stronger binding affinity. The following table summarizes the available quantitative data for the binding of several common lectins to this compound and related glycans. It is important to note that direct comparisons of Kd values should be made with caution, as variations in experimental methods and conditions can influence the results.

LectinSource OrganismLigandDissociation Constant (Kd)Method
RCA-I Ricinus communis (Castor bean)Galactose/N-acetylgalactosamine (monosaccharides)10⁻³ - 10⁻⁴ M[1][2]Not Specified
Cell surface glycans with terminal Galβ1–4GlcNAc10⁻⁷ - 10⁻⁸ M[1][2]Cell-based assay
ECA Erythrina cristagalli (Coral tree)N-dansylgalactosamine~1.1 x 10⁻⁵ M (Calculated from k_off/k_on)Stopped-flow/Pressure-jump relaxation kinetics
WGA Triticum aestivum (Wheat germ)N-acetylglucosamine (GlcNAc)2.5 mMIsothermal Titration Calorimetry
(GlcNAc)₂189 µMIsothermal Titration Calorimetry
(GlcNAc)₃90 µMIsothermal Titration Calorimetry
DSA Datura stramonium (Jimson weed)N,N',N'',N'''-tetraacetylchitotetraitol115 µM (Ka = 8.7 x 10³ M⁻¹)Equilibrium Dialysis
STL Solanum tuberosum (Potato)This compoundWeak inhibitor of hemagglutination[3][4]Hemagglutination Inhibition Assay
LEL Lycopersicon esculentum (Tomato)Poly-N-acetyllactosamineBinds to[5][6]Not Specified

Note: The binding affinity of many lectins is significantly enhanced by the multivalent presentation of their carbohydrate ligands, as seen with RCA-I's higher affinity for cell surface glycans compared to monosaccharides.[1][2]

Key Lectins and Their this compound Binding Characteristics

  • Ricinus communis Agglutinin I (RCA-I): This lectin demonstrates a preference for terminal β-linked galactose and N-acetylgalactosamine residues. Its affinity for this compound is significantly enhanced when presented on the cell surface, highlighting the importance of multivalency in its interactions.[1][2]

  • Erythrina cristagalli Lectin (ECA): ECA is known to bind to terminal galactose residues and shows a preference for the Galβ1-4GlcNAc sequence (Type II LacNAc).[7]

  • Wheat Germ Agglutinin (WGA): WGA has a primary specificity for N-acetylglucosamine and its oligomers. While it can bind to this compound, its affinity is generally lower than for chitin (B13524) oligosaccharides.[8][9]

  • Datura stramonium Agglutinin (DSA): DSA recognizes and binds to (β-1,4) linked N-acetylglucosamine oligomers and also shows a high affinity for this compound.[10]

  • Solanum tuberosum Lectin (STL): STL binds to oligomers of N-acetylglucosamine. This compound is considered a relatively weak inhibitor of STL-induced hemagglutination, suggesting a lower affinity compared to GlcNAc oligomers.[3][4]

  • Lycopersicon esculentum Lectin (LEL): Also known as tomato lectin, LEL is known to bind to poly-N-acetyllactosamine chains.[5][6]

Experimental Protocols for Assessing Lectin-LacNAc Binding

Several biophysical techniques are routinely employed to characterize the binding specificity and affinity of lectins for their carbohydrate ligands. Below are detailed methodologies for four key experimental approaches.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that measures the real-time binding of an analyte (e.g., lectin) to a ligand (e.g., this compound-containing glycan) immobilized on a sensor chip.

Methodology:

  • Sensor Chip Preparation:

    • A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The lectin is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface to allow for covalent immobilization via amine coupling.

    • Remaining active esters on the surface are deactivated by injecting ethanolamine-HCl.

  • Binding Analysis:

    • A solution containing the this compound glycan is prepared in a running buffer (e.g., HBS-EP+ buffer) at various concentrations.

    • The glycan solution is injected over the lectin-immobilized surface at a constant flow rate.

    • The association of the glycan to the lectin is monitored in real-time as a change in the resonance angle (measured in Resonance Units, RU).

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the glycan.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ).

cluster_workflow SPR Experimental Workflow A Sensor Chip Activation (NHS/EDC) B Lectin Immobilization A->B Covalent coupling C Surface Deactivation (Ethanolamine) B->C D Analyte Injection (LacNAc-glycan) C->D Binding measurement E Association Phase D->E F Dissociation Phase E->F G Data Analysis (ka, kd, Kd) F->G

Caption: Workflow for SPR analysis of lectin-LacNAc binding.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

Methodology:

  • Sample Preparation:

    • The lectin and this compound solutions are prepared in the same buffer to minimize heats of dilution. The buffer should be degassed prior to use.

    • The concentration of the lectin in the sample cell and the this compound in the syringe are carefully determined.

  • Titration:

    • The sample cell is filled with the lectin solution, and the injection syringe is filled with the this compound solution.

    • A series of small, precise injections of the this compound solution are made into the lectin solution while the temperature is kept constant.

    • The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis:

    • The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of this compound to lectin.

    • This isotherm is then fitted to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

cluster_workflow ITC Experimental Workflow A Prepare Lectin and LacNAc Solutions B Load Lectin into Sample Cell A->B C Load LacNAc into Injection Syringe A->C D Titration (Inject LacNAc) B->D C->D E Measure Heat Change D->E F Generate Binding Isotherm E->F G Data Analysis (Kd, n, ΔH, ΔS) F->G

Caption: Workflow for ITC analysis of lectin-LacNAc binding.

Glycan Microarray

Glycan microarrays consist of a collection of different glycans immobilized on a solid surface, allowing for the high-throughput screening of lectin binding specificity.

Methodology:

  • Array Incubation:

    • The glycan microarray is blocked with a suitable blocking buffer to prevent non-specific binding.

    • A solution of the fluorescently labeled lectin is incubated with the microarray.

  • Washing and Scanning:

    • The microarray is washed to remove unbound lectin.

    • The array is then scanned using a fluorescence scanner to detect the spots where the lectin has bound.

  • Data Analysis:

    • The fluorescence intensity of each spot is quantified.

    • The binding profile of the lectin across the array of glycans is analyzed to determine its specificity for this compound and other glycan structures.

Enzyme-Linked Lectin Assay (ELLA)

The Enzyme-Linked Lectin Assay is a plate-based method used to quantify lectin-carbohydrate interactions.

Methodology:

  • Plate Coating:

    • The wells of a microtiter plate are coated with a glycoprotein (B1211001) containing this compound residues (e.g., asialofetuin).

  • Lectin Binding and Competition:

    • The coated plate is incubated with a solution of a labeled lectin (e.g., biotinylated or enzyme-conjugated).

    • For competitive ELLA, the labeled lectin is pre-incubated with various concentrations of free this compound before being added to the plate.

  • Detection:

    • If a biotinylated lectin is used, a streptavidin-enzyme conjugate is added.

    • A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured using a plate reader.

  • Data Analysis:

    • The signal intensity is proportional to the amount of lectin bound to the coated glycoprotein.

    • In a competitive assay, the concentration of free this compound that inhibits 50% of the lectin binding (IC₅₀) can be determined.

Lectin-N-acetyllactosamine Binding in Cellular Signaling

The binding of lectins to this compound on the surface of cells can trigger a variety of downstream signaling events, leading to diverse cellular responses such as cell adhesion, proliferation, and apoptosis. The following diagram illustrates a generalized signaling pathway that can be initiated by lectin-glycan binding.

cluster_pathway Generalized Lectin-Mediated Signaling Lectin Lectin LacNAc This compound (on Glycoprotein) Lectin->LacNAc Binding Receptor Cell Surface Receptor LacNAc->Receptor Clustering Receptor Clustering/ Dimerization Receptor->Clustering Kinase Kinase Activation Clustering->Kinase Adaptor Recruitment of Adaptor Proteins Kinase->Adaptor Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Adaptor->Pathway Response Cellular Response (Adhesion, Proliferation, Apoptosis) Pathway->Response

Caption: Generalized pathway of lectin-induced cell signaling.

This guide provides a foundational understanding of the binding specificities of various lectins for this compound. For researchers embarking on studies involving these interactions, the presented data and protocols offer a valuable starting point for experimental design and interpretation.

References

The Crucial Role of N-acetyllactosamine in Cell Signaling: An Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in the N- and O-linked glycans of cell surface glycoproteins. Emerging evidence has solidified its role as a critical modulator of various cell signaling pathways, influencing processes from immune responses to cancer progression. This guide provides an objective comparison of experimental data validating the function of LacNAc in cell signaling, contrasting its effects with alternative conditions and molecules. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the role of this compound in cell signaling.

Experiment Cell Type Condition Parameter Measured Result Fold Change/Significance
T-Cell ActivationMouse primary CD8+ T-cellsB4GALT1 Knockout (sgB4galt1) vs. Control (sgNT)PD-1 expression (MFI)Increased~1.5-fold increase (p < 0.01)
TNFα secretion (pg/mL)Increased~2-fold increase (p < 0.01)
IFNγ secretion (pg/mL)Increased~2.5-fold increase (p < 0.01)
Multidrug Resistance in LeukemiaK562/ADR (Adriamycin-resistant)B4GALT1 shRNA vs. Scrambled shRNAIC50 of Adriamycin (µg/mL)Decreased~3-fold decrease (p < 0.01)
Gli1 mRNA expressionDecreased~2.5-fold decrease (p < 0.01)
Ptch1 mRNA expressionDecreased~2-fold decrease (p < 0.01)

Table 1: Impact of this compound Depletion on T-Cell Function. The genetic knockout of B4GALT1, the enzyme responsible for synthesizing LacNAc, in CD8+ T-cells leads to enhanced activation and effector functions, suggesting that the presence of LacNAc on the T-cell surface may act as a negative regulator of immune responses.

Ligand Galectin-3 Binding Affinity (Kd)
This compound (LacNAc)91.0 µM
Lactose (B1674315)Higher Kd (lower affinity) than LacNAc
3'-O-sulfated LacNAc22.2 µM
3'-O-sulfated propargylated LacNAc14.7 µM

Table 2: Comparative Binding Affinities of LacNAc and Analogs to Galectin-3. This data highlights the specificity of the galectin-3 interaction with LacNAc and demonstrates how modifications to the LacNAc structure can significantly enhance binding affinity.

Experiment Cell Type Condition Parameter Measured Result Significance
Cell AdhesionHuman myeloid cellsWild-type vs. MGAT1 KnockoutRolling velocity on L-selectinIncreasedp < 0.05
Wild-type vs. COSMC KnockoutRolling on P- and L-selectinAblatedp < 0.05

Table 3: Role of N-glycans in Leukocyte-Endothelium Adhesion. Knocking out MGAT1, which is involved in N-glycan branching and subsequent LacNAc addition, alters cell adhesion dynamics. The complete truncation of O-glycans by knocking out COSMC has a more drastic effect, completely ablating rolling on P- and L-selectin.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving this compound and a typical experimental workflow for its investigation.

Galectin_LacNAc_Signaling Galectin-3 lattice formation on LacNAc-containing glycans modulates RTK signaling by clustering receptors and regulating their internalization and downstream signaling cascades. cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) Glycoprotein Glycoprotein Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling activation leads to LacNAc This compound (LacNAc) Glycoprotein->LacNAc displays Galectin3 Galectin-3 Galectin3->LacNAc binds to Galectin3->Galectin3

Caption: Galectin-3/LacNAc lattice modulating RTK signaling.

CRISPR_Workflow A typical experimental workflow for investigating the role of this compound in cell signaling using CRISPR-Cas9 to knock out a key glycosyltransferase. cluster_design 1. sgRNA Design & Cloning cluster_transfection 2. Transfection & Selection cluster_validation 3. Knockout Validation cluster_analysis 4. Functional Analysis sgRNA_design Design sgRNA targeting B4GALT1 gene Vector_prep Clone sgRNA into Cas9 expression vector sgRNA_design->Vector_prep Transfection Transfect target cells with CRISPR plasmid Vector_prep->Transfection Selection Select single cell clones Transfection->Selection Sequencing Sanger sequencing to confirm frameshift mutation Selection->Sequencing Western_blot Western blot to confirm loss of B4GALT1 protein Selection->Western_blot Lectin_blot Lectin blot (e.g., with L-PHA) to confirm altered glycosylation Selection->Lectin_blot Adhesion_assay Cell adhesion assay Selection->Adhesion_assay Migration_assay Cell migration assay Selection->Migration_assay Signaling_assay Phospho-RTK array or Western blot for signaling pathways Selection->Signaling_assay

Caption: CRISPR-Cas9 workflow for studying LacNAc function.

RTK_Signaling A simplified schematic of a typical Receptor Tyrosine Kinase (RTK) signaling pathway. N-glycosylation with LacNAc can influence receptor dimerization, stability, and interaction with other molecules. Ligand Growth Factor (e.g., EGF, HGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) Ligand->RTK binds to Dimerization Dimerization & Autophosphorylation RTK->Dimerization induces Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor recruits Effector Effector Proteins (e.g., SOS, PI3K) Adaptor->Effector activates MAPK_pathway Ras/MAPK Pathway Effector->MAPK_pathway PI3K_pathway PI3K/Akt Pathway Effector->PI3K_pathway Cellular_response Cellular Response (Proliferation, Survival, Migration) MAPK_pathway->Cellular_response PI3K_pathway->Cellular_response

Caption: Simplified Receptor Tyrosine Kinase signaling pathway.

Detailed Experimental Protocols

CRISPR-Cas9 Mediated Knockout of B4GALT1

This protocol describes the generation of a B4GALT1 knockout cell line to study the effects of this compound deficiency.

Materials:

  • Target cell line (e.g., Jurkat for T-cell studies, K562 for leukemia studies)

  • Lentiviral vector co-expressing Cas9 and sgRNA targeting B4GALT1

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin (B1679871) (or other selection antibiotic)

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • T7 Endonuclease I

  • DNA sequencing service

  • Anti-B4GALT1 antibody

  • Appropriate secondary antibody

Procedure:

  • sgRNA Design and Cloning: Design and clone a single guide RNA (sgRNA) targeting an early exon of the B4GALT1 gene into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production: Co-transfect HEK293T cells with the B4GALT1-sgRNA-Cas9 plasmid and lentiviral packaging plasmids. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

  • Transduction of Target Cells: Transduce the target cells with the collected lentivirus in the presence of polybrene (8 µg/mL).

  • Selection of Transduced Cells: 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.

  • Validation of Gene Editing:

    • Genomic DNA Analysis: Extract genomic DNA from the selected cell population. Amplify the region of the B4GALT1 gene targeted by the sgRNA using PCR. Perform a T7 Endonuclease I assay to confirm the presence of insertions/deletions (indels). Sequence the PCR product to confirm a frameshift mutation.

    • Protein Expression Analysis: Confirm the absence of the B4GALT1 protein by Western blotting.

  • Single-Cell Cloning: Isolate single cells from the knockout population by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal cell lines.

  • Functional Assays: Use the validated B4GALT1 knockout and control (wild-type or non-targeting sgRNA) cell lines for downstream functional assays such as cell adhesion, migration, and signaling analysis.

Quantitative Analysis of Receptor Tyrosine Kinase Phosphorylation by Western Blot

This protocol details the measurement of RTK activation in response to ligand stimulation in the presence or absence of LacNAc-mediated interactions.

Materials:

  • Wild-type and B4GALT1 knockout cell lines, or cells pre-treated with lactose (100 mM) or a vehicle control.

  • Serum-free culture medium.

  • Growth factor (e.g., EGF, HGF).

  • Ice-cold PBS.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight. For experiments involving lactose, pre-incubate the cells with 100 mM lactose or a vehicle control for 1 hour.

  • Ligand Stimulation: Stimulate the cells with the appropriate growth factor at a predetermined concentration for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to equal concentrations and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.

    • Quantify the band intensities using image analysis software. Calculate the ratio of phosphorylated protein to total protein for each condition.

Cell Adhesion Assay

This protocol is for comparing the adhesion of cells with and without normal LacNAc expression to an extracellular matrix protein.

Materials:

  • Wild-type and B4GALT1 knockout cells.

  • 96-well microplate.

  • Extracellular matrix protein (e.g., fibronectin, laminin).

  • PBS.

  • BSA.

  • Calcein-AM.

  • Fluorescence plate reader.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the extracellular matrix protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C. Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Labeling: Harvest the cells and resuspend them in serum-free medium. Label the cells with Calcein-AM (a fluorescent dye) according to the manufacturer's instructions.

  • Cell Seeding: Wash the blocked wells with PBS. Seed the labeled cells into the coated wells at a density of 5 x 10^4 cells/well and allow them to adhere for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Add PBS to each well and measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of the B4GALT1 knockout cells to the wild-type cells to determine the relative adhesion.

Galectin-3 Binding Assay by Flow Cytometry

This protocol quantifies the binding of galectin-3 to the cell surface, which is dependent on the presence of LacNAc.

Materials:

  • Wild-type and B4GALT1 knockout cells.

  • Recombinant biotinylated galectin-3.

  • Streptavidin conjugated to a fluorophore (e.g., FITC, PE).

  • Flow cytometry buffer (e.g., PBS with 2% FBS).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest the cells and wash them with flow cytometry buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL.

  • Galectin-3 Incubation: Incubate the cells with varying concentrations of biotinylated galectin-3 for 30 minutes on ice. Include a control with no galectin-3.

  • Washing: Wash the cells twice with flow cytometry buffer to remove unbound galectin-3.

  • Streptavidin Staining: Resuspend the cells in a solution containing fluorophore-conjugated streptavidin and incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with flow cytometry buffer.

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze them on a flow cytometer.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) of the cell populations. Compare the MFI of the B4GALT1 knockout cells to the wild-type cells to assess the difference in galectin-3 binding.

Comparative Binding Affinities of N-acetyllactosamine-based Neo-glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Comparative Binding of N-acetyllactosamine-based Neo-glycoproteins is detailed below.

This guide provides a comparative analysis of the binding affinities of various this compound (LacNAc)-based neo-glycoproteins, primarily focusing on their interaction with galectin-3 (Gal-3), a key protein in cancer progression and inflammation. The data presented is compiled from multiple studies employing techniques such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Lectin Assay (ELLA).

Data Summary

The binding affinities of different LacNAc-based neo-glycoproteins to human galectin-3 are summarized in the table below. These neo-glycoproteins, featuring LacNAc moieties conjugated to a protein scaffold like bovine serum albumin (BSA), exhibit a range of binding strengths, with some reaching sub-nanomolar dissociation constants, indicating very high affinity.[1][2]

Neo-glycoprotein LigandTarget ProteinBinding AssayDissociation Constant (Kd)Reference
Poly-LacNAc-based oligosaccharides on BSAHuman Galectin-3SPRSub-nanomolar values[1][2]
LacdiNAc-LacNAc tetrasaccharide on BSAHuman Galectin-3SPRPicomolar range (strongest in study)[2]
LacNAc type 1 repeating units on BSATruncated Human Galectin-3 (Gal-3Δ)ELLASignificantly increased affinity observed[3][4][5]
3'-O-sulfated LacNAc analogHuman Galectin-3ITC14.7 µM[6]
Methyl β-D-lactosideHuman Galectin-3ITC91 µM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the presented data.

Enzyme-Linked Lectin Assay (ELLA)

This competitive assay is utilized to determine the relative binding affinities of carbohydrates.

  • Plate Coating : Microtiter plates are coated with a glycoprotein (B1211001) or a neo-glycoprotein containing the carbohydrate of interest (e.g., LacNAc-BSA).

  • Competitive Binding : A fixed concentration of a labeled lectin (e.g., biotinylated or enzyme-conjugated) is pre-incubated with varying concentrations of the free carbohydrate to be tested.

  • Incubation : These mixtures are then added to the coated wells of the microtiter plate and incubated.

  • Washing : The wells are washed to remove unbound lectin.

  • Detection : The amount of bound labeled lectin is quantified using a substrate that produces a colorimetric or fluorescent signal. The signal is inversely proportional to the binding affinity of the free carbohydrate.[7]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

  • Immobilization : One of the binding partners (e.g., Galectin-3) is immobilized on the surface of a sensor chip.

  • Injection : A solution containing the other binding partner (the analyte, e.g., the neo-glycoprotein) is flowed over the sensor surface.

  • Measurement : The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This change is recorded in a sensorgram.

  • Data Analysis : From the sensorgram, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) can be calculated.[1][2]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event to determine the binding affinity, stoichiometry, and thermodynamic parameters.

  • Sample Preparation : The macromolecule (e.g., Galectin-3) is placed in the sample cell, and the ligand (e.g., LacNAc analog) is loaded into the injection syringe.

  • Titration : The ligand is injected in small aliquots into the sample cell.

  • Heat Measurement : The heat released or absorbed upon binding is measured by the instrument.

  • Data Analysis : The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[6]

Visualizations

Experimental Workflow for ELLA

ELLA_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection plate Coat plate with Neo-glycoprotein mix Mix labeled Lectin with test carbohydrate lectin Label Lectin (e.g., Biotin) lectin->mix carbohydrate Prepare serial dilutions of test carbohydrate carbohydrate->mix incubate_plate Add mixture to coated plate and incubate mix->incubate_plate wash1 Wash to remove unbound lectin incubate_plate->wash1 add_enzyme Add enzyme conjugate (e.g., Streptavidin-HRP) wash1->add_enzyme wash2 Wash again add_enzyme->wash2 add_substrate Add substrate wash2->add_substrate measure Measure signal (colorimetric/fluorescent) add_substrate->measure analyze Analyze data to determine IC50 measure->analyze

Caption: Workflow of an Enzyme-Linked Lectin Assay (ELLA).

General Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_setup Setup cluster_binding Binding cluster_analysis Analysis immobilize Immobilize Ligand (e.g., Galectin-3) on sensor chip inject_analyte Inject Analyte (Neo-glycoprotein) over the surface immobilize->inject_analyte association Association Phase: Analyte binds to Ligand inject_analyte->association dissociation Dissociation Phase: Buffer flows, Analyte unbinds association->dissociation sensorgram Generate Sensorgram (Response vs. Time) dissociation->sensorgram kinetics Calculate Kinetic Parameters (ka, kd, Kd) sensorgram->kinetics

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Galectin-3 Signaling Pathway Involvement

This compound-based neo-glycoproteins can interfere with galectin-3 mediated signaling pathways. Galectin-3 is involved in various cellular processes including cell adhesion, proliferation, and apoptosis. By binding to galectin-3, these neo-glycoproteins can modulate its function.

Gal3_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Gal3 Galectin-3 Receptor Cell Surface Receptor (e.g., Integrin, EGFR) Gal3->Receptor Binding NeoGP This compound Neo-glycoprotein NeoGP->Gal3 Binding (Inhibition) Signaling Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Receptor->Signaling Activation Response Cellular Response (Adhesion, Proliferation, Apoptosis) Signaling->Response

Caption: Simplified diagram of Galectin-3 signaling interference.

References

Safety Operating Guide

Proper Disposal of N-acetyllactosamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the safe handling and disposal of chemical reagents like N-acetyllactosamine are critical for maintaining a secure work environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to prevent environmental contamination and uphold laboratory safety standards.[1][2] This guide provides a clear, procedural framework for the appropriate disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves.[1][3] All handling should be conducted in a well-ventilated area to minimize the potential for inhalation of any airborne particles.[1][3] In the event of a spill, it is important to prevent the substance from entering drains.[4][5] Spilled material should be carefully swept up to avoid creating dust and placed into a designated, sealed container for disposal.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with local, state, and national regulations.[1][4] It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Waste Identification and Segregation:

    • Confirm that the waste consists solely of this compound and is not mixed with any hazardous materials.

    • Segregate this non-hazardous waste from other chemical waste streams, particularly those containing solvents, heavy metals, or reactive chemicals.[2]

  • Containerization and Labeling:

    • Use a clean, sealable, and chemically compatible container for collecting the solid this compound waste.[2][3]

    • Clearly label the container with the full chemical name, "this compound," and indicate that it is non-hazardous waste.[2]

  • Disposal Pathway:

    • Engage a licensed waste disposal company for the final disposal of the chemical waste.[1][2] Your institution's EHS department can provide a list of approved vendors.

    • Do not dispose of this compound down the drain.[4][5]

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with water.[2]

    • The resulting rinsate can typically be disposed of as non-hazardous aqueous waste, in line with your institution's specific guidelines.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses) start->ppe identify Identify Waste as Non-Hazardous this compound ppe->identify segregate Segregate from Hazardous Waste Streams identify->segregate containerize Place in a Labeled, Sealable Container segregate->containerize consult Consult Institutional EHS & Local Regulations containerize->consult disposal_company Arrange for Pickup by Licensed Waste Disposal Company consult->disposal_company end_disposal End: Proper Disposal disposal_company->end_disposal

This compound Disposal Workflow

Quantitative Data

Currently, there is no specific quantitative data available in safety data sheets regarding disposal limits or concentrations for this compound. The prevailing guidance is to manage it as a non-hazardous chemical waste, with disposal quantities subject to the policies of the licensed waste disposal company and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.